Methyl 3-sulfamoylthiophene-2-carboxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methyl 3-sulfamoylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXNPOJHBQDJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044490 | |
| Record name | Methyl 3-sulfamoylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59337-93-8 | |
| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59337-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(aminosulfonyl)-2-thiophenecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-sulfamoylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-(AMINOSULFONYL)-2-THIOPHENECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESI9CQO80V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-Scientist's Guide to the Synthesis of Methyl 3-sulfamoylthiophene-2-carboxylate: Principles, Protocol, and Practical Insights
For Immediate Release
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of a robust synthetic route to Methyl 3-sulfamoylthiophene-2-carboxylate. The document outlines the strategic retrosynthetic analysis, detailed mechanistic principles, a step-by-step experimental protocol, and critical field-proven insights for a successful synthesis.
Introduction and Strategic Importance
This compound is a crucial heterocyclic building block in medicinal chemistry. The thiophene sulfonamide motif is present in a variety of pharmacologically active agents, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties[1]. Its strategic importance lies in the precise arrangement of the sulfamoyl and carboxylate groups on the thiophene ring, which allows for diverse downstream modifications in the development of novel therapeutic candidates. This guide details a reliable and well-documented two-step synthetic sequence starting from the commercially available methyl thiophene-2-carboxylate.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis simplifies the target molecule into readily available precursors. The primary disconnection is at the sulfur-nitrogen bond of the sulfonamide, leading back to a thiophene sulfonyl chloride intermediate. This intermediate, in turn, can be synthesized from a commercially available starting material, methyl thiophene-2-carboxylate, via an electrophilic substitution reaction.
Caption: Retrosynthetic pathway for the target compound.
This forward synthetic strategy, detailed below, is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps.
Detailed Synthetic Workflow
The synthesis is a two-step process: (1) Chlorosulfonylation of methyl thiophene-2-carboxylate to form the key sulfonyl chloride intermediate, and (2) Amination of the intermediate to yield the final product.
References
An In-depth Technical Guide to Methyl 3-sulfamoylthiophene-2-carboxylate: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-sulfamoylthiophene-2-carboxylate is a vital heterocyclic building block in the landscape of medicinal chemistry. Its strategic combination of a thiophene core, a reactive sulfamoyl group, and a methyl ester functionality makes it a versatile precursor for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and its significant role in drug discovery, with a particular focus on its application in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), tenoxicam.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 59337-93-8, possesses a distinct molecular architecture that dictates its chemical behavior. The thiophene ring, an aromatic heterocycle containing a sulfur atom, is substituted at the 2- and 3-positions by a methyl carboxylate and a sulfamoyl group, respectively.
Figure 1: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59337-93-8 | [1] |
| Molecular Formula | C₆H₇NO₄S₂ | [1] |
| Molecular Weight | 221.25 g/mol | [1] |
| Melting Point | 121-122.5 °C | [2] |
| Appearance | Crystalline solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents like chloroform, ethyl acetate, and alcohols. | Inferred from structure |
Spectroscopic Analysis (Predicted)
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, exhibiting signals for the two thiophene protons, the methyl ester protons, and the sulfamoyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| Thiophene H-4 | ~7.3-7.5 | Doublet | ~5-6 Hz | Coupled to H-5. |
| Thiophene H-5 | ~7.8-8.0 | Doublet | ~5-6 Hz | Coupled to H-4. Deshielded by the adjacent sulfur and the electron-withdrawing sulfamoyl group. |
| -OCH₃ (Ester) | ~3.9-4.1 | Singlet | - | Typical range for methyl ester protons. |
| -SO₂NH₂ | ~7.5-8.5 | Broad Singlet | - | Chemical shift can be variable and concentration-dependent; protons are exchangeable with D₂O. |
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals corresponding to the unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~160-165 | Typical range for an ester carbonyl carbon. |
| Thiophene C-2 | ~130-135 | Attached to the ester group. |
| Thiophene C-3 | ~140-145 | Attached to the electron-withdrawing sulfamoyl group. |
| Thiophene C-4 | ~125-130 | Aromatic thiophene carbon. |
| Thiophene C-5 | ~130-135 | Aromatic thiophene carbon, deshielded by the adjacent sulfur. |
| -OCH₃ (Ester) | ~52-55 | Typical range for a methyl ester carbon. |
2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H (Sulfonamide) | 3400-3200 | Medium | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3100-3000 | Medium | Stretching |
| C-H (Aliphatic) | 3000-2850 | Medium | Stretching |
| C=O (Ester) | 1725-1705 | Strong | Stretching |
| C=C (Thiophene) | 1600-1475 | Medium-Weak | Stretching |
| S=O (Sulfonamide) | 1350-1300 and 1170-1150 | Strong | Asymmetric and symmetric stretching |
| C-O (Ester) | 1300-1000 | Strong | Stretching |
2.4. Mass Spectrometry
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 221. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) from the ester to form an acylium ion, and cleavage of the C-S bond of the sulfamoyl group.
Synthesis and Reactivity
3.1. Synthesis
This compound is synthesized from its corresponding sulfonyl chloride precursor, Methyl 3-chlorosulfonylthiophene-2-carboxylate. This precursor is, in turn, accessible from commercially available starting materials.
Figure 2: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl 3-chlorosulfonylthiophene-2-carboxylate
-
To a stirred solution of methyl 3-aminothiophene-2-carboxylate in a mixture of acetic acid and hydrochloric acid, cooled to -5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 0 °C.
-
The resulting diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
The product is isolated by pouring the reaction mixture into ice-water, followed by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).
-
The crude product is purified by recrystallization or column chromatography to yield Methyl 3-chlorosulfonylthiophene-2-carboxylate.
Step 2: Synthesis of this compound [2]
-
Methyl 3-chlorosulfonylthiophene-2-carboxylate is dissolved in an inert organic solvent such as chloroform.
-
The solution is cooled in an ice bath, and ammonia gas is bubbled through the solution, or concentrated aqueous ammonia is added dropwise, until the reaction is complete (as monitored by TLC).
-
The reaction mixture is then washed with water to remove ammonium chloride.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is recrystallized from a suitable solvent, such as ethanol, to afford pure this compound as a crystalline solid[2].
3.2. Reactivity
The reactivity of this compound is governed by its three key functional groups: the methyl ester, the sulfamoyl group, and the thiophene ring.
-
Methyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo amidation with amines to form carboxamides or be reduced to the corresponding alcohol.
-
Sulfamoyl Group: The protons on the nitrogen of the sulfamoyl group are acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or acylated. The sulfamoyl group itself can be displaced by strong nucleophiles under certain conditions.
-
Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although the presence of two electron-withdrawing groups (ester and sulfamoyl) deactivates the ring towards this type of reaction. The substitution would be expected to occur at the C-5 position, which is the most activated position in 3-substituted thiophenes.
Applications in Drug Discovery
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the NSAID tenoxicam.
Figure 3: Role of this compound derivatives in the synthesis of Tenoxicam.
In the synthesis of tenoxicam, a derivative of this compound, where the sulfamoyl nitrogen is first alkylated with a methyl carboxylate group, undergoes an intramolecular Dieckmann-type condensation to form the core thieno[2,3-e][3][4]thiazine ring system[5]. This key cyclization step is followed by amidation with 2-aminopyridine to yield the final drug substance[6][7]. The structural framework provided by this compound is therefore essential for the construction of this class of anti-inflammatory agents.
Beyond tenoxicam, the versatile reactivity of this molecule makes it an attractive starting material for the synthesis of a variety of other heterocyclic compounds with potential biological activity. The sulfamoylthiophene moiety is a recognized pharmacophore in medicinal chemistry, and derivatives of this compound could be explored as inhibitors of various enzymes or as ligands for different receptors.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and the distinct reactivity of its functional groups make it a valuable and versatile intermediate. While a full experimental characterization is not widely published, its properties can be reliably predicted, and its synthesis is achievable through established chemical transformations. Its crucial role in the synthesis of tenoxicam highlights its importance and underscores its potential for the development of new therapeutic agents.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Compound methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate - Chemdiv [chemdiv.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 59337-93-8): A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a critical chemical intermediate identified by CAS number 59337-93-8. The primary focus of this document is to furnish researchers and drug development professionals with a comprehensive understanding of its chemical properties, synthesis methodologies, and its pivotal role in the manufacturing of active pharmaceutical ingredients (APIs), most notably Cilostazol. We will delve into detailed experimental protocols, analytical characterization, safety considerations, and the mechanistic significance of this compound within the broader context of pharmaceutical chemistry. This guide is structured to serve as a practical and authoritative resource, combining established scientific principles with actionable laboratory insights.
Introduction and Identification
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry.[1] Its molecular structure, featuring a substituted tetrazole ring, makes it a valuable synthon, or building block, for the creation of more complex molecules. The tetrazole ring, in particular, can act as a bioisostere for carboxylic acids, a property that allows it to interact with biological targets like enzymes and receptors.[2]
The principal application of this compound is as a key intermediate in the synthesis of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor.[3] Cilostazol is prescribed for the treatment of intermittent claudication, a condition caused by peripheral vascular disease.[2] The synthesis of Cilostazol relies on the reactivity of the 4-chlorobutyl side chain of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which allows for its coupling with another molecular fragment to form the final drug substance.[4]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is essential for its handling, storage, and use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 59337-93-8 | [1] |
| Molecular Formula | C₁₁H₁₉ClN₄ | [2] |
| Molecular Weight | 242.75 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 49-52 °C | [3] |
| Boiling Point | 425.2±24.0 °C (Predicted) | [5] |
| Density | 1.29±0.1 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [3] |
| pKa | 1.23±0.10 (Predicted) | [3] |
| InChIKey | INTQSGGUSUSCTJ-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route involves the formation of an amide precursor followed by cyclization to form the tetrazole ring.
Synthetic Pathway Overview
The overall synthesis can be visualized as a two-stage process. The first stage involves the creation of the amide precursor, 5-chloro-N-cyclohexylpentanamide. The second stage is the conversion of this amide into the target tetrazole.
Caption: Overall synthetic workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Detailed Experimental Protocols
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
5-Chlorovaleryl chloride (0.322 mol)
-
Cyclohexylamine (0.320 mol)
-
Triethylamine (0.320 mol)
-
Dimethylaminopyridine (catalytic amount, ~0.02 g)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium hydrogen carbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 5-chlorovaleryl chloride (0.322 mol) in dichloromethane (300 ml). Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of cyclohexylamine (0.320 mol), triethylamine (0.320 mol), and a catalytic amount of dimethylaminopyridine in dichloromethane (300 ml).
-
Add the amine solution dropwise to the cooled acyl chloride solution while maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (400 ml).
-
Transfer the diluted mixture to a separatory funnel and wash sequentially with water (3 x 200 ml), saturated aqueous sodium hydrogen carbonate (3 x 100 ml), saturated aqueous ammonium chloride (3 x 100 ml), and brine (2 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate-hexane mixture to yield 5-chloro-N-cyclohexylpentanamide as a colorless crystalline solid.[2]
This protocol is based on a common method for tetrazole formation from amides.[6]
Materials:
-
5-Chloro-N-cyclohexylpentanamide (from Protocol 1)
-
Phosphorus pentachloride (PCl₅)
-
Trimethylsilyl azide (TMSN₃) or Hydrazoic acid (HN₃)
-
Toluene
-
Water (H₂O)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve 5-chloro-N-cyclohexylpentanamide (e.g., 12.8 g) in toluene (120 g).
-
Add phosphorus pentachloride (e.g., 15.9 g) to the solution at room temperature.
-
Stir the mixture for approximately 3 hours at room temperature. The reaction involves the formation of an imidoyl chloride intermediate.
-
After the formation of the intermediate, add trimethylsilyl azide (e.g., 9.8 g) to the reaction mixture.
-
Continue stirring at room temperature for about 16 hours.
-
Monitor the cyclization reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding water (50 g).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water (40 g).
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the toluene under reduced pressure at a temperature of 45-50°C.
-
The resulting product is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which can be further purified if necessary, for instance, by recrystallization.[7]
Role in Cilostazol Synthesis
The primary industrial and research application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a direct precursor to Cilostazol.[8] The synthesis of Cilostazol involves an alkylation reaction where the 4-chlorobutyl group of the tetrazole intermediate reacts with the hydroxyl group of 6-hydroxy-3,4-dihydroquinolinone.
Caption: Final step in the synthesis of Cilostazol.
This alkylation is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like ethanol.[9] The purity of the 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole intermediate is paramount, as any impurities can be carried over to the final API, potentially affecting its safety and efficacy.[10]
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and quality of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC/MS): These are the primary techniques for assessing purity and identifying impurities. A validated HPLC/MS method has demonstrated a retention time of approximately 16.3 minutes for the compound.[1] This method is also used to detect and quantify any unreacted starting material or by-products.[11]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environments in the molecule. Expected signals include those for the cyclohexyl protons (typically in the δ 1.2–2.0 ppm range) and the protons of the chlorobutyl chain (δ 3.4–3.6 ppm).[1]
-
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks include the C-Cl stretch (around 600–700 cm⁻¹) and vibrations associated with the tetrazole ring (around 1450 cm⁻¹).[1]
Elemental Analysis
Elemental analysis is used to confirm the empirical formula of the synthesized compound by comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine with the calculated values.[1]
-
Calculated for C₁₁H₁₉ClN₄: C, 49.04%; H, 7.11%; N, 20.78%; Cl, 13.16%.
-
Observed (example): C, 49.01%; H, 7.09%; N, 20.75%; Cl, 13.12%.[1]
Safety, Handling, and Regulatory Considerations
Hazard Identification
Based on available safety data sheets, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is classified with the following hazards:
Safe Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear suitable protective clothing, including a lab coat and chemical-resistant gloves.
-
Use tightly fitting safety goggles or a face shield.
-
Avoid formation of dust and aerosols.
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are often between 2-8°C.[5]
Genotoxic Impurities
A significant consideration in the use of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is the potential for genotoxic impurities. The primary alkyl chloride functional group is a known structural alert for genotoxicity.[11] Alkyl halides can potentially act as alkylating agents, which may interact with DNA.[13] Therefore, it is critical to control the levels of this intermediate in the final Cilostazol API to below the threshold of toxicological concern (TTC).[11] Additionally, the use of sodium azide in some synthesis routes introduces another potential genotoxic impurity that must be carefully monitored and controlled in the final drug product.[14]
Conclusion
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 59337-93-8) is a compound of high importance in the pharmaceutical industry, serving as an indispensable intermediate in the synthesis of Cilostazol. Its well-defined chemical properties and established synthetic pathways make it a reliable building block for drug development. However, its handling and use require a thorough understanding of its safety profile and the potential for the carry-over of impurities into the final API. This guide has provided a detailed overview of its synthesis, characterization, and application, intended to equip researchers and scientists with the necessary knowledge for its effective and safe utilization in a laboratory and manufacturing setting.
References
- 1. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. nbinno.com [nbinno.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]
- 7. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
- 8. Cilostazol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Comprehensive Guide to the Structural Elucidation of Methyl 3-sulfamoylthiophene-2-carboxylate
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the unambiguous structure elucidation of Methyl 3-sulfamoylthiophene-2-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds. We will delve into the core analytical techniques, emphasizing not just the 'what' but the 'why' behind each experimental choice, ensuring a robust and self-validating approach to structural confirmation.
Introduction: The Significance of this compound
This compound is a substituted thiophene derivative. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The presence of a sulfamoyl group and a methyl ester functionality suggests its potential as a versatile intermediate for the synthesis of compounds with a wide range of biological activities. Given its potential utility, the definitive confirmation of its chemical structure is a critical first step in any research and development endeavor. This guide will walk through a multi-technique approach to ensure the highest level of confidence in the structural assignment.
The Strategic Approach to Structure Elucidation
Our strategy for the structure elucidation of this compound is built on the principle of orthogonal data collection. By employing a suite of complementary analytical techniques, we can cross-validate our findings and build a comprehensive and irrefutable structural picture. The primary techniques we will discuss are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the molecular framework and connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Elemental Analysis: To provide an empirical formula.
The logical workflow for this process is depicted in the following diagram:
Caption: A logical workflow for the structure elucidation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules.[1] For this compound, a combination of one- and two-dimensional NMR experiments will be employed to piece together its molecular architecture.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the proposed structure and data from similar thiophene derivatives, we can predict the following signals.[2][3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | d | 1H | H-5 (thiophene) | The proton at the 5-position is expected to be downfield due to the anisotropic effect of the adjacent sulfur atom and the electron-withdrawing effect of the ester group. It will appear as a doublet due to coupling with H-4. |
| ~7.6 - 7.8 | d | 1H | H-4 (thiophene) | The proton at the 4-position will be slightly upfield compared to H-5 and will also be a doublet due to coupling with H-5. |
| ~5.5 - 6.0 | br s | 2H | -SO₂NH₂ | The protons of the sulfonamide group are typically broad and their chemical shift can be concentration and solvent dependent. |
| ~3.9 | s | 3H | -COOCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 - 165 | C=O (ester) | The carbonyl carbon of the ester is expected in this downfield region. |
| ~140 - 145 | C-3 (thiophene) | The carbon atom attached to the electron-withdrawing sulfamoyl group will be significantly downfield. |
| ~135 - 140 | C-5 (thiophene) | The thiophene carbon at the 5-position. |
| ~130 - 135 | C-2 (thiophene) | The carbon atom attached to the ester group. |
| ~125 - 130 | C-4 (thiophene) | The thiophene carbon at the 4-position. |
| ~52 - 55 | -COOCH₃ | The methyl carbon of the ester group. |
2D NMR Spectroscopy for Unambiguous Assignments
To confirm the connectivity, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[4]
-
HSQC: This experiment will correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
-
HMBC: This is the key experiment for establishing the connectivity of the molecular fragments. We would expect to see the following key long-range correlations:
-
The methyl protons of the ester group (-COOCH₃) will show a correlation to the ester carbonyl carbon and the C-2 of the thiophene ring.
-
The H-4 proton of the thiophene ring will show correlations to C-2, C-3, and C-5.
-
The H-5 proton of the thiophene ring will show correlations to C-3 and C-4.
-
The expected HMBC correlations are visualized below:
Caption: Predicted key HMBC correlations for this compound.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D Spectra: Acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Acquire gHSQC and gHMBC spectra. Optimize the acquisition and processing parameters for the expected coupling constants.
Mass Spectrometry: Confirming the Mass and Piecing Together the Fragments
Mass spectrometry provides the molecular weight and elemental composition of a molecule with high accuracy.[5] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing valuable structural information.
High-Resolution Mass Spectrometry (HRMS)
HRMS will be used to determine the accurate mass of the molecular ion. For this compound (C₆H₇NO₄S₂), the expected exact mass is 220.9816. Observing a molecular ion peak corresponding to this mass (e.g., [M+H]⁺ at m/z 221.9894 or [M+Na]⁺ at m/z 243.9714) would provide strong evidence for the proposed elemental composition.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern. The fragmentation of aromatic sulfonamides often involves characteristic losses.[6][7]
Predicted Fragmentation Pathway:
Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.
Key Predicted Fragments:
| m/z | Proposed Fragment |
| 191 | Loss of the methoxy radical from the ester. |
| 163 | Loss of the carbomethoxy group. |
| 142 | Loss of the sulfamoyl group. |
| 158 | A potential rearrangement followed by the loss of SO₂.[6] |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
Analysis:
-
Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Perform MS/MS on the most abundant molecular ion species to obtain a fragmentation spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Predicted Key FTIR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Sulfonamide (-SO₂NH₂) |
| ~3100 | C-H stretch (aromatic) | Thiophene ring |
| ~2950 | C-H stretch (aliphatic) | Methyl ester (-OCH₃) |
| ~1720 | C=O stretch | Ester (-COOCH₃) |
| ~1550 | C=C stretch | Thiophene ring |
| ~1350 and ~1160 | Asymmetric and symmetric S=O stretch | Sulfonamide (-SO₂NH₂) |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Elemental Analysis: The Empirical Formula
Elemental analysis provides the percentage composition of the elements (C, H, N, S) in the compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from HRMS.
Calculated Elemental Composition for C₆H₇NO₄S₂:
-
Carbon (C): 32.57%
-
Hydrogen (H): 3.19%
-
Nitrogen (N): 6.33%
-
Sulfur (S): 28.99%
Obtaining experimental values close to these calculated percentages would provide strong corroborating evidence for the proposed structure.
Conclusion: A Unified Structural Assignment
By integrating the data from NMR, MS, FTIR, and elemental analysis, we can achieve a high-confidence structural elucidation of this compound. The NMR data will provide the carbon-hydrogen framework and connectivity, the HRMS will confirm the elemental composition, the MS/MS will support the presence of the key functional groups through characteristic fragmentation, the FTIR will independently verify the presence of these functional groups, and the elemental analysis will validate the empirical formula. This multi-faceted, self-validating approach is the cornerstone of modern chemical analysis and ensures the scientific integrity of any subsequent research.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure.strath.ac.uk [pure.strath.ac.uk]
- 4. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 7. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
The Ascendant Role of Sulfamoylthiophene Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The Thiophene Scaffold and the Power of the Sulfamoyl Moiety
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structure of numerous FDA-approved drugs.[1] Its electron-rich nature and bioisosteric similarity to the benzene ring allow for favorable interactions with a multitude of biological targets.[1] When functionalized with a sulfamoyl group (-SO₂NH₂), the resulting thiophene sulfonamide scaffold exhibits a remarkable breadth of biological activities, positioning these derivatives as highly promising candidates in contemporary drug discovery.[2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of sulfamoylthiophene derivatives, offering a technical resource for researchers and professionals in the field.
The sulfamoyl group is a key pharmacophore, imparting properties that enhance the therapeutic potential of the thiophene core. It is a bioisostere of the carboxylic acid group, capable of forming similar hydrogen bond networks, yet with distinct physicochemical properties that can improve membrane permeability and metabolic stability.[3] This unique combination of a versatile heterocyclic core and a potent functional group has led to the development of sulfamoylthiophene derivatives with significant anticancer, anti-inflammatory, and antimicrobial properties, primarily driven by their ability to selectively inhibit key enzymes.[4][5][6]
Core Biological Activities and Therapeutic Targets
Sulfamoylthiophene derivatives have demonstrated a wide spectrum of biological activities, with several key areas of therapeutic promise.
Anticancer Activity: Targeting the Engines of Cell Proliferation
The anticancer potential of sulfamoylthiophene derivatives is a rapidly evolving area of research.[7] These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines, often through the targeted inhibition of enzymes that are critical for tumor growth and survival.[8][9]
Mechanism of Action: A primary anticancer mechanism of sulfamoylthiophene derivatives is the inhibition of carbonic anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and XII.[10] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating intracellular and extracellular pH, facilitating tumor cell survival and proliferation.[10] By inhibiting these CAs, sulfamoylthiophene derivatives can disrupt the tumor microenvironment, leading to apoptosis and reduced tumor growth.
Another significant anticancer mechanism is the inhibition of cyclin-dependent kinases (CDKs) .[11] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[12] Specific sulfamoylthiophene derivatives have been identified as potent inhibitors of CDKs, such as CDK5, leading to cell cycle arrest, particularly in the G1 phase, and the induction of apoptosis.[5][6]
Preclinical Data: Numerous studies have reported the in vitro anticancer activity of sulfamoylthiophene derivatives against various cancer cell lines. The table below summarizes some of the reported IC₅₀ values.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene sulfonamide derivatives | MCF7 (Breast) | 9.39 - 32.00 | [8] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | RXF393 (Renal) | 7.01 | [3] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | LOX IMVI (Melanoma) | 9.55 | [3] |
| Tetrahydrobenzo[b]thiophene derivatives | A549 (Lung) | 2.73 - >50 | [10] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Sulfamoylthiophene derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of enzymes in the arachidonic acid cascade.[13]
Mechanism of Action: A major anti-inflammatory mechanism is the inhibition of 5-lipoxygenase (5-LOX) .[4] This enzyme is responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[14] By inhibiting 5-LOX, sulfamoylthiophene derivatives can effectively reduce the production of pro-inflammatory leukotrienes.[14][15]
Preclinical Data: Studies have demonstrated the potent in vitro and in vivo anti-inflammatory activity of N-(5-substituted)thiophene-2-alkylsulfonamides. For instance, compound 4k, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, exhibited IC₅₀ values in the nanomolar range in cell homogenate assays and submicromolar activity in whole cell assays.[4] This compound also showed significant anti-inflammatory effects in a rat model of arthritis at an oral dose of 3 mg/kg.[4]
Antimicrobial Activity: A Renewed Weapon Against Microbial Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Sulfonamides were among the first synthetic antibiotics, and their modern derivatives, including those with a thiophene scaffold, continue to show promise.[16][17]
Mechanism of Action: The classic antimicrobial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS) , an essential enzyme in the bacterial folic acid synthesis pathway.[18][] By blocking this pathway, sulfonamides prevent the synthesis of nucleic acids and other essential molecules, leading to bacteriostasis.[18][20]
Preclinical Data: Thiophene sulfonamide derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][12] The table below presents some of the reported minimum inhibitory concentration (MIC) values.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene derivatives | Acinetobacter baumannii (Colistin-Resistant) | 16 - 32 (MIC₅₀) | [12] |
| Thiophene derivatives | Escherichia coli (Colistin-Resistant) | 8 - 32 (MIC₅₀) | [12] |
| Thienopyrimidine–sulfonamide hybrids | Staphylococcus aureus | 125 | [21] |
| Thienopyrimidine–sulfonamide hybrids | Escherichia coli | 125 | [21] |
| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [22] |
Experimental Protocols: A Practical Guide
The successful development of sulfamoylthiophene derivatives relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for their synthesis and biological evaluation.
Synthesis of Sulfamoylthiophene Derivatives
The synthesis of sulfamoylthiophene derivatives can be approached through several routes. A common strategy involves the preparation of a thiophenesulfonyl chloride intermediate, which is then reacted with ammonia or an appropriate amine to form the sulfonamide.
General Protocol for the Synthesis of Thiophene-2-sulfonamide:
-
Chlorosulfonation of Thiophene: Thiophene is reacted with chlorosulfonic acid to yield thiophene-2-sulfonyl chloride. This reaction is typically performed at low temperatures to control its exothermic nature.
-
Amination: The resulting thiophene-2-sulfonyl chloride is then reacted with an excess of aqueous ammonia.[23] The reaction mixture is heated to drive the reaction to completion.[23]
-
Purification: The crude product is purified by filtration and recrystallization from a suitable solvent, such as water, to yield the desired thiophene-2-sulfonamide.[23]
Substituted thiophene-2-sulfonamides can be synthesized by starting with appropriately substituted thiophenes or by introducing substituents onto the thiophene ring after the formation of the sulfonamide.[24] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents at specific positions on the thiophene ring.[1][2]
In Vitro Biological Assays
A variety of in vitro assays are employed to evaluate the biological activity of sulfamoylthiophene derivatives.
Carbonic Anhydrase Inhibition Assay (Colorimetric):
This assay measures the esterase activity of carbonic anhydrase, which correlates with its CO₂ hydration activity.[14][18]
-
Reagent Preparation: Prepare a stock solution of the CA enzyme, a p-nitrophenyl acetate (p-NPA) substrate solution, and solutions of the test compounds and a known inhibitor (e.g., acetazolamide).[18]
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the CA enzyme with the test compounds for a defined period to allow for binding.[18]
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate.[18]
-
Data Acquisition: Monitor the increase in absorbance at 400-405 nm over time, which corresponds to the formation of p-nitrophenol.[18]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC₅₀ value.
5-Lipoxygenase Inhibition Assay (Spectrophotometric):
This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of a fatty acid substrate.[4]
-
Reagent Preparation: Prepare a solution of the 5-LOX enzyme, a linoleic acid or arachidonic acid substrate solution, and solutions of the test compounds.[25]
-
Enzyme-Inhibitor Pre-incubation: Incubate the 5-LOX enzyme with the test compounds in a suitable buffer.[25]
-
Reaction Initiation: Start the reaction by adding the fatty acid substrate.[25]
-
Data Acquisition: Monitor the change in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.[25]
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution):
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Science: Diagrams and Workflows
Visual representations are invaluable for understanding complex biological processes and experimental designs.
Caption: General chemical structure of a sulfamoylthiophene derivative.
Caption: Simplified CDK signaling pathway and the inhibitory action of sulfamoylthiophene derivatives.
Caption: A typical experimental workflow for evaluating the anticancer activity of sulfamoylthiophene derivatives.
Conclusion and Future Directions
Sulfamoylthiophene derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their ability to potently and often selectively inhibit key enzymes implicated in cancer, inflammation, and microbial infections underscores their significant therapeutic potential. The ongoing exploration of their structure-activity relationships, coupled with advancements in synthetic methodologies, will undoubtedly lead to the development of novel and more effective drug candidates. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and advancing the most promising candidates into preclinical and clinical development. The sulfamoylthiophene scaffold is a powerful platform for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. research.rug.nl [research.rug.nl]
- 7. benthamscience.com [benthamscience.com]
- 8. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 14. biosciencepharma.com [biosciencepharma.com]
- 15. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 17. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 18. nbinno.com [nbinno.com]
- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. academic.oup.com [academic.oup.com]
- 24. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
Methyl 3-sulfamoylthiophene-2-carboxylate as a synthetic building block
An In-depth Technical Guide: Methyl 3-sulfamoylthiophene-2-carboxylate: A Versatile Synthetic Building Block for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a thiophene core, a primary sulfonamide, and a methyl ester, presents three distinct points for chemical modification. This strategically positions it as a valuable building block for the synthesis of complex molecules and diverse compound libraries. The thiophene sulfonamide moiety, in particular, serves as a critical bioisostere for the phenyl sulfonamide group found in numerous approved drugs, most notably in the class of COX-2 inhibitors. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, chemical reactivity, and proven applications, offering field-proven insights for its effective utilization in drug discovery programs.
Introduction: The Strategic Value of the Thiophene-Sulfonamide Scaffold
In the landscape of medicinal chemistry, the sulfonamide functional group is a privileged pharmacophore, essential for the biological activity of various antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents. Traditionally, this group is attached to a phenyl ring. However, the strategic replacement of the phenyl ring with a thiophene bioisostere offers several potential advantages, including altered metabolic profiles, modified physicochemical properties (such as solubility and lipophilicity), and novel intellectual property opportunities.
This compound, CAS No. 59337-93-8, embodies this design principle.[1] It provides a rigid scaffold where the relative orientation of the sulfonamide and the carboxylate functionalities is fixed, allowing for more predictable interactions with biological targets. This guide delves into the practical aspects of utilizing this building block, from its synthesis to its application in constructing potential therapeutic agents.
Physicochemical and Structural Data
A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | Methyl 3-(aminosulfonyl)thiophene-2-carboxylate | [1] |
| CAS Number | 59337-93-8 | [1] |
| Molecular Formula | C₆H₇NO₄S₂ | [2] |
| Molecular Weight | 221.25 g/mol | [2] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 61-64 °C (for precursor) | [3] |
Synthesis of the Building Block
The most direct and industrially scalable synthesis of this compound involves a two-step process starting from commercially available thiophene derivatives. The key intermediate is Methyl 3-chlorosulfonylthiophene-2-carboxylate, which is then converted to the target sulfonamide.
Synthetic Workflow Diagram
The logical flow from a common starting material to the final product is illustrated below. This process leverages robust and well-documented chemical transformations.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis from Sulfonyl Chloride Precursor
This protocol details the conversion of Methyl 3-chlorosulfonylthiophene-2-carboxylate to the final product. The choice of aqueous ammonia is strategic; it acts as both the nucleophile and the base to neutralize the HCl byproduct, simplifying the procedure.
Materials:
-
Methyl 3-chlorosulfonylthiophene-2-carboxylate (1.0 eq)
-
Aqueous Ammonium Hydroxide (28-30%, ~10 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-chlorosulfonylthiophene-2-carboxylate in a suitable organic solvent like DCM. Cool the flask to 0 °C in an ice-water bath.
-
Amination: Slowly add the aqueous ammonium hydroxide solution dropwise to the stirred solution. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes excess ammonia and any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The power of this compound as a building block lies in the differential reactivity of its three functional groups. This allows for selective modifications to build molecular complexity.
Key Reaction Pathways
References
Thiophene Sulfonamide Derivatives: A Comprehensive Technical Guide for Modern Medicinal Chemistry
Introduction: The Thiophene Sulfonamide Scaffold - A Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potent biological activity, favorable pharmacokinetic profiles, and synthetic tractability is perpetual. Among the heterocyclic compounds, the thiophene nucleus has emerged as a "privileged" structure, a testament to its presence in numerous FDA-approved drugs.[1] When coupled with the sulfonamide moiety—a pharmacophore renowned for its diverse therapeutic applications—the resulting thiophene sulfonamide derivatives present a powerful platform for the design and development of new therapeutic agents.[2][3]
This technical guide provides an in-depth exploration of thiophene sulfonamide derivatives, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental designs, the nuances of structure-activity relationships (SAR), and the practical application of this versatile scaffold in addressing a spectrum of diseases. We will explore their synthesis, mechanisms of action, and diverse therapeutic potential, underpinned by authoritative references and practical insights.
I. Synthetic Strategies: Assembling the Thiophene Sulfonamide Core
The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. Thiophene sulfonamide derivatives can be constructed through various robust and adaptable synthetic routes, allowing for the systematic exploration of chemical space.
Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A prevalent and highly effective method for the synthesis of 5-arylthiophene-2-sulfonamides involves the Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This approach offers a mild and versatile means to introduce a diverse range of aryl or heteroaryl substituents onto the thiophene ring.
Experimental Protocol: Synthesis of 5-Arylthiophene-2-sulfonamides via Suzuki-Miyaura Cross-Coupling [4]
-
Reactant Preparation: In a flame-dried round-bottom flask, combine 5-bromothiophene-2-sulfonamide (1.0 eq), the desired aryl boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water, and a base, commonly sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq). The use of toluene is advantageous due to its high boiling point, facilitating reactions that require elevated temperatures.[4]
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, and partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-arylthiophene-2-sulfonamide.
The choice of solvent, base, and catalyst loading can significantly impact the reaction yield and purity, and optimization is often necessary for specific substrates.[4]
Diagram: Suzuki-Miyaura Cross-Coupling for Thiophene Sulfonamide Synthesis
Caption: General workflow for the synthesis of 5-arylthiophene-2-sulfonamides.
II. Mechanism of Action: Targeting Key Biological Pathways
The therapeutic efficacy of thiophene sulfonamide derivatives stems from their ability to interact with and modulate the activity of various biological targets, most notably enzymes such as carbonic anhydrases and protein kinases.
A. Carbonic Anhydrase Inhibition: A Prominent Therapeutic Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological and pathological processes, making them attractive targets for drug design. Thiophene-2-sulfonamide was one of the earliest and most potent heterocyclic sulfonamide CA inhibitors discovered, demonstrating significantly higher activity than benzenesulfonamide derivatives.[6][7]
The sulfonamide moiety is crucial for CA inhibition. The deprotonated sulfonamide anion (SO₂NH⁻) coordinates to the zinc ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion and thereby disrupting the catalytic cycle. The thiophene ring and its substituents engage in additional interactions with the active site residues, enhancing binding affinity and conferring isoform selectivity.[5]
X-ray crystallography studies of thiophene sulfonamide derivatives bound to human carbonic anhydrase II (hCA II) have revealed that the thiophene scaffold and its substituents can occupy both hydrophobic and hydrophilic pockets of the active site, dictating the inhibitor's potency and selectivity.[5] This structural insight is invaluable for the rational design of isoform-selective CA inhibitors.
Therapeutic Applications of Thiophene Sulfonamide-based CA Inhibitors:
-
Glaucoma: By inhibiting CA isoforms in the ciliary body of the eye, these compounds reduce the formation of aqueous humor, thereby lowering intraocular pressure.[6][8] Dorzolamide and Brinzolamide are two marketed topical CA inhibitors that feature a related thieno[2,3-b]thiopyran-2-sulfonamide core.[6]
-
Cancer: Certain CA isoforms, particularly hCA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[5] Thiophene sulfonamide derivatives that selectively inhibit these isoforms are being investigated as novel anticancer agents.[5]
B. Protein Kinase Inhibition: Modulating Cellular Signaling
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Thiophene sulfonamide derivatives have been identified as potent inhibitors of several protein kinases.[9][10][11]
The thiophene-sulfonamide scaffold can serve as a hinge-binding motif, a common feature of many kinase inhibitors. The sulfonamide group can form hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, while the thiophene ring and its substituents can occupy the ATP-binding pocket and surrounding hydrophobic regions.[11]
Examples of Kinase Inhibition by Thiophene Sulfonamides:
-
Cyclin-Dependent Kinase (CDK) Inhibition: 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide has been identified as a moderately potent inhibitor of CDK5, a kinase implicated in neurodegenerative diseases.[9] X-ray crystallography revealed an unusual binding mode to the hinge region mediated by a water molecule.[9]
-
c-Jun N-terminal Kinase (JNK) Inhibition: A class of (benzoylaminomethyl)thiophene sulfonamides has been developed as potent and selective JNK inhibitors.[11] SAR studies have shown that the thiophene-sulfonamide linkage is crucial for activity.[11]
Diagram: General Mechanism of Enzyme Inhibition
Caption: Thiophene sulfonamides inhibit enzyme activity by binding to the active site.
III. Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of thiophene sulfonamide derivatives can be systematically modulated by altering the substitution pattern on both the thiophene ring and the sulfonamide nitrogen. Understanding these SARs is critical for optimizing potency, selectivity, and pharmacokinetic properties.
A. Substitutions on the Thiophene Ring
-
Position 5: This position is a key site for modification to enhance potency and introduce selectivity. As demonstrated by the Suzuki-Miyaura coupling, a wide array of aryl and heteroaryl groups can be installed at this position.[4] These substituents can form additional interactions with the target enzyme, often extending into hydrophobic pockets. For example, in CA inhibitors, bulky hydrophobic groups at this position can significantly increase inhibitory potency.[5]
-
Other Positions (3 and 4): Modifications at these positions can also influence activity. For instance, in a series of JNK inhibitors, the substitution pattern on the thiophene core was found to be a critical determinant of inhibitory activity.[11]
B. Substitutions on the Sulfonamide Nitrogen (N1)
-
Primary vs. Substituted Sulfonamides: While primary sulfonamides (SO₂NH₂) are typically required for potent CA inhibition, N-substituted sulfonamides are often explored for other targets like kinases and as antibacterial agents.[12]
-
N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the sulfonamide nitrogen can modulate the compound's physicochemical properties, such as lipophilicity and pKa, which in turn affects cell permeability and target engagement.[13] For certain anticancer derivatives, lipophilic substituents on the sulfonamide group significantly increased cytotoxic activity.[13]
Diagram: Key SAR Points for Thiophene Sulfonamides
Caption: SAR summary for thiophene sulfonamide derivatives.
IV. Therapeutic Applications: A Broad Spectrum of Activity
The versatility of the thiophene sulfonamide scaffold is reflected in its wide range of reported biological activities.
A. Anticancer Activity
Thiophene sulfonamides have demonstrated significant potential as anticancer agents through various mechanisms:[14][15][16]
-
Kinase Inhibition: As discussed, inhibition of kinases like VEGFR-2, which is crucial for angiogenesis, is a key anticancer strategy for sulfonamide derivatives.[17][18]
-
Carbonic Anhydrase Inhibition: Targeting tumor-associated CA isoforms IX and XII can disrupt the tumor microenvironment's pH regulation, leading to reduced tumor growth and metastasis.[5]
-
Cytotoxicity: Novel thiophene derivatives incorporating sulfonamide and other bioactive moieties have shown potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF7).[14] Some derivatives have even exhibited higher cytotoxic activity than the standard chemotherapeutic drug doxorubicin.[14]
Table 1: Cytotoxic Activity of Selected Thiophene Sulfonamide Derivatives against MCF7 Breast Cancer Cell Line [14]
| Compound | IC₅₀ (µmol L⁻¹) |
| 6 | 10.25 |
| 7 | 9.70 |
| 9 | 9.55 |
| 13 | 9.39 |
| Doxorubicin (Control) | 32.00 |
B. Antimicrobial Activity
The sulfonamide functional group is a classic antibacterial pharmacophore, and its incorporation into a thiophene scaffold has yielded compounds with potent activity against various bacterial strains, including drug-resistant ones.[19][20][21]
-
Mechanism of Action: Similar to traditional sulfa drugs, thiophene sulfonamides can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[22]
-
Broad-Spectrum Activity: Thiophene-based sulfonamides have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[19] The hybridization of the thiophene and sulfonamide moieties can lead to synergistic effects, enhancing antibacterial potency.[4]
C. Other Therapeutic Areas
The pharmacological potential of thiophene sulfonamides extends to other therapeutic areas, including:
-
Anti-inflammatory Agents: By inhibiting enzymes like 5-lipoxygenase (5-LO), certain N-(5-substituted)thiophene-2-alkylsulfonamides have demonstrated significant anti-inflammatory activity.[23]
-
Anticonvulsants and Antidepressants: The thiophene nucleus is present in several CNS-active drugs, and thiophene sulfonamide derivatives are being explored for their potential in treating neurological disorders.[24]
V. Conclusion and Future Perspectives
Thiophene sulfonamide derivatives represent a highly versatile and valuable scaffold in medicinal chemistry. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, has led to the discovery of potent inhibitors for various enzymes and compounds with significant therapeutic potential in oncology, infectious diseases, and beyond.
The future of thiophene sulfonamide research lies in the continued application of rational drug design principles, guided by structural biology and computational modeling, to develop next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The exploration of novel synthetic methodologies to further diversify the chemical space around this privileged scaffold will undoubtedly uncover new therapeutic opportunities. As our understanding of the molecular basis of diseases deepens, the thiophene sulfonamide core is poised to remain a cornerstone of innovative drug discovery efforts.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry [gcande.digitellinc.com]
- 21. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Discovery and Synthesis of Novel Thiophene Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Thiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove their worth. The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as one of these "privileged" structures.[1][2] Its significance is not merely academic; it is a cornerstone of numerous therapeutic agents. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the thiophene moiety's prominence, ranking as the fourth most common sulfur-containing ring system in small molecule drugs approved over the last decade.[1][2][3] To date, at least 26 FDA-approved drugs incorporate a thiophene nucleus, spanning a wide array of pharmacological classes including anti-inflammatory agents (Tinoridine, Tiaprofenic acid), antiplatelet drugs (Clopidogrel), and antipsychotics (Olanzapine).[1][4]
The utility of thiophene stems from its unique electronic properties and its role as a bioisostere for the phenyl ring.[1] This substitution can significantly modulate a molecule's physicochemical properties, improving metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[1] This guide provides a technical deep-dive into the synthesis of this vital scaffold, moving from classical ring-forming strategies to modern functionalization techniques that are essential for contemporary drug discovery programs. We will explore not just the protocols, but the underlying chemical logic that informs the choice of one synthetic route over another.
Part 1: Foundational Synthesis Strategies: Building the Thiophene Core
The construction of the thiophene ring itself is the critical first step. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. Three classical, yet enduringly relevant, methods provide the bedrock for thiophene synthesis: the Gewald, Fiesselmann, and Paal-Knorr reactions.
The Gewald Aminothiophene Synthesis: A Multicomponent Marvel
The Gewald reaction is a one-pot, multicomponent condensation that provides direct access to highly functionalized 2-aminothiophenes.[5] Its operational simplicity and the use of readily available starting materials—an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur—have cemented its importance in synthetic chemistry.[6][7][8]
Causality Behind the Method: The power of the Gewald reaction lies in its convergence. By combining three simple components in a single step, it rapidly generates molecular complexity. The resulting 2-aminothiophene products are particularly valuable as they serve as versatile intermediates for the synthesis of condensed heterocyclic systems like thieno[2,3-d]pyrimidines, which are themselves of significant pharmacological interest.[8][9]
Mechanism and Workflow: The reaction proceeds through an initial Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile.[6][10] This is followed by the addition of elemental sulfur to the activated methylene group and subsequent intramolecular cyclization, which, after tautomerization and aromatization, yields the final 2-aminothiophene.[10]
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
The Fiesselmann Thiophene Synthesis
Developed by Hans Fiesselmann, this reaction is a powerful method for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives.[11] It involves the condensation of thioglycolic acid (or its esters) with α,β-acetylenic esters in the presence of a base.[11][12]
Causality Behind the Method: The Fiesselmann synthesis provides a distinct substitution pattern that is complementary to other methods. The resulting 3-hydroxythiophene core is a key structural motif in various biologically active molecules, including potential antiallergy, antifungal, and kinase inhibitor agents.[11] The reaction mechanism involves a sequence of base-catalyzed conjugate additions followed by an intramolecular cyclization and elimination.[11][12]
Part 2: Modern Functionalization via Cross-Coupling
While classical methods build the core, modern drug discovery demands the ability to precisely and diversely functionalize the thiophene ring. Palladium-catalyzed cross-coupling reactions are the undisputed tools of choice for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and predictability.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most versatile and widely used cross-coupling reaction for functionalizing thiophenes.[13][14] It creates a C-C bond between a halothiophene (typically bromo- or iodothiophene) and an organoboron reagent, such as a boronic acid or ester.[14]
Causality Behind the Method: The strength of the Suzuki coupling lies in its high functional group tolerance, the commercial availability of a vast library of boronic acids, and the generally mild reaction conditions.[15] This allows for the late-stage functionalization of complex molecules, a critical advantage in drug development. For poly-halogenated thiophenes, regioselectivity can often be controlled, as the C-Br bonds at the α-positions (C2 and C5) are generally more reactive than those at the β-positions (C3 and C4).[13][15]
Caption: General workflow for thiophene functionalization via Suzuki coupling.
Stille and Sonogashira Couplings: Expanding the Toolkit
-
Stille Coupling: This reaction couples an organohalide with an organostannane (organotin) compound.[16][17] While concerns over tin toxicity exist, the Stille reaction is highly effective and is often used in the synthesis of complex oligothiophenes for materials science and medicinal applications.[16][17][18]
-
Sonogashira Coupling: This method is unparalleled for introducing alkyne functionalities onto the thiophene ring by coupling a terminal alkyne with a halothiophene. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.[13] The resulting alkynylthiophenes are valuable intermediates for further transformations or as components of biologically active molecules.
Part 3: Experimental Protocols and Data Management
A theoretical understanding must be grounded in robust, reproducible experimental practice. This section provides detailed protocols and guidance on the characterization and purification of novel thiophene compounds.
Detailed Protocol: Gewald Synthesis of a Substituted 2-Aminothiophene
This protocol is a representative example for the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a common Gewald product.[9]
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).
-
Solvent and Catalyst: Add 30 mL of ethanol, followed by the dropwise addition of a catalytic amount of diethylamine (2 mmol) under stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 2-aminothiophene derivative.
-
Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.
Detailed Protocol: Suzuki Coupling on a Dibromothiophene
This protocol describes a selective mono-arylation of 2,5-dibromo-3-methylthiophene.[15]
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromo-3-methylthiophene (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Catalyst and Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol), followed by a mixture of degassed solvents, typically dioxane/water (4:1, 10 mL).
-
Reaction Execution: Heat the mixture to 90-100°C and stir vigorously for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.[19] A common challenge is separating regioisomers or the desired mono-substituted product from the di-substituted byproduct.[19] A shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) is often effective.[19] For acid-sensitive compounds, deactivating the silica gel with 1-2% triethylamine in the eluent can prevent degradation.[19]
-
Characterization: Analyze the purified product by NMR, IR, and HRMS to confirm its identity and purity.
Data Presentation and Characterization
Systematic characterization is non-negotiable for validating the synthesis of a novel compound. The data should be presented clearly.
Table 1: Example Spectroscopic Data for a Novel Thiophene Derivative
| Analysis Type | Data |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 7.84–7.81 (m, 3H), 6.95 (d, J = 8.7 Hz, 2H), 4.40–4.34 (m, 4H), 3.88 (s, 3H), 1.39–1.33 (m, 6H).[20] |
| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): 187.2, 164.6, 163.6, 160.3, 140.5, 139.7, 136.2, 132.9, 131.9, 129.9, 113.8, 62.1, 62.0, 55.5, 14.1, 13.9.[20] |
| IR (KBr, cm⁻¹) | 3020, 1721 (C=O stretch), 1600, 1526, 1215.[20] |
| Mass Spec (ESI-MS) | m/z = 362 (M⁺).[20] |
Part 4: Conclusion and Future Outlook
The synthesis of novel thiophene compounds remains a vibrant and essential field for drug discovery and materials science. While classical methods like the Gewald and Fiesselmann syntheses provide efficient entry points to the core scaffold, modern palladium-catalyzed cross-coupling reactions have revolutionized the ability to create vast and diverse chemical libraries. The true art for the modern medicinal chemist is in the strategic combination of these approaches—using a robust ring-forming reaction to build the core and then applying precise, high-yield functionalization reactions to tailor the molecule for a specific biological target. As our understanding of disease pathways becomes more nuanced, the demand for novel, exquisitely designed thiophene derivatives will only continue to grow, ensuring this privileged heterocycle remains at the forefront of chemical innovation.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
The Thiophene Ring in Sulfamoyl Carboxylates: A Deep Dive into Reactivity and Synthetic Strategy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized for its unique electronic properties and its role as a versatile pharmacophore.[1][2] When incorporated into the sulfamoyl carboxylate scaffold, the thiophene ring's reactivity is significantly modulated, presenting both opportunities and challenges in synthetic chemistry and drug design. This guide provides a comprehensive analysis of the thiophene ring's reactivity within this specific molecular context. We will explore the interplay of electronic effects, delve into key reaction classes, and present field-proven synthetic protocols. This document is intended to serve as a practical resource for scientists engaged in the discovery and development of novel therapeutics leveraging this important chemical motif.
Introduction: The Privileged Thiophene Scaffold
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent feature in a multitude of FDA-approved drugs.[1] Its prevalence stems from its ability to act as a bioisostere for the phenyl ring, offering similar steric and electronic properties while often improving physicochemical characteristics such as solubility and metabolic stability.[3][4] The sulfur atom's lone pairs participate in the aromatic system, rendering the thiophene ring electron-rich and highly susceptible to electrophilic attack.[5][6] This inherent reactivity is the foundation for its extensive use as a scaffold for chemical modification in drug discovery.[2]
The Sulfamoyl Carboxylate Moiety: A Modulator of Reactivity
The introduction of a sulfamoyl carboxylate group onto the thiophene ring profoundly influences its electronic landscape and, consequently, its chemical behavior. This substituent, comprising both a sulfonamide and a carboxylic acid (or its ester derivative), is strongly electron-withdrawing. This electronic pull has a dual effect:
-
Deactivation of the Ring: The overall electron density of the thiophene ring is reduced, making it less reactive towards electrophilic aromatic substitution compared to unsubstituted thiophene.
-
Directing Effects: The position of the sulfamoyl carboxylate group dictates the regioselectivity of subsequent reactions. The electron-withdrawing nature of the substituent will direct incoming electrophiles to specific positions on the ring.
Understanding this interplay is critical for designing successful synthetic strategies.
Key Reaction Classes and Mechanistic Considerations
The functionalization of the thiophene ring in sulfamoyl carboxylates primarily revolves around two major reaction classes: electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS)
Despite the deactivating effect of the sulfamoyl carboxylate group, electrophilic aromatic substitution remains a viable and crucial method for introducing new functionalities. The lone pair of electrons on the sulfur atom makes the thiophene ring more reactive than benzene.[7] Electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions) due to the greater stabilization of the resulting cationic intermediate (the sigma complex).[8][9]
Key EAS Reactions:
-
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These reactions are foundational for subsequent cross-coupling reactions.
-
Nitration: While less common due to the strongly deactivating substituent, nitration can be performed under carefully controlled conditions, typically using a mixture of nitric acid and sulfuric acid.[10]
-
Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups, which can serve as handles for further derivatization.[2]
Diagram: Electrophilic Aromatic Substitution on a Thiophene Ring
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids [mdpi.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Electrophilic substitution on thiophene [quimicaorganica.org]
Thiophene Sulfonamides: A Technical Guide to Unlocking Novel Therapeutic Targets
Abstract
The thiophene sulfonamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of thiophene sulfonamides, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of target inhibition, present structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for hit validation and lead optimization. This guide is structured to empower researchers with the foundational knowledge and practical methodologies required to accelerate the discovery and development of novel therapeutics derived from the thiophene sulfonamide core.
Introduction: The Thiophene Sulfonamide Scaffold - A Versatile Pharmacophore
Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone in the design of bioactive molecules.[1] When coupled with the sulfonamide functional group (-SO₂NH₂), the resulting thiophene sulfonamide moiety exhibits a unique combination of electronic and steric properties that facilitate interactions with a wide range of protein targets.[2] The sulfonamide group, a well-established zinc-binding group, is a key feature in the design of inhibitors for metalloenzymes, most notably carbonic anhydrases.[3] Furthermore, the thiophene ring serves as a versatile scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[1] This adaptability has led to the exploration of thiophene sulfonamides against a broad spectrum of diseases, including cancer, inflammatory disorders, infectious diseases, and glaucoma.[4][5][6]
This guide will provide a comprehensive overview of the most promising therapeutic targets for thiophene sulfonamides, with a focus on providing actionable insights for drug discovery programs.
Carbonic Anhydrases: The Archetypal Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in a multitude of physiological processes, and their dysregulation is implicated in several pathologies, making them a prime therapeutic target.[8] Thiophene sulfonamides have been extensively studied as potent CA inhibitors, with some derivatives exhibiting nanomolar potency.[9]
Mechanism of Action and Therapeutic Rationale
The inhibitory action of thiophene sulfonamides on CAs is primarily attributed to the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[3] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity.[10] The thiophene ring and its substituents play a crucial role in orienting the sulfonamide group for optimal binding and contribute to isoform selectivity.
The therapeutic utility of CA inhibitors is well-established in the treatment of glaucoma , where inhibiting CA isoforms in the ciliary body reduces the secretion of aqueous humor, thus lowering intraocular pressure. Thiophene sulfonamides have been investigated as topical agents for this indication.[6] Beyond ophthalmology, the role of CAs in tumor biology, particularly the overexpression of isoforms CA IX and XII in hypoxic tumors, has positioned them as attractive targets for cancer therapy.[8][11] Inhibition of these isoforms can disrupt pH regulation in the tumor microenvironment, leading to apoptosis and chemosensitization.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed key structural features that govern the potency and selectivity of thiophene sulfonamides as CA inhibitors.
| Compound Series | Key Substitutions | Potency (IC₅₀/Kᵢ) | Target Isoforms | Reference |
| 4-substituted thiophene-2-sulfonamides | Varied substituents at the 4-position | Nanomolar range | hCA I, hCA II | [9] |
| Benzo[b]thiophene-2-sulfonamides | Hydroxyl and ester groups on the benzene ring | Potent ocular hypotensive agents | Ocular CAs | [12] |
| Furan-2-sulfonamide analogs | Replacement of thiophene with furan | Nanomolar potency | hCA II | [6] |
Table 1: Summary of SAR data for thiophene sulfonamide-based carbonic anhydrase inhibitors.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of thiophene sulfonamides against carbonic anhydrase, based on the enzyme's esterase activity.[7][13]
Materials:
-
Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Acetazolamide (positive control inhibitor)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of CA in cold Tris-HCl buffer.
-
Prepare a 10 mM stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
-
Assay Setup (in triplicate):
-
Blank: 180 µL Tris-HCl buffer + 20 µL of p-NPA working solution.
-
Enzyme Control (100% activity): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL CA working solution.
-
Test Compound: 158 µL Tris-HCl buffer + 2 µL of test compound dilution + 20 µL CA working solution.
-
Positive Control: 158 µL Tris-HCl buffer + 2 µL of acetazolamide dilution + 20 µL CA working solution.
-
-
Pre-incubation: Add the buffer, DMSO/inhibitor, and CA working solution to the wells. Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add 20 µL of a freshly prepared p-NPA working solution (diluted from the stock in Tris-HCl buffer) to all wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Diagram: Carbonic Anhydrase Inhibition Assay Workflow
A schematic of the carbonic anhydrase inhibition assay workflow.
Protein Kinases: Modulators of Cellular Signaling
Protein kinases play a pivotal role in cellular signal transduction pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[14] Thiophene sulfonamides have emerged as a promising scaffold for the development of selective kinase inhibitors.
c-Jun N-terminal Kinase (JNK)
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses.[4][15] They are implicated in inflammatory diseases, neurodegenerative disorders, and cancer.
-
Mechanism and Rationale: Thiophene sulfonamides have been identified as potent and selective JNK inhibitors.[4][16] SAR studies suggest that the thiophene-sulfonamide linkage is crucial for activity, acting as a key scaffold for interaction with the kinase domain.[17] Inhibition of JNK signaling can protect against apoptosis and reduce inflammation, providing a strong therapeutic rationale for their development.
-
SAR Highlights: A notable example is AS600292, a (benzoylaminomethyl)thiophene sulfonamide, which demonstrates neuroprotective effects.[4] SAR studies have shown that modifications to the benzoyl and sulfonamide moieties can significantly impact potency and selectivity.[4][17]
Diagram: Simplified JNK Signaling Pathway
The JNK signaling cascade and the point of intervention for thiophene sulfonamide inhibitors.
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle regulation, and their dysregulation is a common feature of cancer.[18] Thiophene sulfonamides have been investigated as inhibitors of CDKs, offering a potential avenue for anticancer therapy.[19][20]
-
Mechanism and Rationale: Thiophene sulfonamides can inhibit CDK activity, leading to cell cycle arrest and apoptosis in cancer cells.[19][20] For instance, certain derivatives have shown significant inhibitory activity against CDK2A.[19]
-
SAR Highlights: The substitution pattern on the thiophene ring and the nature of the sulfonamide substituent are critical for CDK inhibitory activity and selectivity.
Experimental Protocol: Non-Radioactive JNK Kinase Assay
This protocol outlines a non-radioactive, immunoblot-based assay to measure JNK activity.[21][22]
Materials:
-
Cell lysate containing activated JNK
-
c-Jun (1-89) fusion protein agarose beads
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP solution (10 mM)
-
Phospho-c-Jun (Ser63) antibody
-
SDS-PAGE gels and Western blotting reagents
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation of JNK:
-
Incubate cell lysate with c-Jun fusion protein agarose beads for 2-3 hours at 4°C with gentle rocking to pull down active JNK.
-
Wash the beads three times with cell lysis buffer and twice with kinase buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in 50 µL of kinase buffer.
-
Add 10 µL of 10 mM ATP to initiate the kinase reaction.
-
Incubate at 30°C for 30 minutes with occasional vortexing.
-
To test inhibitors, pre-incubate the beads with the thiophene sulfonamide compound for 10-15 minutes before adding ATP.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding 2X SDS sample buffer.
-
Boil the samples for 5 minutes and centrifuge to pellet the beads.
-
-
Western Blotting:
-
Load the supernatants onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody (anti-phospho-c-Jun).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative JNK activity in the presence and absence of the inhibitor.
-
Cyclooxygenases (COX) and Lipoxygenases (LOX): Tackling Inflammation
COX and LOX are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[23][24] Dual inhibition of COX and LOX is a promising strategy for developing anti-inflammatory agents with an improved safety profile compared to traditional NSAIDs.[25] Thiophene derivatives, including sulfonamides, have shown potential as dual COX/LOX inhibitors.[23][26]
Mechanism and Therapeutic Rationale
Thiophene-based compounds can inhibit the activity of both COX-1/COX-2 and 5-LOX enzymes.[26] By simultaneously blocking both pathways, these compounds can provide broad-spectrum anti-inflammatory effects while potentially mitigating the side effects associated with selective COX-2 inhibitors (cardiovascular risks) and traditional NSAIDs (gastrointestinal issues).
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol describes a fluorometric assay for screening COX-2 inhibitors.[1][27][28]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Celecoxib (positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-2, Heme, and the fluorometric probe in COX Assay Buffer.
-
Prepare a working solution of arachidonic acid.
-
Prepare serial dilutions of the test compounds and celecoxib in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (in triplicate):
-
100% Initial Activity: 150 µL Assay Buffer + 10 µL Heme + 10 µL probe + 10 µL COX-2 + 10 µL solvent.
-
Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL probe + 10 µL COX-2 + 10 µL inhibitor dilution.
-
Background: 160 µL Assay Buffer + 10 µL Heme + 10 µL probe + 10 µL solvent.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of the arachidonic acid solution to all wells.
-
Measurement: Immediately read the fluorescence in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence vs. time plot.
-
Determine the % inhibition and calculate the IC₅₀ value as described for the CA assay.
-
Bacterial Targets: A New Frontier in Antimicrobial Drug Discovery
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Thiophene sulfonamides have shown promise in this area by targeting both essential bacterial enzymes and virulence-regulating pathways.[29][30]
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner, often regulating virulence factor production.[6][31] Thiophenesulfonamides have been identified as specific inhibitors of the master QS regulator LuxR in pathogenic Vibrio species.[6][31][32]
-
Mechanism and Rationale: By inhibiting LuxR, these compounds can disrupt the QS circuit, leading to the downregulation of virulence factors without exerting bactericidal pressure, which may reduce the likelihood of resistance development.[6][31] This anti-virulence approach is a promising strategy for combating bacterial infections.
Diagram: Vibrio Quorum Sensing and Inhibition
Inhibition of the Vibrio quorum sensing pathway by thiophene sulfonamides targeting LuxR.
Dihydropteroate Synthase (DHPS) Inhibition
The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. This pathway is absent in humans, making DHPS an excellent antibacterial target. While not extensively explored for thiophene sulfonamides specifically, the inherent properties of the sulfonamide group suggest potential activity against this target.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[12][33][34]
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (thiophene sulfonamides)
-
Standard antibiotic (positive control)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in CAMHB in the microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Conclusion
The thiophene sulfonamide scaffold is a remarkably versatile platform for the design of potent and selective inhibitors against a range of therapeutically relevant targets. From the well-established inhibition of carbonic anhydrases to the exciting potential in modulating protein kinases, inflammatory enzymes, and bacterial virulence, this chemical class continues to be a fertile ground for drug discovery. The experimental protocols and SAR insights provided in this guide are intended to serve as a practical resource for researchers aiming to harness the therapeutic potential of thiophene sulfonamides. As our understanding of the molecular basis of disease deepens, the strategic application of this privileged scaffold will undoubtedly lead to the development of novel and effective medicines.
References
- 1. assaygenie.com [assaygenie.com]
- 2. interchim.fr [interchim.fr]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 4. Design, synthesis, and biological activity of novel, potent, and selective (benzoylaminomethyl)thiophene sulfonamide inhibitors of c-Jun-N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. assaygenie.com [assaygenie.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cn.aminer.org [cn.aminer.org]
- 17. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonylamide Compounds as CDK2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 23. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. researchgate.net [researchgate.net]
- 31. biorxiv.org [biorxiv.org]
- 32. Inhibition of Vibrio Quorum Sensing Regulator - JoVE Journal [jove.com]
- 33. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 34. journals.asm.org [journals.asm.org]
In-Silico Modeling of Methyl 3-sulfamoylthiophene-2-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in-silico modeling of Methyl 3-sulfamoylthiophene-2-carboxylate, a molecule of interest within the broader class of sulfonamide-containing compounds. Recognizing the well-established role of sulfonamides as enzyme inhibitors, this document focuses on a strategic, multi-faceted computational approach to characterize its potential therapeutic applications. We will delve into the rationale behind target selection, followed by detailed, step-by-step protocols for molecular docking and molecular dynamics simulations, and conclude with an exploration of Quantitative Structure-Activity Relationship (QSAR) modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery and optimization of novel therapeutics.
Introduction: The Rationale for In-Silico Investigation
This compound belongs to the sulfonamide class of compounds, which are foundational in modern medicine.[1] The sulfonamide functional group is a key pharmacophore in a variety of drugs, including antibacterial agents and diuretics.[1] The historical success and diverse biological activities of sulfonamides make any novel molecule containing this moiety a prime candidate for thorough investigation.
The thiophene ring, another key feature of the target molecule, is also a privileged scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[2] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
Given the established therapeutic relevance of both the sulfonamide and thiophene moieties, an in-silico approach offers a rapid and cost-effective initial assessment of the therapeutic potential of this compound. Computational modeling allows for the prediction of its interactions with biological targets, providing a rationale for further experimental validation.[5]
Target Selection: A Focus on Carbonic Anhydrase
The sulfonamide group is a well-documented inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6][7][8] CAs are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them a significant drug target.[7] Specifically, the primary sulfonamide group (SO2NH2) is known to bind to the zinc ion in the active site of CAs, leading to inhibition of their catalytic activity.[6]
Another major target for sulfonamides is Dihydropteroate Synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[9][10][11] Inhibition of DHPS is the mechanism of action for sulfonamide antibiotics.[9][10]
For the purpose of this guide, we will focus on Carbonic Anhydrase II (CA II) as the primary target for the in-silico modeling of this compound. CA II is a well-characterized and ubiquitous isoform, making it an excellent model for demonstrating the principles of computational analysis.
Molecular Properties of this compound
A foundational step in any in-silico study is the characterization of the small molecule of interest. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H7NO4S2 | [12] |
| Molecular Weight | 221.25 g/mol | [12] |
| CAS Number | 59337-93-8 | [12] |
| LogP (estimated) | 0.158 | [12] |
In-Silico Modeling Workflows
This section outlines two primary computational workflows: Molecular Docking and Molecular Dynamics simulations. These techniques provide complementary insights into the potential interaction between this compound and our chosen target, Carbonic Anhydrase II.
Workflow 1: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It is a valuable tool for virtual screening and for understanding the binding mode of a potential drug candidate.
Diagram of the Molecular Docking Workflow:
Caption: A generalized workflow for molecular docking simulations.
Experimental Protocol for Molecular Docking:
-
Protein Preparation:
-
Obtain the 3D crystal structure of Human Carbonic Anhydrase II (PDB ID: 1AZM) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Grid Generation:
-
Define the active site of CA II. This is typically centered around the zinc ion and the location of the co-crystallized inhibitor in the experimental structure.
-
Generate a grid box that encompasses the entire active site to define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock or GLIDE.
-
The docking algorithm will explore various conformations and orientations of the ligand within the defined active site.
-
-
Pose Analysis and Scoring:
-
The docking program will generate multiple possible binding poses for the ligand.
-
Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).
-
The pose with the most favorable score is considered the most likely binding mode.
-
-
Interaction Analysis:
-
Analyze the interactions between the best-ranked pose of the ligand and the amino acid residues in the active site of CA II.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.
-
Workflow 2: Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations offer a dynamic view of the complex over time.[13] MD simulations can provide insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.
Diagram of the Molecular Dynamics Simulation Workflow:
Caption: A standard workflow for molecular dynamics simulations.
Experimental Protocol for Molecular Dynamics Simulation:
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-CA II complex from the molecular docking study as the starting structure.
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any bad contacts between the complex and the solvent.
-
-
Equilibration:
-
Perform a short MD simulation under NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to equilibrate around the complex.
-
Follow this with a short MD simulation under NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.
-
-
Production MD Run:
-
Run a longer MD simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory from the production run to assess the stability of the protein-ligand complex.
-
Calculate metrics such as Root Mean Square Deviation (RMSD) to evaluate the stability of the protein backbone and the ligand's binding pose.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking study over the course of the simulation.[14]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15][16][17] Should a series of thiophene-2-carboxylate derivatives with known CA II inhibitory activity be available, a QSAR model could be developed to predict the activity of this compound and guide the design of more potent analogues.
Diagram of the QSAR Modeling Workflow:
Caption: A typical workflow for developing a QSAR model.
QSAR Modeling Protocol Outline:
-
Data Collection:
-
Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values for CA II inhibition).
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its structural, electronic, and physicochemical properties.
-
-
Dataset Splitting:
-
Divide the dataset into a training set for model development and a test set for external validation.
-
-
Model Generation:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical model that correlates the molecular descriptors with the biological activity.
-
-
Model Validation:
-
Rigorously validate the predictive power of the generated model using both internal (e.g., cross-validation) and external (the test set) validation techniques.[18]
-
-
Prediction for New Compounds:
-
Use the validated QSAR model to predict the biological activity of new compounds, such as this compound.
-
Conclusion and Future Directions
This guide has outlined a systematic in-silico approach for the initial characterization of this compound. By leveraging established knowledge about the sulfonamide and thiophene pharmacophores, we have proposed Carbonic Anhydrase II as a plausible biological target. The detailed workflows for molecular docking and molecular dynamics simulations provide a robust framework for investigating the potential binding interactions and stability of the ligand-protein complex. Furthermore, the principles of QSAR modeling offer a pathway for activity prediction and lead optimization.
The insights gained from these computational studies will be instrumental in guiding subsequent experimental validation, such as enzyme inhibition assays and structural biology studies. This integrated approach of computational and experimental methods is central to modern, efficient drug discovery and development.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 11. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 12. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 14. researchgate.net [researchgate.net]
- 15. Prediction of activity of carbonic anhydrase inhibitor drugs based on QSAR studies – Oriental Journal of Chemistry [orientjchem.org]
- 16. QSAR modeling of pyrazoline derivative as carbonic anhydrase inhibitors | Semantic Scholar [semanticscholar.org]
- 17. Carbonic anhydrase inhibitors: the first QSAR study on inhibition of tumor-associated isoenzyme IX with aromatic and heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 3-sulfamoylthiophene-2-carboxylate
Abstract: This document provides a comprehensive, technically grounded protocol for the synthesis of Methyl 3-sulfamoylthiophene-2-carboxylate, a key intermediate in the production of agrochemicals and a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process commencing from the readily accessible precursor, 3-chlorosulfonylthiophene-2-carboxylic acid chloride. This guide is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis, offering detailed procedural steps, mechanistic insights, and practical advice for successful execution.
Introduction and Significance
This compound (CAS No. 59337-93-8) is a substituted thiophene derivative of significant industrial interest.[1][2] Its primary role is as a crucial precursor in the manufacture of sulfonylurea herbicides, most notably Thifensulfuron. The unique arrangement of the sulfamoyl and carboxylate functional groups on the thiophene scaffold also makes it an attractive starting material for the exploration of novel pharmaceutical agents.[3]
The synthetic pathway detailed herein is a robust and well-documented route that proceeds via a chlorosulfonated intermediate, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.[4][5] This approach is favored for its efficiency and the relative availability of the starting materials. Understanding the nuances of this synthesis is vital for achieving high purity and yield, which are critical for subsequent applications.
Overall Synthetic Strategy
The synthesis is accomplished through a two-step reaction sequence. The first step involves the selective esterification of a dually reactive starting material, and the second step is a nucleophilic substitution to form the desired sulfonamide.
-
Esterification: Synthesis of the intermediate, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, from 3-chlorosulfonylthiophene-2-carboxylic acid chloride using methanol.
-
Amidation: Conversion of the sulfonyl chloride intermediate to the final product, this compound, via reaction with ammonia.[4]
This strategy is efficient as it allows for the sequential and controlled formation of the ester and sulfonamide functionalities.
Caption: Overall two-step synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Chloroform is a suspected carcinogen and toxic; handle with extreme care. Ammonia gas is corrosive and an irritant.
Step 1: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
This protocol is adapted from established procedures for the esterification of acyl chlorides.[6] The reaction selectively targets the carboxylic acid chloride in the presence of the less reactive sulfonyl chloride.
Materials & Reagents:
-
3-chlorosulfonylthiophene-2-carboxylic acid chloride
-
Anhydrous Methanol (CH₃OH)
-
Anhydrous Chloroform (CHCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 1 L round-bottom flask, dissolve 48 g (0.196 mol) of 3-chlorosulfonylthiophene-2-carboxylic acid chloride in 500 mL of anhydrous chloroform.[6]
-
To this solution, add 9.6 g (0.3 mol) of anhydrous methanol.[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for approximately 3 hours. The reaction progress can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution.[6] (Note: Use a suitable trap for the evolved HCl gas).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (chloroform) and any excess methanol under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. Allow it to stand to induce crystallization. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Step 2: Synthesis of this compound
This procedure details the amidation of the sulfonyl chloride group. It is a robust method that provides the target compound in good yield.[4]
Materials & Reagents:
-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (from Step 1)
-
Anhydrous Chloroform (CHCl₃)
-
Ammonia (NH₃) gas
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve 4.0 g of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in 50 mL of anhydrous chloroform in a suitable reaction flask.[4]
-
At room temperature, bubble ammonia gas through the solution until the mixture tests alkaline (e.g., with moist litmus paper). An immediate white precipitate of ammonium chloride (NH₄Cl) will form.
-
Continue to stir the mixture for an additional 30 minutes after the alkaline condition is reached to ensure the reaction goes to completion.[4]
-
Transfer the reaction mixture to a separatory funnel and wash it with water to extract the ammonium chloride byproduct.
-
Separate the organic (chloroform) layer.
-
Dry the organic phase over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent.
-
Evaporate the chloroform solvent under reduced pressure using a rotary evaporator.
-
The resulting crystalline residue is this compound. The product can be further purified by recrystallization from ethanol.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: Esterification | Step 2: Amidation |
| Starting Material | 3-chlorosulfonylthiophene-2-carboxylic acid chloride | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate |
| Key Reagent | Methanol | Ammonia |
| Solvent | Chloroform | Chloroform |
| Temperature | Reflux (~61 °C) | Room Temperature |
| Reaction Time | ~3 hours | ~30 minutes post-saturation |
| Reported Yield | Not specified, typically high | ~65%[4] |
| Product M.P. | N/A | 121-122.5 °C[4] |
Reaction Mechanism Insights
Esterification Mechanism
The formation of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is a classic example of nucleophilic acyl substitution. The highly electrophilic carbon of the acid chloride is attacked by the lone pair of electrons on the oxygen atom of methanol. This is followed by the elimination of a chloride ion to form a protonated ester, which is then deprotonated to yield the final methyl ester product and HCl. The sulfonyl chloride group is significantly less reactive towards alcoholysis under these conditions, allowing for selective esterification.
Amidation Mechanism
The conversion of the sulfonyl chloride to the sulfonamide is also a nucleophilic substitution reaction, but at the sulfur center. The nitrogen atom of ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of the chloride leaving group. A second equivalent of ammonia acts as a base to deprotonate the resulting ammonium salt, yielding the neutral sulfonamide product and ammonium chloride.
Caption: Simplified mechanism for the amidation step.
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the starting acid chloride, reducing the yield of the desired ester.
-
Incomplete Reaction in Step 2: Ensure a sufficient excess of ammonia is used. The reaction requires two equivalents of ammonia per mole of sulfonyl chloride (one as the nucleophile, one as the base). Bubbling the gas until the solution is basic and for a short period after ensures the reaction is driven to completion.
-
Product Purification: If the final product is oily or impure after evaporation, recrystallization from ethanol is highly effective.[4] Ensure the crude product is fully dissolved in the minimum amount of hot ethanol and then allowed to cool slowly to form pure crystals.
-
Alternative Amidation: While ammonia gas is effective, for smaller-scale reactions or where handling a gas cylinder is inconvenient, a solution of ammonia in a suitable solvent (e.g., methanol or dioxane) can be used, though reaction conditions may need re-optimization.
References
- 1. scbt.com [scbt.com]
- 2. METHYL-3-SULFAMOYL-2-THIOPHENE CARBOXYLATE [chemicalbook.com]
- 3. Methyl 3-chlorosulfonylthiophene-2-carboxylate [myskinrecipes.com]
- 4. US4028373A - Thiophene saccharines - Google Patents [patents.google.com]
- 5. CAS 59337-92-7: Methyl 3-(chlorosulfonyl)-2-thiophenecarbo… [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
Application Notes & Protocols: Leveraging Methyl 3-sulfamoylthiophene-2-carboxylate in Modern Drug Design
Abstract
The thiophene sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in numerous FDA-approved therapeutics.[1][2] This guide provides an in-depth exploration of Methyl 3-sulfamoylthiophene-2-carboxylate, a key heterocyclic building block, for researchers and drug development professionals. We will dissect its pharmacophoric features, outline strategic applications in inhibitor design—with a focus on zinc metalloenzymes like carbonic anhydrases—and provide detailed, field-tested protocols for synthesis and bio-analytical evaluation. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also adapt these methodologies for their specific discovery programs.
Introduction: The Thiophene Sulfonamide Privileged Scaffold
Thiophene, a five-membered sulfur-containing heterocycle, is a bioisostere of the benzene ring, offering a similar spatial arrangement but with distinct electronic properties that can enhance solubility and modulate metabolic stability.[3] When combined with a sulfonamide (-SO₂NH₂) moiety, the resulting scaffold becomes a powerful pharmacophore, particularly for targeting metalloenzymes.[4] The sulfonamide group is a premier zinc-binding group (ZBG), capable of coordinating with the catalytic zinc ion found in the active site of enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[4][5][6]
This compound emerges as a particularly valuable starting material. Its structure strategically positions the key functional groups:
-
Primary Sulfonamide: The essential zinc-binding warhead.
-
Thiophene Ring: A rigid, aromatic scaffold for orienting substituents.
-
Methyl Ester: A versatile chemical handle for derivatization and library synthesis.
This combination makes it an ideal precursor for developing potent and selective enzyme inhibitors for a range of therapeutic areas, including glaucoma, epilepsy, cancer, and inflammation.[2][7]
Physicochemical Profile and Pharmacophoric Rationale
The strategic utility of this compound stems from the distinct roles of its constituent functional groups in molecular recognition.
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₆H₇NO₄S₂ | Provides the foundational atomic composition. |
| Molecular Weight | ~221.25 g/mol | A low molecular weight makes it an excellent starting point for fragment-based or traditional drug discovery, allowing for considerable modification without violating Lipinski's Rule of Five. |
| Key Pharmacophores | Primary Sulfonamide (-SO₂NH₂), Thiophene Ring, Methyl Ester (-COOCH₃) | The sulfonamide acts as a potent zinc-coordinating group.[8] The thiophene ring serves as a rigid scaffold, and the ester provides a reactive site for diversification.[9] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF, with limited aqueous solubility.[9] | Derivatization is often required to improve the pharmacokinetic properties of the final compounds. |
Visualization of Pharmacophoric Features
The diagram below illustrates the key features of the core scaffold and their potential roles in binding to a target protein, such as a zinc metalloenzyme.
Caption: Key pharmacophoric features of the thiophene sulfonamide scaffold.
Core Application: Design of Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of ubiquitous zinc metalloenzymes that catalyze the reversible hydration of CO₂.[2][10] Their inhibition is a validated therapeutic strategy for several diseases.[11] The primary sulfonamide group is the most effective known ZBG for CAs.[4][12]
Mechanism of Inhibition
The inhibitory action of sulfonamides is a well-elucidated mechanism. The sulfonamide is deprotonated to its anionic form (R-SO₂-NH⁻), which then directly coordinates to the Zn²⁺ ion in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide ion, disrupting the catalytic cycle.[4] Additionally, the inhibitor is stabilized by a network of hydrogen bonds, most notably with the side chain of the Thr199 residue.[2]
Caption: Binding of a sulfonamide inhibitor to the CA active site.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Derivatives from this compound
This protocol provides a general framework for diversifying the core scaffold. The first step involves converting the starting material to its more reactive chlorosulfonyl intermediate, which can then be coupled with various amines to generate a library of N-substituted sulfonamides.
Rationale: Direct alkylation or acylation of the sulfonamide nitrogen can be challenging. A more robust route proceeds via the sulfonyl chloride. A patent from 1977 describes the synthesis of this compound by reacting Methyl 3-chlorosulfonylthiophene-2-carboxylate with ammonia in chloroform.[13] This process can be adapted by substituting ammonia with a primary or secondary amine to generate diverse derivatives.
Step 1: Synthesis of Methyl 3-chlorosulfonylthiophene-2-carboxylate
-
This intermediate is commercially available but can also be synthesized from methyl 2-thiophenecarboxylate through chlorosulfonation.[14][15]
Step 2: Amine Coupling to form N-substituted Sulfonamides (Example)
-
Dissolution: Dissolve Methyl 3-chlorosulfonylthiophene-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (N₂ or Ar).[13]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.0 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted derivative.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a high-throughput compatible method to screen for CA inhibitors based on the enzyme's esterase activity.[11]
Principle: Active CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, this rate decreases in a concentration-dependent manner.[11][16][17]
Materials & Reagents:
-
Enzyme: Human carbonic anhydrase II (e.g., from erythrocytes).[11]
-
Buffer: Tris-HCl (50 mM, pH 7.5).[11]
-
Substrate: p-Nitrophenyl acetate (p-NPA), prepared fresh in DMSO or acetonitrile.[11]
-
Test Compounds: Dissolved in DMSO to a stock concentration (e.g., 10 mM).
-
Positive Control: Acetazolamide (a known potent CA inhibitor).[11][16]
-
Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 405 nm.[11]
Assay Procedure (96-well plate format):
-
Plate Setup: Prepare wells in triplicate for each condition.
-
Blank (No Enzyme): 158 µL Assay Buffer.
-
Enzyme Control (Max Activity): 158 µL Assay Buffer + 2 µL DMSO.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution in DMSO.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution in DMSO.
-
-
Enzyme Addition: Add 20 µL of CA working solution to all wells except the Blank.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[11]
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.[11]
Data Analysis:
-
Calculate the rate of reaction (slope of Absorbance vs. Time) for each well from the linear portion of the curve.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] x 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Example Inhibition Data
The following table presents hypothetical IC₅₀ values for a series of inhibitors derived from the thiophene sulfonamide scaffold against two human CA isoforms.
| Compound ID | R-Group on Sulfonamide | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity (hCA II / hCA IX) |
| AZM | Acetylamino (Acetazolamide) | 12.1 | 25.0 | 0.48 |
| TS-01 | -H (Parent Scaffold) | 250 | 450 | 0.56 |
| TS-02 | -CH₂-Ph | 45.5 | 98.2 | 0.46 |
| TS-03 | -CH₂-(4-F-Ph) | 23.4 | 15.1 | 1.55 |
| TS-04 | -CH₂(2-OH-Ph) | 69.0 | 780 | 0.09 |
Data is hypothetical and for illustrative purposes only. Real-world values can be found in literature such as that from Koksal et al., 2020, where thiophene-based sulfonamides showed IC₅₀ values in the nanomolar to micromolar range against hCA-I and hCA-II.[12]
Synthetic and Screening Workflow
The overall process from the starting material to a validated hit compound follows a logical progression of synthesis, purification, and biological testing.
Caption: General workflow for inhibitor development.
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its inherent pharmacophoric features make it an ideal starting point for the synthesis of potent zinc-binding enzyme inhibitors. The protocols and strategic insights provided herein offer a robust foundation for researchers to design and evaluate novel therapeutic agents targeting carbonic anhydrases and other relevant metalloenzymes. By understanding the chemical rationale and applying systematic screening methodologies, drug development professionals can effectively leverage this scaffold to accelerate their research programs.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4028373A - Thiophene saccharines - Google Patents [patents.google.com]
- 14. Methyl 3-chlorosulfonylthiophene-2-carboxylate [myskinrecipes.com]
- 15. CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate | Chemsrc [chemsrc.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Functionalization of Methyl 3-sulfamoylthiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive framework for the chemical modification of Methyl 3-sulfamoylthiophene-2-carboxylate, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The presence of two strong electron-withdrawing groups—a methyl ester at the C2 position and a sulfamoyl group at the C3 position—profoundly influences the reactivity of the thiophene ring. This document outlines detailed protocols and the underlying chemical principles for key functionalization strategies, including electrophilic aromatic substitution (halogenation and nitration), directed ortho-metalation, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira). By explaining the causality behind experimental choices, this guide empowers researchers to rationally design and execute synthetic routes to novel, polysubstituted thiophene derivatives for applications in medicinal chemistry and materials science.
Introduction: The Thiophene Scaffold in Drug Discovery
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and structural versatility.[1] As a bioisostere of the benzene ring, it offers a similar aromatic character but with distinct electronic and lipophilic properties, which can be strategically exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Functionalized thiophenes are integral components of numerous FDA-approved drugs, demonstrating efficacy across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3]
This compound serves as a versatile starting material for the synthesis of more complex molecular architectures. The sulfamoyl and carboxylate substituents not only provide handles for further chemical elaboration but also dictate the regioselectivity of subsequent reactions on the thiophene core. Understanding and controlling these reactions are paramount for the efficient construction of novel compound libraries for drug discovery programs.
Regioselectivity of the Thiophene Ring: An Electron-Deficient System
The simultaneous presence of a methyl carboxylate group at C2 and a sulfamoyl group at C3 renders the thiophene ring in this compound significantly electron-deficient. Both are potent electron-withdrawing groups (EWGs) that deactivate the ring towards electrophilic aromatic substitution.[1][4]
Based on the principles of electrophilic aromatic substitution on substituted thiophenes, the EWGs at C2 and C3 will direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position. The C5 position is generally favored due to the electronic deactivation being most pronounced at the positions ortho and para to the directing groups.[4]
dot graph ER_Diagram { layout=neato; graph [label="Predicted Regioselectivity", labelloc=t, fontsize=16]; node [shape=plaintext, fontsize=12]; edge [arrowhead=none];
} dot Caption: Predicted regioselectivity for electrophilic substitution.
Electrophilic Aromatic Substitution: Halogenation and Nitration
Due to the deactivated nature of the thiophene ring, electrophilic substitution reactions require more forcing conditions than those used for unsubstituted thiophene.
Bromination at the C5 Position
Direct bromination of highly electron-deficient thiophenes can be challenging. Standard conditions, such as bromine in acetic acid, may prove ineffective. A more potent electrophilic bromine source is required to overcome the deactivation of the ring. The following protocol is adapted from a procedure for a structurally similar substrate, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.[5]
Protocol: Bromination of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve this compound (1.0 eq) in trifluoroacetic acid (10 volumes).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add concentrated sulfuric acid (0.5 volumes).
-
Brominating Agent: Add N-bromosuccinimide (NBS) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Methyl 5-bromo-3-sulfamoylthiophene-2-carboxylate.
Causality: The combination of trifluoroacetic acid and sulfuric acid protonates NBS, generating a more potent electrophilic bromine species capable of reacting with the deactivated thiophene ring.
Nitration
Similar to bromination, nitration of this electron-deficient thiophene requires strong nitrating conditions. A standard mixture of concentrated nitric and sulfuric acids is employed. The protocol is analogous to the nitration of methyl benzoate, another deactivated aromatic system.[6][7][8][9][10]
Protocol: Nitration of this compound
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid (5 volumes) to 0 °C.
-
Substrate Addition: Slowly add this compound (1.0 eq) while maintaining the temperature between 0-5 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the substrate solution, keeping the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the nitrated product, expected to be predominantly the 5-nitro derivative.
Directed ortho-Metalation (DoM): Functionalization at the C4 Position
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization that is often complementary to electrophilic substitution. The sulfamoyl group is a known directed metalation group (DMG), capable of coordinating with an organolithium base and directing deprotonation to the adjacent C4 position.[11][12][13]
dot graph DoM_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} dot Caption: Workflow for Directed ortho-Metalation.
Protocol: Directed ortho-Metalation and Iodination
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF (20 volumes) under an argon atmosphere, add TMEDA (1.2 eq).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add sec-butyllithium (1.1 eq, as a solution in cyclohexane) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford Methyl 4-iodo-3-sulfamoylthiophene-2-carboxylate.
Causality: The lone pair of electrons on the sulfamoyl nitrogen coordinates to the lithium cation of the organolithium base. This brings the base into proximity with the C4 proton, leading to its selective abstraction over the other ring protons. The adjacent electron-withdrawing ester group further increases the acidity of the C4 proton, facilitating deprotonation. Performing the reaction at low temperatures (-78 °C) is critical to prevent potential nucleophilic attack of the organolithium reagent on the methyl ester.
Palladium-Catalyzed Cross-Coupling Reactions
Once halogenated, the thiophene ring becomes an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The 5-bromo or 4-iodo derivatives prepared in the previous steps are ideal precursors for Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the halogenated thiophene and an organoboron reagent, typically a boronic acid or ester.[14][15]
Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-3-sulfamoylthiophene-2-carboxylate
-
Reaction Setup: In a Schlenk flask, combine Methyl 5-bromo-3-sulfamoylthiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent and Degassing: Add a solvent mixture, such as toluene/ethanol/water (4:1:1, 10 volumes). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an argon atmosphere and stir for 12-16 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 5-aryl substituted product.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 80-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-99 |
Sonogashira Coupling
The Sonogashira coupling enables the installation of an alkynyl group onto the thiophene ring, a valuable functional group for further transformations in medicinal chemistry.[16][17][18][19]
Protocol: Sonogashira Coupling of Methyl 5-bromo-3-sulfamoylthiophene-2-carboxylate
-
Reaction Setup: To a Schlenk flask under argon, add Methyl 5-bromo-3-sulfamoylthiophene-2-carboxylate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and copper(I) iodide (CuI) (5 mol%).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF, 15 volumes), followed by an amine base like triethylamine (2.5 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the 5-alkynyl thiophene derivative.
Causality: The Sonogashira reaction proceeds via a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition of the bromothiophene. Simultaneously, the copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product and regenerates the active palladium(0) species.
Conclusion
The functionalization of this compound presents a synthetically rich platform for the generation of diverse and novel heterocyclic compounds. While the electron-deficient nature of the thiophene ring necessitates carefully chosen and sometimes harsh reaction conditions for electrophilic substitution, it also opens the door to powerful regioselective strategies like directed ortho-metalation. Subsequent palladium-catalyzed cross-coupling reactions on the halogenated intermediates provide a robust and versatile toolkit for C-C bond formation. The protocols and principles detailed in this guide offer a solid foundation for researchers to explore the chemical space around this valuable thiophene scaffold, accelerating the discovery of new therapeutic agents and functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Second Electrophilic Substitution in Furan and Thiophene a) Monosubstitu.. [askfilo.com]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. aiinmr.com [aiinmr.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. youtube.com [youtube.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. baranlab.org [baranlab.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Cross-Coupling Reactions with Methyl 3-sulfamoylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Substituted Thiophenes in Modern Chemistry
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and unique electronic properties.[1] The incorporation of a thiophene nucleus can significantly influence a molecule's pharmacological profile, including its metabolic stability and target engagement.[2] Among the vast array of functionalized thiophenes, Methyl 3-sulfamoylthiophene-2-carboxylate stands out as a highly versatile building block. Its electron-deficient nature, a consequence of the two adjacent electron-withdrawing sulfamoyl and carboxylate groups, presents both challenges and opportunities in synthetic chemistry. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this substrate, offering detailed protocols and expert insights to unlock its synthetic potential.
Synthesis of the Starting Material: Halogenated this compound
A crucial prerequisite for any cross-coupling reaction is the presence of a suitable leaving group, typically a halide, on one of the coupling partners. This section details the synthesis of halogenated derivatives of this compound, which serve as the direct precursors for the subsequent cross-coupling protocols. The synthesis begins with the commercially available Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
Protocol 1: Synthesis of Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate[3]
Objective: To introduce a bromine atom at the 5-position of the thiophene ring, a key handle for subsequent cross-coupling reactions.
Materials:
-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
-
Sulfuric acid (98%)
-
Trifluoroacetic acid
-
N-bromosuccinimide (NBS)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (20 mmol) in trifluoroacetic acid (40 mL).
-
Add sulfuric acid (98%, 10 mL) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (30 mmol) in portions over 30 minutes, maintaining the temperature at 0°C.
-
Stir the mixture for an additional hour at 0°C.
-
Allow the reaction to warm to room temperature and continue stirring for 20 hours.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate[3]
Objective: To introduce an iodine atom at the 5-position, which is generally more reactive in oxidative addition steps of cross-coupling reactions.
Materials:
-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
-
Sulfuric acid (98%)
-
Trifluoroacetic acid
-
N-iodosuccinimide (NIS)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Follow steps 1-3 from Protocol 1, using 10 mmol of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, 20 mL of trifluoroacetic acid, and 5 mL of sulfuric acid.
-
Slowly add N-iodosuccinimide (15 mmol) in portions over 20 minutes at 0°C.
-
Follow steps 5-10 from Protocol 1 to isolate and purify the iodinated product.
Conversion to the Sulfamoyl Thiophene
The resulting methyl 5-halo-3-(chlorosulfonyl)thiophene-2-carboxylates can be readily converted to the corresponding sulfamoyl derivatives by reaction with ammonia or a primary/secondary amine in a suitable solvent.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[3] For an electron-deficient substrate like halogenated this compound, the choice of catalyst, ligand, and base is critical to achieving good yields and preventing side reactions.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is essential. For electron-deficient substrates, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps.
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically used. Stronger bases could lead to hydrolysis of the ester or side reactions involving the sulfamoyl group.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Protocol 3: Suzuki-Miyaura Coupling of Methyl 5-bromo-3-sulfamoylthiophene-2-carboxylate with an Arylboronic Acid
Objective: To synthesize 5-aryl-3-sulfamoylthiophene-2-carboxylates.
Materials:
-
Methyl 5-bromo-3-sulfamoylthiophene-2-carboxylate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add Methyl 5-bromo-3-sulfamoylthiophene-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).
-
Add the catalyst solution to the Schlenk flask.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors for the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. Milder bases are preferred to avoid side reactions. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, coupling aryl halides with amines.[4] The electron-deficient nature of the thiophene substrate makes it a good candidate for this reaction, but care must be taken in selecting the reaction conditions to avoid undesired side reactions with the sulfamoyl and ester functionalities.[5]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst with a bulky, electron-rich phosphine ligand is typically used. Ligands like Xantphos or Josiphos are often effective.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can be critical to avoid competing reactions.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Protocol 4: Buchwald-Hartwig Amination of Methyl 5-bromo-3-sulfamoylthiophene-2-carboxylate with a Secondary Amine
Objective: To synthesize 5-amino-substituted 3-sulfamoylthiophene-2-carboxylates.
Materials:
-
Methyl 5-bromo-3-sulfamoylthiophene-2-carboxylate
-
Secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol).
-
Add NaOtBu (1.4 mmol) to the tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) to the tube.
-
Add Methyl 5-bromo-3-sulfamoylthiophene-2-carboxylate (1.0 mmol) and the secondary amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 110°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify by column chromatography.
Heck Reaction: Vinylation of the Thiophene Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[6][7] This reaction can be used to introduce vinyl groups onto the thiophene ring, which are valuable handles for further synthetic transformations.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective catalyst for the Heck reaction.
-
Ligand: In many cases, the Heck reaction can be performed without a phosphine ligand, which simplifies the reaction setup and purification. However, for challenging substrates, a phosphine ligand may be beneficial.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the HX generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used.
Protocol 5: Heck Reaction of Methyl 5-iodo-3-sulfamoylthiophene-2-carboxylate with an Alkene
Objective: To synthesize 5-vinyl-substituted 3-sulfamoylthiophene-2-carboxylates.
Materials:
-
Methyl 5-iodo-3-sulfamoylthiophene-2-carboxylate
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add Methyl 5-iodo-3-sulfamoylthiophene-2-carboxylate (1.0 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.05 mmol).
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous DMF (10 mL) and the alkene (1.5 mmol).
-
Heat the reaction mixture to 120°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is particularly valuable for synthesizing conjugated systems and provides a route to highly functionalized thiophene derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira coupling employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[9]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the HX formed.
-
Solvent: Aprotic solvents like THF or DMF are commonly used.
Protocol 6: Sonogashira Coupling of Methyl 5-iodo-3-sulfamoylthiophene-2-carboxylate with a Terminal Alkyne
Objective: To synthesize 5-alkynyl-substituted 3-sulfamoylthiophene-2-carboxylates.
Materials:
-
Methyl 5-iodo-3-sulfamoylthiophene-2-carboxylate
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add Methyl 5-iodo-3-sulfamoylthiophene-2-carboxylate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Conclusion and Future Perspectives
This compound and its halogenated derivatives are powerful and versatile building blocks for the synthesis of a wide range of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—provide efficient and reliable methods for the functionalization of this electron-deficient thiophene scaffold. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can harness the full potential of this valuable synthetic intermediate in the development of novel pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction—State of the Art [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Derivatization of the sulfamoyl group for biological screening
An Application Guide to the Derivatization of the Sulfamoyl Group for Biological Screening
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Sulfamoyl Moiety in Medicinal Chemistry
The sulfamoyl group (-SO₂NH₂) and its derivatives, collectively known as sulfonamides, represent one of the most prolific and versatile pharmacophores in the history of drug discovery.[1][2] From the advent of the first antibacterial sulfa drugs to their contemporary roles as diuretics, hypoglycemics, antivirals, and potent enzyme inhibitors, the sulfonamide scaffold is a testament to the power of targeted chemical modification.[1][3][4] The sulfonyl group's unique stereoelectronic properties—its tetrahedral geometry, strong electron-withdrawing nature, and ability to act as a potent hydrogen bond donor and acceptor—allow it to serve as a crucial binding motif for a multitude of biological targets.[3][4] Furthermore, its metabolic stability often enhances the pharmacokinetic profile of drug candidates.[5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key strategies for derivatizing the sulfamoyl group. The focus is not merely on synthetic recipes but on the underlying chemical logic that drives the selection of derivatization pathways to generate diverse compound libraries for biological screening. We will explore core synthetic protocols, methods for structural validation, and the strategic rationale for how specific modifications can modulate biological activity.
Core Derivatization Strategies: A Chemist's Guide to Modulating the Sulfamoyl Pharmacophore
The derivatization of a sulfamoyl group, -SO₂NHR, can occur at the nitrogen atom, offering a synthetically accessible handle for profound structural diversification. The choice of strategy is dictated by the desired physicochemical and pharmacological outcome, such as altering solubility, lipophilicity, or introducing new recognition elements for target binding.
N-Substitution: The Primary Route to Diversity
The most common strategy involves the substitution of one or both hydrogen atoms on the sulfonamide nitrogen. This is typically achieved by reacting a primary (R-SO₂NH₂) or secondary (R-SO₂NHR') sulfonamide with an appropriate electrophile.
-
N-Alkylation and N-Arylation: Introducing alkyl or aryl groups can significantly alter a compound's lipophilicity, steric profile, and conformational flexibility. The classic approach involves deprotonation of the sulfonamide nitrogen with a suitable base (e.g., NaH, K₂CO₃) followed by nucleophilic attack on an alkyl or aryl halide.[6][7] Palladium-catalyzed cross-coupling reactions have also emerged as powerful methods for N-arylation.[8][9]
-
N-Acylation: The reaction with acyl chlorides or anhydrides yields N-acylsulfonamides. This modification introduces a carbonyl group, which can serve as an additional hydrogen bond acceptor and can alter the electronic properties of the sulfonamide nitrogen.[6]
Synthesis from Building Blocks: Constructing the Core
Often, the most efficient path to a diverse library is to synthesize the sulfonamide bond itself using varied building blocks. The foundational method is the reaction of a sulfonyl chloride with a primary or secondary amine.[8][10][11] This approach allows for two points of diversification: the 'R' group of the sulfonyl chloride (R-SO₂Cl) and the 'R'' group(s) of the amine (R'₂NH).
Bioisosteric Replacement Strategy
The sulfonamide group is a well-established non-classical bioisostere of the carboxylic acid group.[12][13][14] Both groups are acidic and can engage in similar hydrogen bonding and ionic interactions with protein targets. Replacing a carboxylic acid with a sulfonamide in a known active compound can improve metabolic stability, cell permeability, and oral bioavailability.[5] This strategy is less about creating a large library and more about rationally designing specific analogs of a lead compound.
| Strategy | Reagents | Rationale & Purpose |
| N-Alkylation | Alkyl Halides (R-X), Base (NaH, K₂CO₃) | Increase lipophilicity, introduce steric bulk, explore hydrophobic pockets in the target. |
| N-Arylation | Aryl Halides (Ar-X), Pd-catalyst or Cu-catalyst | Introduce rigid aromatic systems, enable π-stacking interactions. |
| N-Acylation | Acyl Halides (RCOCl), Base (Pyridine) | Introduce H-bond acceptors, alter electronic properties, act as a prodrug moiety. |
| Synthesis from Sulfonyl Chlorides | R-SO₂Cl + R'₂NH | Foundational method for creating diverse libraries by varying both R and R' groups.[10][15] |
| Bioisosteric Replacement | Rational design based on an existing carboxylic acid-containing lead | Improve pharmacokinetic properties (e.g., metabolic stability, membrane permeability).[12][14] |
Table 1: Summary of Key Derivatization Strategies and Their Rationale.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process checks and clear criteria for successful synthesis and purification.
Protocol 1: General Procedure for N-Alkylation of a Primary Sulfonamide
This protocol describes the reaction of a primary sulfonamide with an electrophile (e.g., benzyl bromide) to yield a secondary N-substituted sulfonamide.
Materials:
-
Primary Aryl Sulfonamide (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl/Benzyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the primary aryl sulfonamide (1.0 eq).
-
Dissolve the sulfonamide in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic sulfonamide proton to form the corresponding sodium salt, a potent nucleophile. The reaction is exothermic and produces H₂ gas; hence, slow addition at 0°C is critical for safety and control.
-
Allow the mixture to stir at 0 °C for 30 minutes. The evolution of gas should cease, and the mixture may become a slurry.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the starting material and the reaction mixture on a TLC plate. A typical mobile phase is 30% EtOAc in hexanes. The product should have a higher Rf value (be less polar) than the starting sulfonamide. The reaction is complete upon consumption of the starting material.
-
Workup: Carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of NH₄Cl. Trustworthiness Note: This step safely neutralizes any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x). Causality Note: Washing removes the water-soluble DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Validation: Combine fractions containing the pure product (as determined by TLC). Evaporate the solvent to yield the purified N-alkylated sulfonamide. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6][16]
Protocol 2: Synthesis of Sulfamoyl-Benzamides via Amide Coupling
This protocol details the synthesis of a sulfamoyl-benzamide derivative from a sulfamoyl-benzoic acid precursor, a common strategy for creating inhibitors of various enzymes.[17]
Materials:
-
Sulfamoyl-benzoic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the sulfamoyl-benzoic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Coupling Reaction: Add EDC (1.5 eq) portion-wise to the stirred solution at room temperature. Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond. DMAP acts as a catalyst to facilitate this process.[17]
-
Stir the reaction at room temperature for 12-24 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting carboxylic acid and the formation of the product amide.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Trustworthiness Note: The acid wash removes unreacted amine and DMAP. The base wash removes unreacted carboxylic acid and EDC byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography or recrystallization. Confirm the structure and purity of the final sulfamoyl-benzamide derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[17][18]
Characterization and Data Interpretation
Confirmation of a successful derivatization is non-negotiable. A combination of spectroscopic methods is required for unambiguous structure elucidation.
| Technique | Key Observables for N-Alkylated Sulfonamide (Ar-SO₂NH-R) |
| ¹H NMR | Disappearance of one of the two exchangeable NH protons of the starting material. Appearance of new signals corresponding to the introduced alkyl group (R). A downfield shift of the remaining NH proton is often observed.[7] |
| ¹³C NMR | Appearance of new carbon signals corresponding to the introduced alkyl group (R).[19] |
| Mass Spec (ESI-MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ should correspond to the calculated mass of the derivatized product.[20] |
| FTIR | The N-H stretching frequency in the 3200-3400 cm⁻¹ region will change. The appearance of C-H stretching bands (~2850-2960 cm⁻¹) for the new alkyl group.[16] |
Table 2: Spectroscopic Validation for a Representative Derivatization.
Application in Biological Screening: A Case Study Perspective
Once a library of sulfamoyl derivatives is synthesized and characterized, it is ready for biological screening. The structural modifications introduced directly impact the compound's interaction with the biological target. For instance, in the development of human nucleoside triphosphate diphosphohydrolase (h-NTPDase) inhibitors, a library of sulfamoyl-benzamides was synthesized.[17]
Screening results revealed that:
-
N-substitution on the sulfonamide: The nature of the substituent had a profound effect. An N-cyclopropyl group on the sulfonamide consistently yielded reliable inhibitory results.[17]
-
Amide substituent: Attaching a chlorophenyl group to the amide nitrogen resulted in a compound with potent, low-micromolar inhibition of h-NTPDases 3 and 8.[17]
This example underscores the core principle of derivatization: systematic structural modification allows for the exploration of Structure-Activity Relationships (SAR), guiding the rational design of more potent and selective drug candidates.
Conclusion
The derivatization of the sulfamoyl group is a cornerstone of modern medicinal chemistry, providing a robust and versatile platform for generating novel chemical entities for biological screening. By understanding the fundamental synthetic strategies—from N-substitution to de novo synthesis—and applying rigorous protocols for synthesis and characterization, researchers can effectively navigate chemical space to uncover compounds with desired biological functions. The causality-driven approach outlined in this guide, which links specific chemical modifications to their intended effects on molecular properties, empowers scientists to move beyond random screening and toward the rational design of next-generation therapeutics.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. frontiersrj.com [frontiersrj.com]
- 11. nbinno.com [nbinno.com]
- 12. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 15. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 3-sulfamoylthiophene-2-carboxylate in kinase inhibitor synthesis
Senior Application Scientist Note: In the landscape of targeted cancer therapy, the quest for selective and potent kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, represent a major class of drug targets.[1] Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the thiophene nucleus has emerged as a privileged structure due to its unique electronic properties and ability to form key interactions within the ATP-binding pocket of kinases.[2][3] This application note provides a detailed guide on the utilization of a key building block, Methyl 3-sulfamoylthiophene-2-carboxylate , in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and discuss its application in targeting critical cancer-related kinases such as Polo-like Kinase 1 (PLK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]
The Strategic Advantage of the 3-Sulfamoylthiophene-2-carboxylate Core
The this compound scaffold is a pre-functionalized building block that offers medicinal chemists several distinct advantages. The strategic placement of the sulfamoyl group at the 3-position and the methyl carboxylate at the 2-position allows for sequential and regioselective elaboration to build complex inhibitor structures.
-
The Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore in many kinase inhibitors.[6][7] It can act as a hydrogen bond donor and acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding site. This interaction mimics the hydrogen bonding of the adenine portion of ATP, providing a strong anchor for the inhibitor. The primary sulfonamide of this compound can be further functionalized to explore structure-activity relationships (SAR) and modulate properties like solubility and cell permeability.[8]
-
The Carboxylate Group: The methyl ester at the 2-position serves as a versatile handle for amide bond formation, one of the most frequently utilized reactions in medicinal chemistry.[9] This allows for the introduction of a wide array of side chains that can target specific regions of the kinase active site, thereby influencing potency and selectivity.
-
The Thiophene Ring: The thiophene ring itself is an important contributor to inhibitor binding. Its aromatic nature allows for favorable pi-stacking and hydrophobic interactions within the active site. Furthermore, the sulfur atom can engage in specific interactions, further enhancing binding affinity.[10]
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 59337-93-8 | [11] |
| Molecular Formula | C₆H₇NO₄S₂ | [11] |
| Molecular Weight | 221.25 g/mol | [11] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in most organic solvents like DMF, DMSO, and chlorinated solvents. |
Handling and Storage: this compound is a stable compound. However, as with all fine chemicals, it should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Synthetic Protocols: Building Kinase Inhibitors
The primary synthetic transformations involving this compound in the context of kinase inhibitor synthesis are amide coupling at the C2-carboxylate and functionalization of the C3-sulfonamide.
Protocol 1: Amide Coupling of the C2-Carboxylate
This protocol describes a general procedure for the coupling of an amine to the C2-carboxylate of this compound, a key step in the synthesis of many thiophene-based kinase inhibitors.[4][12]
Workflow for Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Activation: Add HATU (1.2 eq) to the mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Rationale for Reagent Choice:
-
HATU: A highly efficient uronium-based coupling reagent that minimizes side reactions and racemization, especially important when coupling chiral amines.[13]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, facilitating its nucleophilic attack.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
Further Derivatization
The resulting amide can be further modified. For instance, the sulfonamide nitrogen can be alkylated or acylated under appropriate basic conditions to explore further SAR. Additionally, the thiophene ring itself can undergo electrophilic substitution, although this is less common once the ring is substituted with electron-withdrawing groups.
Application in Targeting Specific Kinases
The 3-sulfamoylthiophene-2-carboxamide scaffold is a core component of inhibitors targeting several important kinases.
Polo-like Kinase 1 (PLK1)
PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[5] Its overexpression is a hallmark of many cancers, making it an attractive therapeutic target.[14] Thiophene-based compounds have been developed as potent PLK1 inhibitors.[8] The general structure of these inhibitors often features a substituted thiophene core, where the substituents are introduced via reactions like the amide coupling described above.
PLK1 Signaling Pathway and Inhibition
Caption: Simplified PLK1 signaling pathway and point of inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[6] Tumor growth and metastasis are highly dependent on angiogenesis, making VEGFR-2 a critical target in oncology.[15] Sulfonamide-containing compounds, including those with a thiophene core, have shown potent VEGFR-2 inhibitory activity.[7][16] The synthesis of these inhibitors often relies on building upon a core scaffold like this compound.
Structure-Activity Relationship (SAR) Insights
SAR studies on thiophene-based kinase inhibitors have revealed several key trends:
-
Substitution on the Amide Nitrogen: The nature of the group introduced via amide coupling is critical for potency and selectivity. Bulky aromatic or heteroaromatic groups often occupy a hydrophobic pocket in the kinase active site, enhancing binding affinity.[17]
-
Sulfonamide Substitution: While the primary sulfonamide is effective, substitution on the sulfonamide nitrogen with small alkyl or basic amine-containing groups can improve properties like solubility and cell permeability without significantly compromising inhibitory activity.[8]
-
Thiophene Ring Substitution: Substitution at the 4- and 5-positions of the thiophene ring can influence inhibitor conformation and interaction with the kinase. However, in many cases, unsubstituted positions are preferred to avoid steric clashes.[17]
Conclusion
This compound is a high-value, versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its pre-installed, orthogonally reactive functional groups—a sulfonamide and a methyl ester—provide a streamlined entry into complex molecular architectures targeting key oncogenic kinases. The protocols and insights provided in this application note are intended to empower researchers in drug discovery to leverage this powerful building block in the development of next-generation targeted therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of potent thiophene inhibitors of polo-like kinase 1 with improved solubility and reduced protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 16. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to the Paal-Knorr Synthesis for Thiophene Ring Formation
Introduction: The Enduring Relevance of a Classic Reaction
First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry for generating furans, pyrroles, or thiophenes from a 1,4-dicarbonyl precursor.[1][2] This application note focuses specifically on the synthesis of the thiophene ring, a privileged scaffold found in numerous natural products, pharmaceuticals, and advanced materials.[3][4] Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making their efficient synthesis a critical focus for drug development professionals.[5][6]
While traditional methods were often hampered by harsh conditions and limited substrate availability, modern advancements have revitalized the Paal-Knorr thiophene synthesis, establishing it as a versatile and reliable tool in the synthetic chemist's arsenal.[1][5] This guide provides an in-depth exploration of the reaction mechanism, practical applications, detailed experimental protocols, and field-proven insights to empower researchers in leveraging this powerful transformation.
Part 1: Mechanistic Insights and Core Principles
The Paal-Knorr thiophene synthesis facilitates the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form a substituted thiophene.[7] The choice of the sulfur source is critical, as it must also serve as a potent dehydrating agent to drive the reaction to completion.[8]
Key Reagents: The Sulfurizing Agents
The most common and effective reagents for this transformation are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent.[9]
-
Phosphorus Pentasulfide (P₄S₁₀): A highly effective, traditional reagent that functions as both a sulfur donor and a powerful dehydrating agent.[6] Its heterogeneous nature can sometimes complicate reactions, requiring higher temperatures.
-
Lawesson's Reagent: A milder, more soluble alternative to P₄S₁₀. Its enhanced solubility in common organic solvents often allows for more moderate reaction conditions and cleaner conversions, making it a preferred choice for sensitive substrates.[8][10]
The Mechanistic Pathway: Beyond the Furan Intermediate
Early hypotheses suggested the reaction proceeded through the formation of a furan intermediate, which was subsequently sulfurized. However, seminal work by Campaigne and Foye demonstrated this to be incorrect.[1] They showed that subjecting isolated furans to the reaction conditions yielded inconsistent results compared to the direct treatment of 1,4-dicarbonyls, effectively ruling out the furan pathway.[1][8]
The currently accepted mechanism, while still a subject of some elucidation, is believed to proceed through the direct sulfurization of the dicarbonyl compound.[8] The key steps are:
-
Thioketone Formation: The sulfurizing agent (e.g., P₄S₁₀) reacts with one or both carbonyl oxygens to form a thiocarbonyl (thioketone) intermediate.
-
Enolization/Enethiolization: The remaining carbonyl group undergoes tautomerization to its enol form. The thioketone can similarly tautomerize to an enethiol.
-
Intramolecular Cyclization: The enol (or enethiol) nucleophilically attacks the thiocarbonyl (or carbonyl) carbon.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration, driven by the sulfurizing agent or an acid catalyst, to yield the aromatic thiophene ring.
Caption: Proposed mechanism of the Paal-Knorr thiophene synthesis.
Part 2: Applications in Drug Discovery and Materials Science
The thiophene nucleus is a bioisostere of the benzene ring, offering similar aromatic properties but with distinct electronic characteristics and the ability to act as a hydrogen bond acceptor. This makes it an invaluable component in designing novel therapeutic agents. The Paal-Knorr synthesis provides a direct and modular route to access diversely substituted thiophenes, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Examples of Thiophene-Containing Drugs:
| Drug Name | Therapeutic Class | Note |
| Duloxetine | Antidepressant (SNRI) | Features a naphthyl-substituted thiophene core. |
| Tiotropium | Anticholinergic (COPD) | Contains a dithienyl core structure. |
| Clopidogrel | Antiplatelet Agent | A prodrug where the thiophene ring is essential for its activity. |
| Olanzapine | Antipsychotic | A thienobenzodiazepine, highlighting fused thiophene ring systems. |
The synthesis allows for substitution at positions 2, 3, 4, and 5 of the thiophene ring by starting with appropriately substituted 1,4-dicarbonyls, granting access to a wide chemical space for optimization of pharmacokinetic and pharmacodynamic properties.[1]
Part 3: Experimental Protocols and Workflow
This section provides a representative protocol for the synthesis of 2,5-dimethylthiophene from acetonylacetone (hexane-2,5-dione).
Protocol: Synthesis of 2,5-Dimethylthiophene
Safety Warning: This reaction should be performed in a well-ventilated fume hood as toxic and flammable hydrogen sulfide (H₂S) gas may be evolved as a byproduct.[8] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
Materials & Equipment:
-
Acetonylacetone (Hexane-2,5-dione)
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetonylacetone (5.71 g, 50 mmol) and anhydrous toluene (50 mL). Stir the mixture until the dione is fully dissolved.
-
Reagent Addition: Carefully add Lawesson's Reagent (10.1 g, 25 mmol, 0.5 eq) to the solution in portions. Note: The addition may be slightly exothermic.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) using a heating mantle. Maintain the reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of saturated NaHCO₃ solution to quench any remaining acidic species. Caution: Vigorous gas evolution (CO₂) may occur.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Filtration: Dry the isolated organic layer over anhydrous MgSO₄. Filter the mixture to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The resulting crude product can be purified by fractional distillation to yield pure 2,5-dimethylthiophene as a colorless liquid.
Experimental Workflow Diagram
Caption: General experimental workflow for Paal-Knorr thiophene synthesis.
Part 4: Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Ineffective dehydration; Reagent degradation | Ensure the use of anhydrous solvents. Check the quality of the sulfurizing agent; Lawesson's reagent can degrade upon prolonged exposure to moisture. Use freshly opened reagent. |
| Incomplete Reaction | Insufficient heating; Short reaction time | Ensure the reaction reaches and maintains reflux. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Complex Product Mixture | Side reactions due to high temperature; Substrate decomposition | Use a milder sulfurizing agent like Lawesson's reagent instead of P₄S₁₀. Consider running the reaction at a lower temperature for a longer duration. |
| Difficult Workup | Formation of insoluble phosphorus byproducts | During quenching, stir vigorously to break up any solids. A filtration step before the aqueous workup may be beneficial in some cases. |
Causality Behind Experimental Choices:
-
Choice of Solvent: Toluene or xylene are commonly used due to their high boiling points, which facilitate the reaction. For more sensitive substrates, lower-boiling solvents like THF can be used, particularly with Lawesson's reagent, though this may require longer reaction times.
-
Stoichiometry of Sulfurizing Agent: Typically, 0.5 equivalents of Lawesson's Reagent or P₄S₁₀ are used relative to the 1,4-dicarbonyl. This is because each molecule of the reagent can theoretically sulfurize two carbonyl groups. Using a large excess is generally unnecessary and can complicate purification.
Conclusion
The Paal-Knorr thiophene synthesis remains a highly valuable and versatile method for constructing substituted thiophene rings from readily available 1,4-dicarbonyl compounds.[4] Its operational simplicity, tolerance for various functional groups, and directness make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. By understanding the underlying mechanism and optimizing reaction conditions, scientists can efficiently generate diverse libraries of thiophene derivatives for a wide array of applications.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. Thiophene synthesis [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of Thiophene Carboxamide Libraries
Introduction: The Significance of Thiophene Carboxamides and High-Throughput Screening in Drug Discovery
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile pharmacological properties and presence in a number of approved drugs.[1][2] These compounds have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The aromaticity and planarity of the thiophene ring enhance binding to biological targets, while the carboxamide linkage provides a key hydrogen bonding motif for molecular recognition.[4] The amenability of the thiophene core to functionalization allows for the creation of large, diverse chemical libraries, making it an attractive starting point for drug discovery campaigns.[1][5][6] Recent studies have highlighted the potential of thiophene carboxamide derivatives as inhibitors of key cancer-related targets such as VEGFR-2 and tubulin.[7][8][9][10][11]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway.[12][13][14][15] The integration of automation, miniaturized assays, and large-scale data analysis has revolutionized the early stages of drug development.[12][16][17] This application note provides a comprehensive guide to the high-throughput screening of thiophene carboxamide libraries, from initial assay development and validation to hit confirmation and data analysis. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful combination of chemistry and technology.
I. Assay Development and Miniaturization: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust and reproducible assay.[18][19] The choice of assay format—biochemical or cell-based—depends on the nature of the biological target and the desired information.
-
Biochemical assays are performed in a cell-free system and are ideal for studying the direct interaction between a compound and a purified target protein, such as an enzyme or receptor.[20][21] They offer a controlled environment and are often less prone to compound interference.[21]
-
Cell-based assays utilize living cells and provide a more physiologically relevant context by assessing a compound's activity within a complex cellular environment.[18][19][22] These assays can measure a wide range of cellular responses, including proliferation, toxicity, and changes in signaling pathways.[19]
Key Considerations for Assay Development:
-
Target Engagement: The assay must be able to reliably detect the interaction of a compound with the intended target.
-
Signal Window: A sufficient dynamic range between the positive and negative controls is crucial for distinguishing active compounds from inactive ones.[23]
-
Reproducibility: The assay should yield consistent results across multiple plates and experimental runs.
-
Miniaturization: Adapting the assay to a 384- or 1536-well plate format is essential for HTS to reduce reagent costs and increase throughput.[24][25]
-
Automation Compatibility: The assay protocol should be compatible with automated liquid handling systems and plate readers.[26][27][28][29]
Protocol 1: Development and Optimization of a Cell-Based Proliferation Assay
This protocol describes the development of a luminescence-based cell viability assay to screen for thiophene carboxamides that inhibit the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A375, HT-29, MCF-7)[1]
-
Cell culture medium and supplements
-
Thiophene carboxamide library (solubilized in DMSO)
-
Positive control (e.g., a known cytotoxic agent)
-
Negative control (DMSO vehicle)
-
384-well white, clear-bottom tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Automated liquid handler
-
Luminometer plate reader
Methodology:
-
Cell Seeding Optimization:
-
Determine the optimal cell seeding density by performing a cell titration experiment. Seed a range of cell numbers (e.g., 500 to 5000 cells/well) in a 384-well plate and measure cell viability after 48-72 hours.
-
Select a seeding density that results in exponential cell growth during the assay period and a robust signal-to-background ratio.
-
-
DMSO Tolerance:
-
Assess the tolerance of the cells to the compound solvent, DMSO.[24]
-
Treat cells with a serial dilution of DMSO (e.g., 0.1% to 2%) and measure cell viability.
-
Determine the highest concentration of DMSO that does not significantly affect cell viability. The final DMSO concentration in the screening assay should be kept below this level, typically ≤ 0.5%.
-
-
Positive Control Titration:
-
Perform a dose-response curve for the positive control to determine its IC50 (half-maximal inhibitory concentration).
-
This will be used to define the 100% inhibition level in the primary screen.
-
-
Assay Miniaturization and Automation:
-
Statistical Validation (Z'-factor):
-
Perform a "dry run" of the assay using only positive and negative controls to determine the Z'-factor.[24][25]
-
The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay for HTS.[23][24]
-
The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Data Presentation: Assay Development Parameters
| Parameter | Optimized Value | Justification |
| Cell Line | A375 | Relevant cancer cell line for screening antiproliferative compounds.[1] |
| Seeding Density | 2000 cells/well | Provides a robust signal and allows for detection of both cytotoxic and cytostatic effects. |
| Incubation Time | 72 hours | Allows for sufficient cell doubling to observe antiproliferative effects. |
| DMSO Concentration | 0.5% | Well-tolerated by the cells with no significant effect on viability. |
| Positive Control | Doxorubicin (1 µM) | Known cytotoxic agent that provides a strong positive signal for assay validation. |
| Z'-factor | 0.75 | Indicates a high-quality, robust assay suitable for HTS.[23][24] |
II. High-Throughput Screening Workflow: From Primary Screen to Hit Confirmation
The HTS workflow is a multi-step process designed to efficiently identify and validate true "hits" from a large compound library.[12]
Workflow Diagram:
Caption: High-Throughput Screening Workflow.
Protocol 2: Primary and Confirmatory Screening
Primary Screen:
-
Prepare 384-well assay plates by dispensing the thiophene carboxamide library compounds at a single, fixed concentration (e.g., 10 µM).[24]
-
Seed the optimized number of cells into each well.
-
Include positive and negative controls on each plate for quality control.
-
Incubate the plates for the predetermined time (e.g., 72 hours).
-
Add the cell viability reagent and measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
-
Select "primary hits" based on a predefined activity threshold (e.g., >50% inhibition).
Hit Confirmation (Dose-Response):
-
"Cherry-pick" the primary hits from the library plates.[30]
-
Perform a dose-response experiment by testing each hit compound over a range of concentrations (e.g., 8-point, 3-fold serial dilution).
-
Calculate the IC50 value for each confirmed hit.
-
Compounds with a potent and dose-dependent effect are considered "confirmed hits" and are prioritized for further characterization.
III. Addressing Assay Interference and False Positives
A significant challenge in HTS is the identification and elimination of false positives, which can arise from various sources of assay interference.[31][32] It is crucial to implement strategies to identify and triage these compounds early in the screening process.
Common Sources of Assay Interference:
-
Compound Autofluorescence/Luminescence: Compounds that inherently fluoresce or luminesce at the same wavelength as the assay signal can lead to false positive or false negative results.[32][33][34]
-
Luciferase Inhibition: In luminescence-based assays, compounds can directly inhibit the luciferase enzyme, leading to a false positive signal of cytotoxicity.[32]
-
Compound Aggregation: Some compounds can form aggregates at high concentrations, which can non-specifically inhibit proteins.[32][35]
-
Redox Activity: Compounds that are redox active can interfere with assays that rely on redox-sensitive reagents.[32][35]
Protocol 3: Counter-Screening for Assay Interference
Luminescence Counter-Screen (for Luciferase Inhibition):
-
Perform the cell viability assay in the absence of cells.
-
Add the confirmed hits to the wells containing only cell culture medium.
-
Add the luciferase-based reagent and measure the luminescence.
-
Compounds that show a significant decrease in luminescence in this cell-free assay are likely luciferase inhibitors and should be flagged as potential false positives.
Data Presentation: Hit Triage and Validation
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) | Luciferase Counter-Screen (% Inhibition) | Status |
| TC-001 | 85 | 1.2 | 5 | Validated Hit |
| TC-002 | 78 | 2.5 | 80 | False Positive (Luciferase Inhibitor) |
| TC-003 | 92 | 0.8 | 10 | Validated Hit |
| TC-004 | 65 | 5.1 | 7 | Validated Hit |
IV. Secondary and Orthogonal Assays for Hit Characterization
Validated hits from the primary screen should be further characterized in secondary and orthogonal assays to confirm their mechanism of action and on-target activity.[36]
-
Secondary Assays: These assays provide more detailed information about the biological activity of the hits. For antiproliferative compounds, this could include assays for apoptosis (e.g., caspase-3/7 activity), cell cycle arrest, or mitochondrial membrane potential.[1][6]
-
Orthogonal Assays: These are assays that measure the same biological endpoint as the primary assay but use a different detection technology. This helps to rule out technology-specific artifacts.[36] For example, if the primary screen was luminescence-based, an orthogonal assay could be a fluorescence-based or colorimetric assay.
Signaling Pathway Diagram (Example: Apoptosis Induction):
Caption: Simplified Apoptotic Signaling Pathway.
V. Data Analysis and Interpretation
HTS generates vast amounts of data that require sophisticated analysis to identify meaningful hits.[15] Key steps in HTS data analysis include:
-
Data Normalization: Raw data from each plate is normalized to the on-plate controls (positive and negative) to account for plate-to-plate variability.
-
Hit Selection: As described previously, hits are selected based on a predefined activity threshold.
-
Structure-Activity Relationship (SAR) Analysis: Preliminary SAR can be established by clustering active compounds based on their chemical structures.[24] This can help identify key chemical features responsible for activity and guide future medicinal chemistry efforts.
-
Data Visualization: Heat maps, scatter plots, and dose-response curves are used to visualize the screening data and identify trends.
Conclusion
The high-throughput screening of thiophene carboxamide libraries is a powerful strategy for the discovery of novel therapeutic agents. By following the detailed protocols and best practices outlined in this application note, researchers can design and execute robust HTS campaigns, effectively identify and validate promising hits, and accelerate the drug discovery process. A thorough understanding of assay development, interference mechanisms, and data analysis is paramount to the success of these endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | Scilit [scilit.com]
- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 13. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 14. news-medical.net [news-medical.net]
- 15. One moment, please... [drugdiscoverypro.com]
- 16. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. marinbio.com [marinbio.com]
- 20. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 22. lifescienceglobal.com [lifescienceglobal.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 25. dovepress.com [dovepress.com]
- 26. insightaceanalytic.com [insightaceanalytic.com]
- 27. dispendix.com [dispendix.com]
- 28. highresbio.com [highresbio.com]
- 29. ibisscientific.com [ibisscientific.com]
- 30. High-throughput screening - Wikipedia [en.wikipedia.org]
- 31. drugtargetreview.com [drugtargetreview.com]
- 32. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 36. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Application Notes and Protocols for N-Alkylation of Sulfonamides
<
Introduction
N-alkylated sulfonamides are a cornerstone structural motif in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents.[1][2] Their prevalence stems from the sulfonamide group's ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions with biological targets. The synthesis of these compounds is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis and detailed experimental protocols for the N-alkylation of sulfonamides, focusing on methodologies that offer broad substrate scope, high efficiency, and operational simplicity. We will explore classical approaches alongside modern catalytic systems, providing the necessary insights for researchers to select and execute the optimal strategy for their specific synthetic challenges.
Core Principles of Sulfonamide N-Alkylation
The central chemical transformation in the N-alkylation of a sulfonamide is the formation of a new nitrogen-carbon bond. This process is governed by the nucleophilicity of the sulfonamide nitrogen and the electrophilicity of the alkylating agent.
The Sulfonamide N-H Bond
The hydrogen atom attached to the nitrogen of a primary or secondary sulfonamide is acidic, with a pKa typically in the range of 10-11. This acidity is a consequence of the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base (the sulfonamidate anion). Deprotonation of the sulfonamide with a suitable base is a common initial step in many N-alkylation protocols, generating a potent nitrogen nucleophile.
Choosing the Right Base and Solvent
The choice of base is critical and depends on the specific alkylation method. For classical alkylations with alkyl halides, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[3] The selection of a solvent is equally important, with polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) being frequently employed as they effectively solvate the counter-ion of the base without interfering with the nucleophilic sulfonamidate.[3]
Experimental Protocols
This section details step-by-step procedures for three widely utilized and versatile methods for the N-alkylation of sulfonamides.
Protocol 1: Classical N-Alkylation with Alkyl Halides
This is a robust and straightforward method suitable for a wide range of primary and secondary alkyl halides.
Conceptual Workflow
Caption: Workflow for classical N-alkylation of sulfonamides.
Detailed Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 equiv).
-
Solvent and Base Addition: Add anhydrous DMF (to make a 0.1-0.5 M solution) followed by the addition of potassium carbonate (K₂CO₃, 1.5-2.0 equiv).
-
Sulfonamidate Formation: Stir the suspension at room temperature for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction to 50-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction is a powerful method for the N-alkylation of sulfonamides using alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[4][5] This reaction is particularly useful for the synthesis of chiral N-alkylated sulfonamides.[5]
Conceptual Workflow
Caption: Workflow for Mitsunobu N-alkylation of sulfonamides.
Detailed Procedure
-
Reaction Setup: To a solution of the sulfonamide (1.2 equiv) and the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1-0.5 M), add triphenylphosphine (PPh₃, 1.5 equiv) at room temperature under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the cooled solution.[6] A color change and/or the formation of a precipitate is often observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.
Protocol 3: Buchwald-Hartwig Cross-Coupling for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of N-aryl and N-heteroaryl sulfonamides.[7][8] This method is highly versatile and tolerates a wide range of functional groups.
Conceptual Workflow
Caption: Workflow for Buchwald-Hartwig N-arylation of sulfonamides.
Detailed Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), sulfonamide (1.2 equiv), a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., Xantphos or DavePhos, 2-10 mol%) to a reaction vessel.
-
Solvent Addition: Add anhydrous toluene or dioxane (0.1-0.5 M).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filtration and Concentration: Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation and Troubleshooting
Systematic optimization of reaction conditions is crucial for achieving high yields and purity. Below is a template table for organizing experimental data.
| Entry | Alkylating Agent | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ (1.5) | DMF | 60 | 4 | 92 |
| 2 | Ethyl iodide | Cs₂CO₃ (1.5) | ACN | 80 | 8 | 85 |
| 3 | Isopropyl tosylate | NaH (1.2) | THF | 65 | 12 | 78 |
Common Issues and Solutions
-
Low Conversion:
-
Cause: Insufficiently strong base, low reaction temperature, or steric hindrance.
-
Solution: Use a stronger base (e.g., NaH instead of K₂CO₃), increase the reaction temperature, or consider a different alkylation method (e.g., Mitsunobu).
-
-
Formation of N,N-Dialkylated Product:
-
Cause: The mono-alkylated product is deprotonated and reacts further.
-
Solution: Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.[3]
-
-
Decomposition of Starting Material:
-
Cause: The reaction conditions are too harsh.
-
Solution: Lower the reaction temperature, use a milder base, or shorten the reaction time.
-
Conclusion
The N-alkylation of sulfonamides is a fundamental transformation in modern organic synthesis. The choice of method depends on the specific substrates and the desired product. Classical alkylation with alkyl halides offers a straightforward approach, while the Mitsunobu reaction provides access to chiral products with inverted stereochemistry. For the synthesis of N-aryl sulfonamides, the Buchwald-Hartwig cross-coupling is a powerful and versatile tool. By understanding the principles behind each method and carefully optimizing the reaction conditions, researchers can efficiently synthesize a diverse range of N-alkylated sulfonamides for various applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. surface.syr.edu [surface.syr.edu]
- 8. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of Methyl 3-sulfamoylthiophene-2-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and yield optimization of Methyl 3-sulfamoylthiophene-2-carboxylate. This document offers troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature.
I. Synthesis Overview: A Common Pathway
The synthesis of this compound typically proceeds through a two-step reaction sequence. The first step involves the chlorosulfonylation of a suitable thiophene precursor, followed by amination of the resulting sulfonyl chloride. A common starting material is Methyl 3-aminothiophene-2-carboxylate.[1][2] The intermediate, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, is a key component in this synthesis.[3][4][5]
Below is a generalized reaction scheme:
-
Chlorosulfonylation: Reaction of a thiophene-2-carboxylic acid derivative with a chlorosulfonating agent.[4]
-
Amination: The resulting Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is then reacted with an ammonia source to form the final sulfonamide product.
dot graph SynthesisPathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Thiophene [label="Methyl thiophene-2-carboxylate\n(or similar precursor)"]; SulfonylChloride [label="Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate"]; FinalProduct [label="this compound"];
Thiophene -> SulfonylChloride [label="Chlorosulfonylation\n(e.g., Chlorosulfonic acid)"]; SulfonylChloride -> FinalProduct [label="Amination\n(e.g., Ammonia)"]; } mend
A high-level overview of the synthesis pathway.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields can be attributed to several factors, ranging from reagent quality to procedural errors. A systematic approach to troubleshooting is crucial.[6][7][8]
Possible Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Moisture Contamination | Sulfonyl chlorides are highly sensitive to moisture, which can lead to their decomposition. Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Suboptimal Reaction Temperature | Temperature control is critical. Some reactions require low temperatures to prevent side reactions, while others need heat to proceed.[9][10] Solution: Experiment with a range of temperatures in small-scale trials to find the optimal condition for your specific substrates.[10] |
| Incomplete Reaction | The reaction may not be running to completion due to insufficient reaction time or inadequate mixing.[9] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10][11] If the reaction has stalled, consider extending the reaction time or improving agitation. |
| Reagent Purity and Stoichiometry | The purity of starting materials and reagents is paramount. Impurities can interfere with the reaction. Incorrect stoichiometry can lead to unreacted starting material or the formation of byproducts.[6] Solution: Use fresh, high-purity reagents. Carefully calculate and measure the amounts of each reactant. |
Question 2: I am observing the formation of significant impurities. What are they and how can I minimize them?
Answer: Side reactions are a common cause of impurity formation. Identifying these byproducts is the first step toward optimizing your reaction conditions.
Common Impurities and Mitigation Strategies:
-
Di-sulfonated products: This can occur if the sulfonating agent is too concentrated or added too quickly.[9]
-
Solution: Use a stoichiometric amount of the sulfonating agent and add it dropwise at a controlled, low temperature to minimize localized high concentrations.[9]
-
-
Hydrolysis of the sulfonyl chloride: The intermediate, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, can hydrolyze back to the sulfonic acid in the presence of water.
-
Solution: As mentioned previously, maintain strict anhydrous conditions throughout the reaction.
-
-
Formation of isomeric byproducts: Depending on the starting material, sulfonation could occur at different positions on the thiophene ring.[9]
-
Solution: Lowering the reaction temperature can often improve the regioselectivity of the sulfonation.[9]
-
dot graph TroubleshootingWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Low Yield or Impurities Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_moisture [label="Check for Moisture Contamination", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Review Reaction Temperature", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_time [label="Assess Reaction Time & Mixing", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent Purity & Stoichiometry", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dry_glassware [label="Action: Use Anhydrous Conditions"]; optimize_temp [label="Action: Optimize Temperature"]; monitor_reaction [label="Action: Monitor with TLC/HPLC"]; purify_reagents [label="Action: Use Pure Reagents"]; end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_moisture; check_moisture -> dry_glassware [label="Yes"]; check_moisture -> check_temp [label="No"]; dry_glassware -> end; check_temp -> optimize_temp [label="Suboptimal"]; check_temp -> check_time [label="Optimal"]; optimize_temp -> end; check_time -> monitor_reaction [label="Incomplete"]; check_time -> check_reagents [label="Complete"]; monitor_reaction -> end; check_reagents -> purify_reagents [label="Impure"]; check_reagents -> end [label="Pure"]; purify_reagents -> end; } mend
A decision-making workflow for troubleshooting low yields.
Question 3: I'm having difficulty purifying the final product. What are the best practices?
Answer: The purification of sulfonamides can be challenging due to their polarity and solubility characteristics.[12][13]
Purification Techniques:
-
Recrystallization: This is a common method for purifying solid sulfonamides.
-
Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound at high temperatures but not at low temperatures. Common solvents for sulfonamides include ethanol-water or isopropanol-water mixtures.[12]
-
-
Column Chromatography: For more difficult separations, silica gel column chromatography can be effective.[14]
-
Eluent System: A gradient of non-polar to polar solvents (e.g., heptane/ethyl acetate) is often used to elute the desired product.[15]
-
-
Acid-Base Extraction: If the product has acidic or basic properties that differ from the impurities, an acid-base extraction can be a powerful purification step.
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis?
A1: The most critical parameters are:
-
Temperature: Directly influences reaction rate and selectivity.[9][10]
-
Moisture Control: Essential for preventing the decomposition of the sulfonyl chloride intermediate.[9]
-
Rate of Reagent Addition: Slow, controlled addition of the sulfonating agent is key to preventing side reactions like di-sulfonation.[9]
Q2: How do I choose the appropriate starting materials?
A2: The choice of the initial thiophene derivative will depend on availability and the desired substitution pattern on the final product. Methyl 3-aminothiophene-2-carboxylate is a common precursor.[2] The purity of the starting material is crucial for achieving a high yield of the final product.[6]
Q3: What are the key safety precautions for this synthesis?
A3:
-
Corrosive Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water.[4] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
-
Exothermic Reactions: The chlorosulfonylation reaction can be exothermic. Use an ice bath to control the temperature during reagent addition.
-
Proper Quenching: Quench the reaction carefully, typically by slowly adding the reaction mixture to ice.[9]
Q4: Can this synthesis be scaled up for larger production?
A4: Yes, this synthesis is scalable. However, careful consideration must be given to heat transfer and mixing as the reaction volume increases. A pilot run at an intermediate scale is recommended to identify any potential scale-up issues. The efficiency and scalability of the synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate make it suitable for industrial applications.[4]
IV. Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
This is a generalized procedure and may require optimization.
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the starting thiophene derivative.
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., chloroform).[3]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[14]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.[14]
Protocol 2: Synthesis of this compound
-
Dissolve the crude Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in an appropriate solvent (e.g., THF).
-
Cool the solution to 0°C.
-
Bubble ammonia gas through the solution or add a solution of ammonium hydroxide, keeping the temperature controlled.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
V. References
-
Sulfonamide purification process. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Troubleshooting low conversion rates in sulfonamide synthesis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Method for preparing high-purity sulfonamide compound, and intermediate thereof and preparation method therefor. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). PMC - NIH. Retrieved from --INVALID-LINK--
-
Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
A method of new preparation 2- methyl -3- thiophene -5- methoxycarbonyl group sulfonic acid chlorides. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. Retrieved from --INVALID-LINK--
-
The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved from --INVALID-LINK--
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved from --INVALID-LINK--
-
What are some common causes of low reaction yields? (2024). Reddit. Retrieved from --INVALID-LINK--
-
METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis. (n.d.). Chemicalbook. Retrieved from --INVALID-LINK--
-
Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--
-
2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2022). MDPI. Retrieved from --INVALID-LINK--
-
Methyl-3-sulfonyl amino methyl acetate-2-thiophene carboxylate. (2024). ChemBK. Retrieved from --INVALID-LINK--
-
Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--
-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--
-
Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Heterocycles. (2022). ChemRxiv. Retrieved from --INVALID-LINK--
-
Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Technical Specifications of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
METHYL-3-SULFAMOYL-2-THIOPHENE CARBOXYLATE. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
3-methylthiophene. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--
-
Maximizing Thiophene–Sulfur Functional Groups in Carbon Catalysts for Highly Selective H2O2 Electrosynthesis. (2024). ResearchGate. Retrieved from --INVALID-LINK--
-
2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester. (n.d.). PubChem. Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | C6H5ClO4S2 | CID 2736733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 13. WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of Thiophene Sulfonamides
Welcome to the technical support center for the synthesis of thiophene sulfonamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Thiophene sulfonamides are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2] However, their synthesis can be accompanied by several side reactions that can impact yield, purity, and scalability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is based on established chemical principles and field-proven insights to help you navigate these synthetic hurdles effectively.
Troubleshooting Common Side Reactions
This section delves into the most frequently observed side reactions during the synthesis of thiophene sulfonamides. Each subsection explains the underlying cause of the issue and provides actionable protocols to mitigate it.
Issue 1: Polysulfonation of the Thiophene Ring
Question: During the chlorosulfonation of thiophene to produce thiophene-2-sulfonyl chloride, I am observing significant amounts of di-substituted byproducts. How can I improve the selectivity for the mono-sulfonylated product?
Root Cause Analysis: The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic aromatic substitution than benzene.[3] This high reactivity can lead to over-reaction with the sulfonating agent, typically chlorosulfonic acid, resulting in the formation of di-sulfonylated thiophenes. The primary byproducts are often the 2,4- and 2,5-bis-sulfonyl chlorides.[4][5]
Mitigation Strategies:
Protocol 1: Strict Temperature Control The rate of the second sulfonation is highly temperature-dependent. Maintaining a low temperature throughout the reaction and addition of the sulfonating agent is critical.
-
Step 1: Cool the thiophene solution (in a suitable inert solvent like dichloromethane, if necessary) to 0 °C or below using an ice-salt bath.
-
Step 2: Add chlorosulfonic acid dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Step 3: After the addition is complete, allow the reaction to stir at the low temperature until TLC or LC-MS analysis indicates consumption of the starting material. Avoid letting the reaction warm to room temperature for extended periods.
Protocol 2: Stoichiometric Control and Use of Additives Careful control of the stoichiometry of the sulfonating agent is crucial. Using a large excess will invariably lead to polysulfonation.
-
Step 1: Use a minimal excess of chlorosulfonic acid (e.g., 1.1 to 1.5 equivalents).
-
Step 2: Consider the addition of phosphorus pentachloride (PCl₅). It has been reported to improve the yield of the desired 2-sulfonyl chloride.[4] The PCl₅ can react with any sulfonic acid formed, converting it to the sulfonyl chloride and preventing it from promoting further side reactions.
Workflow for Minimizing Polysulfonation
Caption: Workflow to enhance selectivity for mono-sulfonylation.
Issue 2: N,N-Dialkylation of Primary Sulfonamides
Question: I am trying to perform a mono-N-alkylation on a primary thiophene sulfonamide, but I am getting a significant amount of the N,N-dialkylated product. How can I prevent this?
Root Cause Analysis: This is a common issue when alkylating primary sulfonamides.[6] After the initial N-alkylation, the resulting secondary sulfonamide still possesses an acidic proton on the nitrogen. In the presence of a base, this proton can be removed, and the resulting sulfonamide anion can react with a second molecule of the alkylating agent to form a tertiary sulfonamide.[6]
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Steric Hindrance | Increasing the steric bulk of either the sulfonamide or the alkylating agent will disfavor the second alkylation.[6] | If possible, choose a bulkier alkylating agent (e.g., benzyl bromide over methyl iodide). If the sulfonamide structure can be modified, introducing a bulky group near the nitrogen can also help. |
| Stoichiometry and Addition | Keeping the instantaneous concentration of the alkylating agent low favors the mono-alkylation reaction.[6] | Use a minimal excess of the alkylating agent (1.05-1.1 equivalents). Add the alkylating agent slowly or portion-wise to the reaction mixture. |
| Base Selection | A large excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, promoting dialkylation.[6] | Use a weaker base (e.g., K₂CO₃ instead of NaH) or a stoichiometric amount of a strong base. |
| Temperature Control | Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[6] | Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress. |
Issue 3: Thiophene Ring Opening
Question: My reaction is turning dark, and I am observing a complex mixture of products with a loss of the characteristic thiophene signals in my NMR. Could the thiophene ring be opening?
Root Cause Analysis: While the thiophene ring is generally stable, it can be susceptible to ring-opening under certain conditions, particularly in the presence of strong bases or certain transition metals.[7][8] This is especially true if the thiophene ring is substituted with strong electron-withdrawing groups, which can make the ring more susceptible to nucleophilic attack.
Mitigation Strategies:
-
Avoid Strong Bases: If possible, avoid using very strong bases like organolithium reagents (e.g., n-BuLi) in combination with polar, aprotic solvents, as this can promote ring-opening.[7] Consider milder bases like triethylamine, diisopropylethylamine, or inorganic carbonates.
-
Protecting Groups: If the synthesis allows, consider using protecting groups on the thiophene ring to modulate its electronic properties and reduce its susceptibility to nucleophilic attack.
-
Control of Reaction Conditions: Ensure that the reaction temperature is not excessively high, as this can promote decomposition and ring-opening pathways.
-
Metal Catalysts: Be mindful of the choice of metal catalysts if they are used in subsequent steps. Some transition metals are known to promote C-S bond cleavage.[8]
Issue 4: Desulfonation
Question: I am experiencing low yields, and I suspect my thiophene sulfonamide is degrading. Is desulfonation a possible side reaction?
Root Cause Analysis: Desulfonation, the cleavage of the carbon-sulfur bond, can occur under certain reductive or harsh conditions.[9] While generally stable, the sulfonyl group can be removed under specific circumstances, leading to the formation of thiophene and a loss of the desired product. Microbial degradation can also lead to desulfonation.[10]
Mitigation Strategies:
-
Avoid Harsh Reductive Conditions: Be cautious when using strong reducing agents in the presence of a thiophene sulfonamide moiety, unless desulfonylation is the desired outcome.
-
pH Control: Avoid highly acidic or basic conditions for prolonged periods, especially at elevated temperatures, as this can promote hydrolysis and degradation of the sulfonamide group.
-
Purification: During workup and purification, use neutral or mildly acidic/basic conditions to prevent degradation of the product on silica gel or during extractions.
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing the starting thiophene-2-sulfonyl chloride? A: A common and effective method is the reaction of thiophene with a slight excess of chlorosulfonic acid, often with the addition of phosphorus pentachloride to improve the yield.[4] Strict temperature control (0-5 °C) is essential to minimize the formation of di-substituted byproducts.[4]
Q2: How do I purify my final thiophene sulfonamide product? A: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the sulfonamide has good solubility at high temperatures and poor solubility at low temperatures should be chosen (e.g., ethanol/water, ethyl acetate/hexanes). For column chromatography, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is commonly used. Ensure the product is stable on silica gel; a TLC spot test can confirm this.
Q3: My sulfonamide formation reaction (reaction of sulfonyl chloride with an amine) is very slow. How can I speed it up? A: This reaction is typically fast. If it is slow, consider the following:
-
Base: Ensure an adequate amount of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) is present to neutralize the HCl generated during the reaction.
-
Steric Hindrance: If either the amine or the sulfonyl chloride is very sterically hindered, the reaction may require heating.
-
Solvent: Use a polar, aprotic solvent like dichloromethane, acetonitrile, or THF to ensure the reactants are well-solvated.
Q4: Can I convert a primary sulfonamide back to a sulfonyl chloride for further derivatization? A: Yes, this is possible. Recent methods have been developed for the conversion of primary sulfonamides to sulfonyl chlorides under mild conditions, for example, using a pyrylium salt like Pyry-BF4.[11] This allows for late-stage functionalization of complex molecules containing a primary sulfonamide group.[11]
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Base-induced deprotonation and ring opening of thiophene and some of its derivatives | Semantic Scholar [semanticscholar.org]
- 8. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 9. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desulfonation and Degradation of the Disulfodiphenylethercarboxylates from Linear Alkyldiphenyletherdisulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Purification of Methyl 3-sulfamoylthiophene-2-carboxylate by Chromatography
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-sulfamoylthiophene-2-carboxylate. Drawing on established chromatographic principles and field-proven insights, this document provides a structured approach to troubleshooting common challenges and optimizing purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What is the most effective strategy for purifying crude this compound?
A combination of flash column chromatography followed by recrystallization is the most robust and widely applicable strategy. Flash chromatography serves as the primary purification step to remove the bulk of impurities and byproducts from the reaction mixture. Recrystallization is then employed as a final polishing step to achieve high analytical purity, yielding a crystalline solid suitable for subsequent synthetic steps or biological assays. A patent for a related synthesis confirms that the crystalline product can be effectively recrystallized from ethanol[1].
Q2: What are the key physicochemical properties of this compound that influence its purification?
Understanding the molecule's properties is critical for designing an effective separation. This compound possesses two key functional groups: a methyl ester and a primary sulfamoyl group (-SO₂NH₂). These groups render the molecule quite polar, making it a strong hydrogen bond acceptor. It is typically a solid at room temperature, with a reported melting point of 121-122.5°C[1]. While its solubility in water is limited, it is generally soluble in polar organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), and Dimethylformamide (DMF)[2]. This polarity profile dictates that normal-phase chromatography on silica gel is a suitable primary purification method.
Q3: How should I assess the purity of my sample throughout the purification process?
Continuous purity assessment is vital.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring. It is used to screen for optimal solvent systems, track the progress of the column separation by analyzing collected fractions, and confirm the purity of the final combined product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, Reverse-Phase HPLC (RP-HPLC) is a highly effective method. Analytical methods using acetonitrile and water, often with an acid modifier like formic acid for mass spectrometry compatibility, have been developed for this compound[3][4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for confirming the structural integrity of the purified compound and ensuring the absence of proton-bearing impurities.
Part 2: Troubleshooting Guide for Flash Chromatography
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue: Poor or No Separation
Q: My compound is not moving from the origin (Rf = 0) on the silica TLC plate, even with 100% Ethyl Acetate. What should I do?
This indicates that your eluent is not polar enough to displace the highly polar compound from the active sites of the silica gel. The sulfamoyl and ester groups are likely binding strongly to the acidic silanol groups on the stationary phase.
Solution: You need to introduce a more polar "kicker" solvent into your mobile phase. A gradient system of Methanol (MeOH) in Dichloromethane (DCM) is an excellent and common choice for highly polar compounds[5][6].
-
Actionable Advice: Start by testing a 2-5% solution of MeOH in DCM on a TLC plate. If the Rf is still too low, incrementally increase the percentage of MeOH up to 10%. Be cautious, as using more than 10% methanol can risk dissolving the silica gel stationary phase[5].
Q: My compound runs with the solvent front (Rf ≈ 1) in my chosen solvent system. How do I achieve retention and separation?
This is the opposite problem; your eluent is too polar, or your compound is less polar than anticipated. The compound spends too much time in the mobile phase, resulting in no interaction with the silica gel and co-elution with non-polar impurities.
Solution: Decrease the polarity of your mobile phase.
-
Actionable Advice: If you are using an Ethyl Acetate (EtOAc) / Hexanes system, significantly increase the proportion of hexanes. For example, if you started with 50% EtOAc in Hexanes, try 20% or 10%. The goal is to find a solvent system that provides a target Rf value between 0.13 and 0.40 on your TLC plate, as this range typically provides the best separation in a flash column[7].
Q: I'm observing significant streaking or tailing of my compound spot on the TLC plate and column. What is the cause and solution?
Streaking is often caused by one of three issues:
-
Compound Overload: Applying too much sample to the TLC plate or column.
-
Acid-Base Interactions: The acidic nature of silica gel can interact unfavorably with certain functional groups, causing tailing. While your compound is not strongly basic, the sulfamoyl group has acidic protons, and interactions can still occur.
-
Insolubility: The compound may be partially insoluble in the mobile phase, causing it to streak as it moves.
Solution:
-
For Overload: Dilute your sample before spotting on TLC. For column chromatography, ensure your sample load is appropriate for your column size (typically 1-5% of the silica gel mass).
-
For Acid-Base Interactions: Deactivate the silica gel. This can be done by adding 1-2% triethylamine (TEA) to your eluent system[8]. This neutralizes the acidic sites on the silica, leading to sharper bands and improved separation for sensitive compounds[8].
-
For Insolubility: If solubility is an issue, consider switching to a solvent system where the compound dissolves better or opt for a "dry loading" technique (see Protocol 2).
Issue: Compound Degradation
Q: My purification yield is unexpectedly low, and TLC analysis of the collected fractions shows several new spots that were not in the crude material. What is happening?
This is a classic sign of on-column degradation. Thiophene derivatives can be sensitive to the acidic environment of standard silica gel, leading to decomposition during the purification process[8].
Solution:
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (hence, "flash" chromatography).
-
Deactivate the Silica: As mentioned above, adding 1-2% triethylamine to the eluent can neutralize the silica and prevent acid-catalyzed degradation[8].
-
Switch Stationary Phase: If degradation persists, switch to a more inert stationary phase. Neutral alumina is a common alternative for acid-sensitive compounds[9].
Issue: Sample Loading and Column Efficiency
Q: My compound is poorly soluble in the non-polar starting eluent for my gradient. How can I effectively load it onto the column?
Loading a compound dissolved in a highly polar solvent (a "strong" solvent) directly onto the column will destroy the separation at the top of the column, leading to broad bands and poor resolution.
Solution: Use the dry loading (pre-adsorption) technique.
-
Actionable Advice: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM, acetone, or MeOH). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution to form a slurry. Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. Carefully load this powder onto the top of your packed column. This ensures the compound is introduced to the column in a low-polarity environment, leading to sharp bands and optimal separation[7][10].
Part 3: Detailed Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc) to make a ~1 mg/mL solution.
-
Spot Plate: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing your chosen eluent (e.g., start with 30% EtOAc/Hexanes). Ensure the chamber is saturated with solvent vapors.
-
Visualize: Once the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If not UV-active, use a staining solution (e.g., potassium permanganate).
-
Optimize: Adjust the solvent ratio to achieve an Rf of 0.13-0.40 for the target compound, with clear separation from major impurities[7]. Test more polar systems like 5% MeOH/DCM if necessary.
Protocol 2: Preparative Flash Column Chromatography
-
Column Selection: Choose a column size appropriate for your sample mass. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.
-
Packing the Column: Prepare a slurry of silica gel in your starting, non-polar eluent. Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding cracks.
-
Sample Loading:
-
Elution: Begin elution with your starting solvent system. Collect fractions continuously. If running a gradient, incrementally increase the polarity of the eluent (e.g., from 10% to 40% EtOAc in Hexanes) according to your TLC optimization.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Part 4: Data Tables & Visualizations
Table 1: Recommended Solvent Systems for Normal-Phase Chromatography of Polar Compounds
| Solvent System | Polarity | Typical Use Case | Notes |
| Ethyl Acetate / Hexanes | Low to High | The standard workhorse system, good for compounds of intermediate polarity.[5][6] | Highly versatile and provides good resolution. |
| Dichloromethane / Methanol | High | Excellent for very polar compounds that do not move in EtOAc/Hexanes.[5][6] | Prepare mixtures fresh; DCM can evaporate, changing the polarity.[6] |
| Ether / Hexanes | Low to Medium | Good for moderately polar compounds; solvents are highly volatile. | Useful for heat-sensitive compounds as solvents are easily removed. |
| Eluent + 1-2% Triethylamine | Varies | For compounds that streak or degrade on acidic silica.[8] | Neutralizes the stationary phase. |
Diagram 1: Standard Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting common separation issues in chromatography.
References
- 1. US4028373A - Thiophene saccharines - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. sorbtech.com [sorbtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Safeguarding Thiophene Compounds During Purification
Welcome to the Technical Support Center for the purification of thiophene-containing molecules. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, but their inherent reactivity can present significant challenges during purification.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of isolating these valuable compounds, ensuring their integrity and purity.
This center provides in-depth troubleshooting guides for common purification techniques and a comprehensive FAQ section to directly address the nuanced issues you may encounter in the lab. Our focus is not just on what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in your experimental design.
Understanding Thiophene's Instability: The Root of the Problem
Thiophene's aromaticity is less than that of benzene, making its π-electron system more susceptible to disruption.[3] Degradation during purification typically stems from three primary pathways:
-
Oxidation: The electron-rich thiophene ring and its sulfur heteroatom are prone to oxidation, especially when exposed to air (oxygen), light, or strong oxidizing agents.[3][4][5] This can lead to the formation of thiophene-S-oxides, which are often unstable and can dimerize or rearrange, and over-oxidation of substituents.[4][5][6]
-
Acid-Catalyzed Reactions: The thiophene ring can be sensitive to acidic conditions, which can lead to polymerization or other unwanted side reactions.[4] This is a critical consideration when using standard silica gel for chromatography.
-
Metal-Catalyzed Decomposition: Trace metals can catalyze the decomposition of thiophene compounds.[7] This is particularly relevant when residual catalysts from preceding synthetic steps are present.
The following diagram illustrates the primary degradation pathways that must be mitigated during purification.
Caption: Key degradation pathways for thiophene compounds.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a primary tool for purification, but the stationary phase can be a major source of degradation.
| Problem | Possible Cause(s) | Solution(s) |
| Product degradation on the column (new spots on TLC of fractions) | The silica gel is too acidic for your thiophene compound. | Deactivate the silica gel: Prepare a slurry of silica gel in your non-polar solvent and add 0.5-1% triethylamine (or another suitable base like pyridine) to neutralize the acidic sites.[8] Let it stir for 30 minutes before packing the column. Use alternative stationary phases: Consider using neutral or basic alumina, or florisil.[9] |
| Streaking or tailing of spots on TLC/column fractions | Acidic impurities are present in your crude material, or your compound is interacting too strongly with acidic silica. | Pre-treat your sample: Dissolve the crude material and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities before chromatography. Modify the eluent: Add a small amount (0.1-0.5%) of triethylamine or acetic acid to the mobile phase to improve the peak shape of basic or acidic compounds, respectively.[10] |
| Discoloration (yellowing/browning) of the compound band on the column | On-column oxidation is occurring due to dissolved oxygen in the eluent. | Use deoxygenated solvents: Degas your chromatography solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use.[11][12] Work quickly: Minimize the time your compound spends on the column ("flash" chromatography is key).[8] |
| Irrecoverable material | The compound has irreversibly adsorbed or decomposed on the stationary phase. | Test stability first: Before committing your entire batch, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If there's significant streaking or new baseline material, your compound is not stable to silica.[9] Dry-loading with an inert support: If your compound is particularly sensitive, consider dry-loading it onto an inert material like Celite® instead of silica gel. |
Workflow for Selecting a Chromatography Strategy
Caption: Decision workflow for thiophene purification by chromatography.
Frequently Asked Questions (FAQs)
Q1: My thiophene compound, which is a colorless oil, turns yellow or brown upon standing after purification. What is happening and how can I prevent it?
A1: This discoloration is a classic sign of oxidation.[4] Even after meticulous purification, exposure to atmospheric oxygen can cause degradation. The thiophene ring or sensitive functional groups are likely oxidizing.
-
Causality: Oxygen from the air acts as a radical initiator, especially in the presence of light, leading to the formation of colored byproducts.
-
Solution:
-
Inert Atmosphere Storage: Store the purified compound under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.
-
Refrigeration & Light Protection: Store at low temperatures and in an amber vial to minimize thermal and light-induced degradation.[4]
-
Use of Antioxidants: For long-term storage or for use in solutions, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a natural antioxidant like tocopherol (Vitamin E).[4][13] These compounds act as radical scavengers, intercepting the species that initiate the degradation cascade.[14][15]
-
Q2: I am performing a reaction that is heated for a long time. My workup and purification yield a complex mixture with a low yield of my desired thiophene product. What can I do?
A2: High temperatures significantly accelerate degradation, especially in the presence of trace oxygen. For reactions requiring prolonged heating (e.g., >80 °C), it is crucial to create an oxygen-free environment.[16]
-
Causality: The solubility of oxygen in organic solvents is significant, and at elevated temperatures, its reactivity increases, leading to oxidative degradation of your starting materials and products.
-
Solution:
-
Degas the Reaction Solvent: Before starting your reaction, thoroughly degas the solvent. The most effective method is the "Freeze-Pump-Thaw" technique.[16] For less sensitive applications, sparging the solvent with argon or nitrogen for 30-60 minutes can be sufficient.[17]
-
Maintain Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas. Use Schlenk line techniques for maximum protection.
-
Q3: Can I use vacuum distillation to purify a high-boiling thiophene derivative? I'm concerned about thermal decomposition.
A3: Yes, vacuum distillation is a viable method, but care must be taken to avoid thermal decomposition.[10]
-
Causality: Thiophene compounds, like many organic molecules, can decompose at their atmospheric boiling points. Reducing the pressure lowers the boiling point, allowing distillation to occur at a temperature below the decomposition threshold.
-
Solution:
-
Use a High Vacuum: Employ a good vacuum pump to lower the boiling point as much as possible.
-
Ensure Smooth Boiling: Use a magnetic stir bar or an ebullator to prevent bumping and superheating, which can cause localized hot spots and decomposition.[10]
-
Pre-Purification: If the crude material contains non-volatile, colored impurities, a quick pass through a silica plug (deactivated if necessary) can prevent these from charring in the distillation flask.[10]
-
Add an Antioxidant: For very sensitive compounds, adding a non-volatile antioxidant like BHT to the distillation pot can help inhibit degradation during heating.
-
Q4: My TLC shows a clean product, but after column chromatography, my NMR spectrum shows impurities that look like oxidized or rearranged versions of my compound. Why?
A4: This strongly suggests on-column degradation. The extended contact time and large surface area of the stationary phase are exacerbating an instability that may not be apparent on the shorter timescale of a TLC run.
-
Causality: The combination of acidic silica and oxygen dissolved in the eluent creates a highly oxidative environment for your compound.[8]
-
Solution:
-
Deactivate Silica & Degas Solvents: This is the most critical first step. Use the protocol for silica deactivation with triethylamine and ensure your solvents are thoroughly deoxygenated.[8][11][12]
-
Run the Column Quickly: Pack the column well and apply positive pressure ("flash chromatography") to minimize the residence time of your compound on the silica.[8] Do not let the column run dry.[10]
-
Consider Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then quickly increase the polarity to get your product off the column without excessive tailing.
-
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Solvents by Sparging
-
Assemble your solvent reservoir (e.g., a Winchester bottle or a solvent canister used for HPLC).
-
Ensure the solvent inlet line is equipped with a frit to prevent particulate contamination.
-
Insert a long needle or a glass tube connected to a source of inert gas (Argon or Nitrogen) into the solvent, ensuring the tip is near the bottom of the reservoir.
-
Provide a vent for the displaced gas, for example, by using a needle connected to an oil bubbler.
-
Bubble the inert gas through the solvent at a steady rate (e.g., 2-3 bubbles per second) for at least 30-60 minutes. For a 20 L solvent reservoir, several hours may be required.
-
Maintain a positive pressure of the inert gas over the solvent (a "gas blanket") after sparging is complete to prevent re-dissolution of air.
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
-
In a fume hood, measure the required amount of silica gel for your column into a beaker or round-bottom flask.
-
Add the initial, non-polar eluent (e.g., hexane or petroleum ether) to create a slurry.
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% by volume (e.g., for 500 mL of solvent, add 2.5-5 mL of Et₃N).
-
Stir the slurry with a magnetic stir bar or by swirling for 20-30 minutes.
-
Pack your column using this slurry as you normally would.
-
Use an eluent that also contains the same concentration of triethylamine throughout the purification process.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Degassing Mobile Phase Solvents : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS [ebrary.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. mdpi.com [mdpi.com]
- 16. How To [chem.rochester.edu]
- 17. berry.chem.wisc.edu [berry.chem.wisc.edu]
Technical Support Center: Troubleshooting Low Yield in Sulfonylation Reactions
Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in sulfonylation reactions. By understanding the underlying principles and potential pitfalls, you can optimize your synthetic outcomes.
Introduction to Sulfonylation Reactions
Sulfonylation is a fundamental transformation in organic synthesis, crucial for the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials. The reaction typically involves the coupling of a nucleophile (commonly an amine or an alcohol) with a sulfonyl chloride in the presence of a base. While conceptually straightforward, achieving high yields can be challenging due to various competing side reactions and the sensitive nature of the reagents involved. This guide will walk you through a systematic approach to diagnosing and resolving issues leading to low product yield.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My sulfonylation reaction is resulting in a very low yield or no desired product. What are the most likely causes?
Low or non-existent product yield is a frequent issue that can often be traced back to a few key areas: the integrity of your starting materials, the reaction conditions, or the work-up procedure.
1.1 Degradation of the Sulfonyl Chloride
A primary culprit for low yields is the degradation of the sulfonyl chloride reagent. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding and unreactive sulfonic acids.[1]
-
Expert Insight: Always use a fresh bottle of sulfonyl chloride or purify previously opened reagents. To verify the quality of your sulfonyl chloride, you can perform a quick analysis using NMR or IR spectroscopy. The presence of a broad peak in the IR spectrum around 3400-2400 cm⁻¹ is indicative of sulfonic acid contamination.
-
Protocol: Purification of Sulfonyl Chlorides
-
Dissolve the crude sulfonyl chloride in a minimal amount of a non-polar solvent like hexanes or dichloromethane.
-
Wash the organic solution carefully with ice-cold water to remove any sulfonic acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
For solid sulfonyl chlorides, recrystallization from an appropriate solvent can be effective. For liquids, distillation under reduced pressure may be necessary, but care must be taken as some sulfonyl chlorides can decompose upon heating.[2]
-
1.2 Inadequate Reaction Conditions
The choice of solvent, base, and temperature plays a critical role in the success of a sulfonylation reaction.
-
Solvent Selection: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[1]
-
Base Selection: The base is crucial for neutralizing the HCl generated during the reaction.[3]
-
Tertiary Amines: Pyridine and triethylamine are common choices. Pyridine can also act as a nucleophilic catalyst.
-
Stronger, Non-nucleophilic Bases: For weakly nucleophilic amines, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge may be necessary to facilitate the reaction.[1]
-
Catalytic DMAP: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst that can significantly accelerate sulfonylation reactions, especially for hindered alcohols and weakly nucleophilic amines.[4][5][6] It functions by forming a highly reactive sulfonyl-DMAP intermediate.[4]
-
-
Temperature Control:
1.3 Low Nucleophilicity of the Amine or Alcohol
Electron-poor or sterically hindered amines and alcohols can be poor nucleophiles, leading to slow or incomplete reactions.[1][7]
-
Troubleshooting Steps:
Question 2: I am observing the formation of multiple products. What are the common side reactions and how can I minimize them?
The formation of byproducts is a common cause of reduced yield for the desired product.
2.1 Bis-sulfonylation of Primary Amines
Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product, especially when an excess of the sulfonyl chloride and a strong base are used.[3][9]
-
Solutions:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the amine (around 1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[3]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C).[3][10] This maintains a low concentration of the sulfonyl chloride, favoring mono-sulfonylation.[10]
-
2.2 Hydrolysis of Sulfonyl Chloride
As mentioned earlier, the presence of moisture will lead to the formation of the corresponding sulfonic acid.[3][8]
-
Prevention:
2.3 Elimination Reactions with Alcohols
For secondary and tertiary alcohols, elimination to form an alkene can be a significant side reaction, particularly at elevated temperatures.[9]
-
Mitigation Strategies:
-
Use milder reaction conditions (lower temperature).
-
Employ a non-hindered base.
-
Question 3: My reaction seems to have stalled, and the starting material is not being consumed. What should I do?
A stalled reaction can be frustrating, but there are several ways to address it.
-
Re-evaluate Reagent Quality: The primary suspect is often a degraded sulfonyl chloride.[7] Verify its purity as described in Question 1.
-
Insufficient Activation:
-
Increase Thermal Energy: Gradually increase the reaction temperature while carefully monitoring for product formation and any signs of decomposition.[8][11]
Question 4: I'm having difficulty purifying my sulfonamide or sulfonate ester product. What are some effective work-up and purification strategies?
Proper work-up is essential for isolating a pure product and can significantly impact the final yield.[12][13]
-
Typical Aqueous Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine to remove residual water.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Recrystallization: This is an effective method for purifying solid products.
-
Column Chromatography: For liquid products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.
-
Visualizing the Troubleshooting Process
A systematic approach is key to efficiently troubleshooting your reaction. The following workflow can guide your decision-making process.
Caption: A flowchart for troubleshooting low yields in sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride is old. Can I still use it? It is not recommended. Over time, sulfonyl chlorides can hydrolyze due to atmospheric moisture, leading to a lower concentration of the active reagent and consequently, lower yields.[3] It is best to use a fresh or properly stored sulfonyl chloride.
Q2: Can I use an aqueous base like sodium hydroxide? While possible in some cases under Schotten-Baumann conditions, using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride. For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is preferred.
Q3: How do I know when my reaction is complete? The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] This will allow you to determine when the starting material has been consumed and the product has formed.
Q4: What is the role of pyridine in sulfonylation reactions? Pyridine serves a dual purpose. It acts as a base to neutralize the HCl byproduct, and it can also function as a nucleophilic catalyst to activate the sulfonyl chloride, similar to DMAP, although it is a weaker nucleophile than DMAP.[4]
Data Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low or No Product | Degraded Sulfonyl Chloride | Use fresh or purified reagent; ensure anhydrous conditions.[1] |
| Low Nucleophilicity | Increase temperature, use a more polar solvent (e.g., DMF), or add a catalyst like DMAP.[1][4] | |
| Inappropriate Base | For weak nucleophiles, switch to a stronger, non-nucleophilic base (e.g., DBU).[1] | |
| Multiple Products | Bis-sulfonylation (1° amines) | Use a 1:1 or slight excess of the amine; add sulfonyl chloride slowly at low temperature.[10] |
| Hydrolysis of Sulfonyl Chloride | Maintain strict anhydrous conditions and use an inert atmosphere. | |
| Elimination (alcohols) | Use milder conditions (lower temperature) and a non-hindered base.[9] | |
| Stalled Reaction | Insufficient Activation | Add a catalytic amount of DMAP or use a stronger base.[4][7] |
| Low Temperature | Cautiously increase the reaction temperature while monitoring the reaction.[11] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Purification Strategies for Thiophene Synthesis
Welcome to the Technical Support Center for thiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the critical purification step of removing unreacted starting materials. The following content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Troubleshooting Guides & FAQs
Frequently Asked Questions
Q1: What are the most common methods for purifying crude thiophene products?
The primary purification techniques for thiophene derivatives are distillation (fractional and vacuum), column chromatography, recrystallization, and extraction.[1][2] The optimal method depends on several factors:
-
Physical properties of the product and impurities: Boiling points, solubility, and polarity are key considerations.
-
Scale of the reaction: Distillation is often favored for larger scale purifications, while chromatography is suitable for smaller, high-purity applications.[1]
-
Nature of the impurities: Different techniques are effective against different types of unreacted starting materials and byproducts.
Q2: How do I choose between distillation and column chromatography for my thiophene derivative?
The choice hinges on the volatility and polarity differences between your desired thiophene product and the unreacted starting materials.
-
Distillation is highly effective when there is a significant difference in boiling points between the product and impurities.[1] Vacuum distillation is particularly advantageous for high-boiling or thermally sensitive compounds as it lowers the boiling point, preventing degradation.[1]
-
Column Chromatography is the method of choice when distillation is ineffective, such as with isomers that have very similar boiling points or for non-volatile compounds.[1][2] It separates compounds based on their differential adsorption to a stationary phase, making it ideal for separating mixtures with subtle polarity differences.
Specific Troubleshooting Scenarios
Scenario 1: Paal-Knorr Thiophene Synthesis - Removing Unreacted 1,4-Dicarbonyl Compounds and Sulfurizing Agents
The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with a sulfurizing agent, like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[3][4]
Q3: My crude product from a Paal-Knorr reaction is a complex mixture. How do I effectively remove the unreacted diketone and sulfur-containing reagents?
-
Quenching the Reaction: After the reaction is deemed complete by TLC or GC-MS monitoring, the mixture should be cooled.[5] Careful quenching is critical. A slow addition of a saturated aqueous solution of sodium bicarbonate can neutralize any acidic byproducts.
-
Extractive Workup: Perform a liquid-liquid extraction. A common choice is to dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane and wash it sequentially with:
-
Saturated sodium bicarbonate solution to remove acidic impurities.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude product can then be purified by either flash column chromatography or distillation, depending on the properties of the thiophene derivative.[5]
Q4: I'm observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I minimize its formation and remove it?
Furan formation is a common side reaction, as the sulfurizing agents can also act as dehydrating agents.[5]
-
Minimizing Formation:
-
Choice of Reagent: Lawesson's reagent is often milder and can provide better selectivity for thiophene over furan formation compared to P₄S₁₀.[5]
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed, as higher temperatures favor the dehydration pathway to the furan.[5]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor byproduct formation.[5]
-
-
Removal: Furan byproducts can often be separated from the desired thiophene product by flash column chromatography due to differences in polarity.
Visualizing the Purification Workflow
The following diagram illustrates a general decision-making workflow for purifying a crude thiophene product.
Caption: A decision tree for selecting the appropriate purification method.
Scenario 2: Gewald Aminothiophene Synthesis - Dealing with Unreacted Starting Materials and Side Products
The Gewald synthesis is a multicomponent reaction that produces 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically in the presence of a base catalyst.[6][7]
Q5: My Gewald reaction has gone to completion, but I'm left with unreacted elemental sulfur and the base catalyst. What is the best way to remove them?
-
Sulfur Removal:
-
Filtration: If the product is soluble in the reaction solvent upon cooling, unreacted sulfur can often be removed by filtration.
-
Hot Filtration: If the product crystallizes out upon cooling, a hot filtration of the reaction mixture can remove the insoluble sulfur.
-
Sulfite Wash: Washing the crude product solution with an aqueous solution of sodium sulfite (Na₂SO₃) can chemically remove residual sulfur by converting it to the water-soluble thiosulfate.
-
-
Base Catalyst Removal:
-
Acidic Wash: If a basic catalyst like triethylamine, morpholine, or piperidine was used, an extractive workup with a dilute acid wash (e.g., 1M HCl) will protonate the base, making it water-soluble and easily removed in the aqueous layer.[8] Be cautious if your product is acid-sensitive.
-
Q6: The crude product of my Gewald synthesis is highly colored. What causes this and how can I decolorize it?
Colored impurities can arise from polymerization of starting materials or intermediates, or from the formation of complex sulfur-containing byproducts.[6]
-
Activated Charcoal: Treatment with activated charcoal is a common method for removing colored impurities.[1] Add a small amount of charcoal to a solution of the crude product, heat gently, and then filter the hot solution to remove the charcoal. The product can then be isolated by crystallization or concentration.
-
Column Chromatography: Flash chromatography is often very effective at separating the desired product from colored, polar impurities.
Data Presentation: Purification Method Selection Guide
| Purification Method | Best For... | Key Considerations |
| Fractional/Vacuum Distillation | Separating volatile compounds with significantly different boiling points. Large-scale purifications. | Risk of thermal decomposition for sensitive compounds (mitigated by vacuum).[1] May not separate isomers effectively.[1] |
| Flash Column Chromatography | Separating compounds with different polarities, including non-volatile materials and isomers. High-purity, small to medium scale. | Can be time-consuming and requires significant solvent usage. Some compounds may degrade on silica gel.[2] |
| Recrystallization | Purifying solid compounds to a high degree of purity. | Requires a suitable solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Can have lower recovery. |
| Acid-Base Extraction | Separating acidic or basic compounds from neutral species. | The compound of interest must have an acidic or basic functional group.[8][9] |
Experimental Protocols
Protocol 1: General Acid-Base Extractive Workup
This protocol is a standard procedure following many organic reactions to remove acidic or basic impurities.
-
Cool the reaction mixture to room temperature.
-
If a solid is present, dissolve it in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
To remove basic impurities: Wash the organic layer with 1M HCl (aqueous). Drain the lower aqueous layer. Repeat if necessary.
-
To remove acidic impurities: Wash the organic layer with a saturated NaHCO₃ solution (aqueous). Be sure to vent the separatory funnel frequently to release CO₂ gas. Drain the lower aqueous layer. Repeat if necessary.
-
Wash the organic layer with water, followed by a wash with brine.
-
Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product, ready for further purification.
Visualizing Logic for Troubleshooting Distillation
Caption: A flowchart for diagnosing and solving common distillation problems.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Managing Regioisomer Formation in Thiophene Functionalization
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiophene functionalization. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the control of regioisomer formation in your experiments. As chemists working with this versatile heterocycle know, directing substituents to the desired position on the thiophene ring is a common yet critical challenge. This guide offers practical, experience-driven advice to help you navigate these complexities and achieve your synthetic targets with greater precision.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic substitution on an unsubstituted thiophene preferentially occur at the C2-position?
A1: The preferential electrophilic substitution at the C2 (α) position of thiophene is a fundamental aspect of its reactivity, driven by the stability of the reaction intermediate.[1][2] When an electrophile attacks the thiophene ring, a positively charged intermediate, known as a σ-complex or arenium ion, is formed.[1][3]
If the attack occurs at the C2-position, the positive charge can be delocalized over three resonance structures, one of which involves the sulfur atom's lone pair of electrons. This participation of the sulfur atom significantly stabilizes the intermediate.[1][2] In contrast, an attack at the C3 (β) position results in a σ-complex that is stabilized by only two resonance structures, and the positive charge is not delocalized onto the sulfur atom.[1][2] Consequently, the transition state leading to the C2-substituted product is lower in energy, making this pathway kinetically favored.[2][4]
Q2: I am trying to functionalize a 2-substituted thiophene. Which position (C3, C4, or C5) is most likely to react?
A2: The outcome of functionalizing a 2-substituted thiophene depends heavily on the electronic nature of the substituent at C2 and the reaction conditions.
-
Electron-Donating Groups (EDGs) at C2: An EDG (e.g., -OCH₃, -CH₃, -SMe) will activate the ring towards electrophilic substitution, primarily directing the incoming electrophile to the C5-position. This is because the EDG can effectively stabilize the positive charge of the σ-complex formed during substitution at C5. The C3-position is the next most likely site of reaction.
-
Electron-Withdrawing Groups (EWGs) at C2: An EWG (e.g., -NO₂, -CN, -COR) deactivates the ring, making electrophilic substitution more difficult. However, if a reaction does occur, it will preferentially direct to the C4 and C5 positions. The directing influence of EWGs is often less pronounced than that of EDGs.
-
Directed Metalation: For reactions involving organolithium reagents, a directing group at C2 (e.g., -CONR₂, -SO₂NR₂, -CH₂OR) can override the inherent electronic preferences and direct lithiation to the C3-position.[5]
Q3: What is "halogen dance," and how can it affect the regioselectivity of my thiophene functionalization?
A3: The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom appears to "dance" around the aromatic ring.[6] This phenomenon is particularly relevant when working with halogenated thiophenes and strong bases like lithium amides or alkyl lithiums. The process typically involves deprotonation of the ring, followed by halogen-metal exchange, leading to a mixture of regioisomeric organometallic intermediates.[6]
For instance, if you attempt to perform a metal-halogen exchange on 2-bromothiophene with the intention of functionalizing the C2-position, the presence of a strong base could induce a halogen dance, leading to the formation of 3-lithiothiophene and subsequent functionalization at the C3-position. To avoid this, it is crucial to use conditions that favor direct metal-halogen exchange over deprotonation, such as using n-butyllithium at low temperatures.
Troubleshooting Guides
Problem 1: My electrophilic substitution reaction on a substituted thiophene is yielding a mixture of regioisomers.
This is a common issue stemming from a lack of sufficient directing influence from the existing substituent or reaction conditions that are not optimized for selectivity.
Causality and Troubleshooting Steps:
-
Assess the Directing Group's Influence:
-
Weakly Directing Groups: If your substituent is weakly activating or deactivating, you are more likely to see a mixture of products.
-
Actionable Advice: Consider modifying the substituent to a stronger directing group if the synthetic route allows. For instance, a hydroxyl group can be converted to a more strongly directing methoxy group.
-
-
Reaction Temperature:
-
High Temperatures: Can provide enough energy to overcome the activation barrier for the formation of the less-favored regioisomer, leading to a loss of selectivity.
-
Actionable Advice: Perform the reaction at a lower temperature. This will favor the kinetically controlled product, which is often the desired regioisomer.
-
-
Solvent Effects:
-
Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the regioselectivity.
-
Actionable Advice: Screen a range of solvents with varying polarities (e.g., non-polar: hexane, toluene; polar aprotic: THF, DMF; polar protic: acetic acid).
-
-
Steric Hindrance:
-
Bulky Reagents: A bulky electrophile may be sterically hindered from attacking the more electronically favored position, leading to substitution at a less hindered site.
-
Actionable Advice: If possible, use a less sterically demanding electrophile.
-
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Problem 2: I am attempting a directed ortho-metalation (DoM) on a 3-substituted thiophene to functionalize the C2 position, but I am getting lithiation at C5 instead.
The inherent acidity of the C5 proton in 3-substituted thiophenes can sometimes compete with or even dominate over the directing effect of the group at C3.
Causality and Troubleshooting Steps:
-
Inherent Acidity of Thiophene Protons: The α-protons (C2 and C5) of thiophene are significantly more acidic than the β-protons (C3 and C4). In a 3-substituted thiophene, the C5 proton is often the most acidic.[7]
-
Strength of the Directing Group: The effectiveness of a directing metalation group (DMG) is crucial. Some groups are better at directing lithiation than others.[7]
Directing Group Potency (Strongest to Weakest) -CONR₂ -SO₂NR₂ -OCONR₂ -CH₂NR₂ -OR -
Choice of Base and Reaction Conditions:
-
Bulky Bases: Sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can favor deprotonation at the less sterically hindered C5 position, even in the presence of a directing group at C3.[7]
-
Temperature: Low temperatures are critical for kinetic control. At higher temperatures, thermodynamic equilibration can lead to the formation of the more stable 5-lithiated species.
-
Experimental Protocol for Optimizing C2-Lithiation of a 3-Substituted Thiophene:
-
Reagent and Glassware Preparation: Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential.
-
Reaction Setup:
-
Dissolve the 3-substituted thiophene in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Base:
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled thiophene solution. n-BuLi is generally preferred over bulky amide bases for DoM when competing deprotonation is a concern.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
-
Quenching with Electrophile:
-
Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or silyl chloride) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
-
Workup and Analysis:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Analyze the product mixture by ¹H NMR and/or GC-MS to determine the regioisomeric ratio.
-
Problem 3: My C-H activation/arylation reaction is not selective for the desired position.
Controlling regioselectivity in palladium-catalyzed C-H activation of thiophenes can be challenging, as multiple C-H bonds may have similar reactivities.[8] The outcome is often dictated by a subtle interplay between the catalyst, ligands, and substrate electronics.[9]
Causality and Troubleshooting Steps:
-
Ligand Effects: The choice of ligand is paramount in directing the regioselectivity of C-H activation.[9]
-
α-Arylation (C2/C5): Often favored with electron-rich phosphine ligands or bipyridyl-type ligands. These ligands typically promote a concerted metalation-deprotonation (CMD) pathway.[9][10]
-
β-Arylation (C3/C4): Can sometimes be achieved with bulky, electron-deficient ligands.[9] For example, the use of bulky fluorinated phosphine ligands has been shown to favor a Heck-type mechanism, leading to β-arylation.[9]
-
-
Directing Groups: The use of a removable directing group can provide excellent control over regioselectivity.[11][12] For instance, a picolinamide or a pyrimidine directing group can direct C-H activation to the adjacent position. Some directing groups are pH-sensitive, allowing for sequential functionalization at different positions by altering the reaction conditions.[11][12]
-
Reaction Additives:
-
Acids: The addition of a carboxylic acid, such as pivalic acid, can act as a proton shuttle in the CMD mechanism and significantly influence the rate and selectivity of the reaction.
-
Oxidants: In some C-H activation cycles, an oxidant is required. The nature of the oxidant can impact the regioselectivity.
-
Strategy for Regiodivergent C-H Arylation
Caption: Ligand-controlled regioselectivity in Pd-catalyzed C-H arylation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solved: Explain by equation why Thiophene undergoes electrophilic substitution reaction in a posi [Chemistry] [gauthmath.com]
- 3. brainly.in [brainly.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. mdpi.com [mdpi.com]
- 9. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Sulfamoylthiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of sulfamoylthiophenes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds. The content is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Introduction
Sulfamoylthiophenes are a critical scaffold in medicinal chemistry, forming the core of various therapeutic agents. Their synthesis, while conceptually straightforward, is often plagued by the formation of byproducts that can complicate purification and reduce yields. A prevalent and industrially significant method for their preparation involves the electrophilic chlorosulfonation of a thiophene ring, followed by amination of the resulting thiophenesulfonyl chloride intermediate. This guide will focus on troubleshooting this common synthetic sequence.
Main Synthetic Pathway for Sulfamoylthiophene
Below is a generalized workflow for the synthesis of sulfamoylthiophenes, highlighting the key stages where issues can arise.
Caption: Generalized workflow for sulfamoylthiophene synthesis.
Part 1: Troubleshooting the Chlorosulfonation of Thiophene
The initial chlorosulfonation step is a critical stage where the regioselectivity and purity of the intermediate are determined. The high reactivity of the thiophene ring towards electrophilic substitution can lead to several byproducts.[1]
Q1: What are the most common byproducts during the chlorosulfonation of thiophene and why do they form?
A1: The primary byproducts in this reaction are di-sulfonated thiophenes and decomposition products.
-
Di-sulfonated Thiophenes: The thiophene ring is highly activated towards electrophilic aromatic substitution, often more so than benzene.[1][2] This high reactivity means that the initial product, thiophene-2-sulfonyl chloride, can undergo a second chlorosulfonation. This results in a mixture of thiophene-2,4-bis-sulfonyl chloride and thiophene-2,5-bis-sulfonyl chloride.[2] The 2,4-isomer is typically the major di-substituted product.[2]
-
Decomposition Products: The reaction with chlorosulfonic acid is highly exothermic. If the temperature is not carefully controlled, it can lead to the decomposition of the thiophene ring, resulting in a complex mixture of tar-like substances.[2]
Caption: Formation of byproducts during thiophene chlorosulfonation.
Q2: How can I adjust my experimental protocol to minimize the formation of these byproducts?
A2: Minimizing byproduct formation hinges on controlling the reaction kinetics and stoichiometry.
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a low reaction temperature, typically between 0°C and 10°C.[3] | The activation energy for di-sulfonation and decomposition is higher than that for mono-sulfonation. Low temperatures favor the desired mono-substituted product. |
| Reagent Addition | Add the thiophene derivative dropwise to the chlorosulfonic acid with vigorous stirring. | This ensures that the thiophene is consumed quickly and does not accumulate, which could lead to localized overheating and side reactions. |
| Stoichiometry | Use a minimal excess of chlorosulfonic acid. While an excess is needed to drive the reaction, a large excess will promote di-sulfonation. | A careful balance is needed. Some protocols suggest around 4 equivalents of chlorosulfonic acid.[3] |
| Solvent | The reaction is often run neat. However, in some cases, an inert solvent like chloroform or carbon tetrachloride can be used to help dissipate heat.[3][4] | A solvent can aid in temperature control, but it also dilutes the reactants, potentially slowing down the reaction. |
Protocol Example: Controlled Chlorosulfonation of Thiophene
-
To a flask equipped with a dropping funnel and a thermometer, add chlorosulfonic acid (4 equivalents).
-
Cool the flask in an ice-salt bath to -10°C.[3]
-
Slowly add the thiophene derivative (1 equivalent) dropwise, ensuring the internal temperature does not rise above 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 4 hours), monitoring the reaction progress by TLC.[3]
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent.
Part 2: Handling the Thiophenesulfonyl Chloride Intermediate
Thiophenesulfonyl chlorides are reactive intermediates that can be prone to degradation.
Q3: My isolated thiophenesulfonyl chloride appears to be degrading. What is the most likely degradation product?
A3: The most common degradation pathway for thiophenesulfonyl chlorides is hydrolysis to the corresponding thiophenesulfonic acid.[5] This occurs when the intermediate is exposed to water, including atmospheric moisture. The sulfonic acid is highly water-soluble and can be difficult to separate from the desired product in subsequent steps.
Caption: Hydrolysis of thiophenesulfonyl chloride.
Q4: What are the best practices for the workup, isolation, and storage of thiophenesulfonyl chloride?
A4: To prevent hydrolysis, it is crucial to work under anhydrous conditions.
-
Workup: When quenching the reaction on ice, the product should be immediately extracted into a non-polar organic solvent. The organic layer should then be washed with cold brine to remove any remaining acid and dried thoroughly with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: After drying, the solvent should be removed under reduced pressure at a low temperature to minimize thermal decomposition.[6]
-
Storage: The isolated thiophenesulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer).[7] For long-term storage, sealing the compound in an ampoule under vacuum is recommended.
Part 3: The Amination Step and Final Product Purification
The final step of the synthesis, the reaction of the thiophenesulfonyl chloride with an amine, can also present challenges.
Q5: During the amination of my thiophenesulfonyl chloride, I am getting a low yield of the desired sulfonamide and observing other byproducts. What could be the issue?
A5: Several side reactions can occur during the amination step:
-
Reaction with Di-sulfonyl Chloride: If the intermediate thiophenesulfonyl chloride was contaminated with di-sulfonyl chlorides, these will react with the amine to form bis-sulfonamides. These are often less soluble and may precipitate from the reaction mixture.
-
Hydrolysis of the Starting Material: If any unreacted thiophenesulfonyl chloride remains during the workup, it can hydrolyze to the sulfonic acid, which will be deprotonated by the amine base, consuming the amine and forming a salt.
-
Over-alkylation of the Amine: If a primary amine is used, there is a possibility of forming a di-sulfonylated amine (a tertiary sulfonamide), although this is generally less common under standard conditions.
Q6: What are some effective strategies for purifying the final sulfamoylthiophene product?
A6: The purification strategy will depend on the nature of the impurities.
| Purification Method | When to Use | Key Considerations |
| Recrystallization | If the product is a solid and the main impurities have different solubilities. | A solvent screen should be performed to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[8] |
| Column Chromatography | For complex mixtures or when the product and impurities have similar solubilities. | The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of the sulfamoylthiophene and the byproducts. |
| Acid-Base Extraction | To remove acidic impurities like thiophenesulfonic acid. | The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic byproducts. |
General Purification Protocol:
-
After the amination reaction, quench the reaction mixture with water and extract the product into an organic solvent.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove any acidic byproducts.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
By carefully controlling the reaction conditions and being aware of the potential side reactions at each step, the synthesis of sulfamoylthiophenes can be optimized to produce high yields of the desired product.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. 3-THIOPHENESULFONYL CHLORIDE | 51175-71-4 [amp.chemicalbook.com]
- 8. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of Thiophene Carboxylate Derivatives
Welcome to the technical support center for improving the solubility of thiophene carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges encountered during experimentation. Here, we provide not just protocols, but the scientific reasoning behind them, ensuring a robust and reproducible approach to your research. Thiophene derivatives are a vital class of heterocyclic compounds in medicinal chemistry, recognized for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] However, their therapeutic potential is often hampered by poor aqueous solubility, a critical factor for bioavailability and formulation development.[5][6][7]
This resource is structured to address your specific issues in a direct question-and-answer format, offering troubleshooting guides and in-depth FAQs.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and issues that arise when working with thiophene carboxylate derivatives.
FAQ 1: My thiophene carboxylate derivative is poorly soluble in aqueous solutions. What is the first and most fundamental step I should take?
Answer: The initial and most critical step is to evaluate the effect of pH on the solubility of your compound. Thiophene carboxylate derivatives are weak acids due to the carboxylic acid group.[8][9] Therefore, their solubility is highly pH-dependent.
Causality: At a pH below the compound's pKa, the carboxylic acid group will be predominantly in its protonated, neutral form (R-COOH). This form is less polar and thus less soluble in aqueous media.[10] Conversely, at a pH above the pKa, the carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻), which is ionic and significantly more water-soluble.[8][10][11]
Troubleshooting Steps:
-
Determine the pKa: If the pKa of your derivative is unknown, you can estimate it based on similar structures or determine it experimentally using techniques like potentiometric titration.
-
pH Adjustment: Systematically prepare a series of buffers with varying pH values (e.g., from pH 2 to 10) and measure the solubility of your compound in each. This will help you identify the pH at which maximum solubility is achieved.[12]
-
Salt Formation: For formulation purposes, consider forming a salt of your thiophene carboxylate. This is a common and effective strategy to enhance the solubility and dissolution rate of ionizable drugs.[13][14]
FAQ 2: I've adjusted the pH, but the solubility is still insufficient for my needs. What are my next options?
Answer: If pH modification alone is not enough, the next logical step is to explore the use of co-solvents. Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar or poorly soluble compounds by reducing the overall polarity of the solvent system.[15][16][17]
Causality: The thiophene ring is hydrophobic, which contributes to the low aqueous solubility of these derivatives.[9][18] Co-solvents work by creating a more favorable environment for the non-polar parts of the molecule to dissolve.[19]
Commonly Used Co-solvents in Pharmaceutical Formulations:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerin
Troubleshooting and Experimental Protocol:
Objective: To determine the optimal co-solvent and its concentration for solubilizing your thiophene carboxylate derivative.
Materials:
-
Your thiophene carboxylate derivative
-
A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Purified water
-
Vials or test tubes
-
Shaker or vortex mixer
-
Spectrophotometer or HPLC for concentration measurement
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of a single co-solvent (e.g., 0%, 5%, 10%, 20%, 30% v/v ethanol in water).
-
Add an excess amount of your thiophene carboxylate derivative to each solution.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge or filter the samples to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Repeat the process for other co-solvents to identify the most effective one.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| Ethanol | 10 | Value |
| 20 | Value | |
| 30 | Value | |
| Propylene Glycol | 10 | Value |
| 20 | Value | |
| 30 | Value | |
| PEG 400 | 10 | Value |
| 20 | Value | |
| 30 | Value |
FAQ 3: My compound is intended for a solid dosage form, and co-solvents are not ideal. How can I improve its dissolution rate?
Answer: For solid dosage forms, enhancing the dissolution rate is key. Two powerful techniques to consider are particle size reduction and the formation of solid dispersions.[7][13]
Causality:
-
Particle Size Reduction: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[20] By reducing the particle size (micronization or nanosizing), you increase the surface area available for dissolution, leading to a faster dissolution rate.[7][21]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix.[13][22][23] This can improve solubility and dissolution by several mechanisms, including reducing the drug's particle size to a molecular level, converting the drug to an amorphous (more soluble) state, and improving the wettability of the drug particles.[22][24][25]
Experimental Workflow for Solid Dispersion Preparation (Solvent Evaporation Method):
Protocol for Solid Dispersion (Solvent Evaporation):
-
Select a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)).
-
Choose a common solvent that dissolves both your thiophene carboxylate derivative and the carrier.
-
Dissolve the drug and carrier in the solvent in the desired ratio.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dry the resulting solid mass completely to remove any residual solvent.
-
Pulverize the solid dispersion and sieve it to obtain a uniform particle size.
-
Characterize the solid dispersion for dissolution improvement compared to the pure drug.
FAQ 4: I've observed variability in solubility between different batches of my synthesized compound. What could be the cause?
Answer: Batch-to-batch variability in solubility is often due to polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystal structure.[26][27][28] Different polymorphs can have significantly different physicochemical properties, including solubility and dissolution rate.[26][28][29]
Causality: Metastable polymorphs are generally more soluble than their stable counterparts because they have higher free energy.[26] However, they can convert to the more stable, less soluble form over time, especially under certain conditions of temperature and humidity.[28]
Troubleshooting and Characterization:
-
Solid-State Characterization: It is crucial to characterize the solid form of each batch. Techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) can identify and differentiate between polymorphs.
-
Controlled Crystallization: Implement a controlled crystallization process to ensure the consistent production of the desired polymorph. This involves carefully controlling parameters such as solvent, temperature, and cooling rate.
Part 2: Advanced Strategies
For particularly challenging compounds, more advanced approaches may be necessary.
Prodrug Approach
Question: Can I chemically modify my thiophene carboxylate derivative to improve its solubility?
Answer: Yes, a prodrug strategy can be very effective. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[30][31]
Causality: For carboxylic acids, a common prodrug approach is to create an ester.[30][32] This masks the polar carboxylic acid group, which can improve permeability. To enhance aqueous solubility, you can attach a polar promoiety, such as an amino acid or a phosphate group.[33]
Logical Relationship for Prodrug Design:
Cyclodextrin Complexation
Question: I've heard about using cyclodextrins. How do they work?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule.[7][14][34]
Causality: By forming an inclusion complex, the cyclodextrin masks the hydrophobic thiophene ring of your derivative, presenting a more hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility.[34]
References
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. brainly.com [brainly.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. reddit.com [reddit.com]
- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.appconnect.in [journal.appconnect.in]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. jddtonline.info [jddtonline.info]
- 23. researchgate.net [researchgate.net]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 28. hilarispublisher.com [hilarispublisher.com]
- 29. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 30. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: Catalyst Selection for Sulfonamide Bond Formation
Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming the critical sulfonamide bond. As a privileged structure in medicinal chemistry, the synthesis of sulfonamides is a frequent yet often challenging task.[1][2] This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sulfonamides?
The most traditional and widely used method is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4][5][6] However, due to the often harsh conditions required to prepare sulfonyl chlorides and their instability, a variety of modern methods have been developed. These include:
-
Transition metal-catalyzed cross-coupling reactions using precursors like aryl halides or boronic acids.[1][5][7]
-
Oxidative coupling reactions starting from thiols or sulfinic acids.[2][8]
-
Reactions involving sulfur dioxide (SO₂) surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[2][9]
Q2: Why is a base or catalyst required for the reaction between an amine and a sulfonyl chloride?
In the classic sulfonylation reaction, a base plays two crucial roles:
-
Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this HCl.[10][11]
-
Nucleophilic Catalyst (in some cases): Certain bases, particularly 4-(Dimethylamino)pyridine (DMAP), can act as a nucleophilic catalyst. The base attacks the electrophilic sulfur center of the sulfonyl chloride to form a highly reactive intermediate (e.g., a sulfonyl-pyridinium salt). This intermediate is then more susceptible to attack by the amine nucleophile, accelerating the reaction.[12][13] DMAP has been shown to be a highly efficient nucleophilic catalyst compared to triethylamine or pyridine for this purpose.[12][14]
Q3: How do I select the appropriate base for my sulfonylation reaction?
The choice of base is critical and depends on the reactivity of your amine and sulfonyl chloride.[10]
| Base Type | Examples | When to Use | Mechanism & Rationale |
| Tertiary Amines | Triethylamine (TEA), Pyridine, Hünig's base (DIPEA) | Standard choice for primary and reasonably nucleophilic secondary amines.[3][11] | Primarily act as HCl scavengers. Pyridine can also be a mild nucleophilic catalyst. TEA and DIPEA are more sterically hindered, reducing their potential for nucleophilic catalysis but making them good choices as simple bases. |
| Nucleophilic Catalysts | 4-(Dimethylamino)pyridine (DMAP) | For weakly nucleophilic amines (e.g., anilines), sterically hindered amines, or to accelerate slow reactions.[12][13] | DMAP attacks the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is a superior sulfonating agent.[13] It is often used in catalytic amounts alongside a stoichiometric amount of a tertiary amine base. |
| Inorganic Bases | K₂CO₃, NaOH | Used in specific protocols, particularly in biphasic systems or with certain metal-catalyzed reactions. | Can be effective but may lead to hydrolysis of the sulfonyl chloride if water is present.[4] |
Troubleshooting Guide
This section addresses common problems encountered during sulfonamide synthesis.
Workflow: Diagnosing Low Reaction Yield
When faced with a low yield, a systematic approach is essential to identify the root cause. The following workflow provides a logical diagnostic path.
Caption: A troubleshooting workflow for diagnosing low yields.
Q4: My reaction is not working. I see only starting material. What's wrong?
Possible Cause 1: Degraded Starting Materials Aryl sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[4][15] Amines can also degrade over time.
-
Solution: Always use freshly opened or properly stored sulfonyl chloride. Ensure your amine is pure. Verify the integrity of your starting materials by NMR or LC-MS before starting the reaction.[15] Use anhydrous solvents and dry glassware to prevent hydrolysis.[4][15]
Possible Cause 2: Insufficiently Reactive Amine Electron-deficient anilines or sterically hindered secondary amines can be poor nucleophiles, leading to very slow or no reaction under standard conditions (e.g., with TEA or pyridine).[3]
-
Solution: Switch to a more powerful catalytic system. Add a catalytic amount (5-10 mol%) of DMAP along with your stoichiometric base. DMAP acts as a nucleophilic catalyst, significantly accelerating the sulfonylation of weak nucleophiles.[13] Alternatively, consider a transition metal-catalyzed approach if the amine is particularly challenging.[5][16]
Q5: I'm seeing a significant amount of a polar byproduct on my TLC plate. What is it?
This is very likely the sulfonic acid, formed from the hydrolysis of your sulfonyl chloride starting material.[4]
-
Cause: Presence of water in the reaction mixture. This can come from wet solvents, non-dried glassware, or atmospheric moisture.
-
Solution: Rigorously dry your solvent (e.g., by distilling over CaH₂ or passing through an activated alumina column) and glassware (oven-dry). Run the reaction under an inert atmosphere (N₂ or Argon). Ensure your amine and base are anhydrous.[15]
Q6: My primary amine is forming a second, less polar spot on the TLC. What is this side product?
This is likely the di-sulfonylated product, where two sulfonyl groups have reacted with the primary amine (R-N(SO₂R')₂).
-
Cause 1: Incorrect Stoichiometry. Using a significant excess of the sulfonyl chloride can drive the reaction toward the di-sulfonylated product.[4]
-
Cause 2: High Temperature or Prolonged Reaction Time. Forcing the reaction conditions can sometimes favor the second, slower sulfonylation step.[4]
-
Solution:
-
Use a 1:1 stoichiometry or a slight excess (1.05-1.1 eq) of the amine relative to the sulfonyl chloride.[4]
-
Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the reaction.[10][15]
-
Monitor the reaction closely by TLC or LC-MS and stop it (quench) as soon as the starting amine has been consumed.[15]
-
Advanced Catalyst Systems & Modern Methods
While the classic amine-plus-sulfonyl-chloride method is a workhorse, modern catalysis offers powerful alternatives, especially for complex molecules or when sulfonyl chlorides are unavailable.
Mechanism: DMAP Nucleophilic Catalysis
Understanding why DMAP is effective is key to its proper use. It functions not just as a base, but as a superior acyl-transfer agent.
Caption: DMAP catalysis proceeds via a reactive sulfonyl-pyridinium intermediate.
Q7: Can I make sulfonamides without using a sulfonyl chloride?
Yes. Modern synthetic chemistry has developed several powerful methods to bypass the need for often-problematic sulfonyl chlorides.
| Method | Starting Materials | Catalyst System | Key Advantages |
| Palladium-Catalyzed Chlorosulfonylation | Arylboronic Acids, SO₂Cl(OPh) | Pd(OAc)₂ / tert-BuBrettPhos | Mild conditions, high functional group tolerance, convergent synthesis allowing variation of both amine and aryl groups.[7] |
| Photoredox/Nickel Dual Catalysis | Aryl Halides, Sulfonamides | Ir photocatalyst / NiCl₂·glyme | Excellent for coupling challenging, weakly nucleophilic sulfonamides with a broad range of aryl/heteroaryl halides.[16] |
| Photoredox/Copper Dual Catalysis | Aryl Radical Precursors, Amines, DABSO (SO₂ source) | Ir photocatalyst / CuCl₂ | A one-step, three-component reaction that works for both electron-rich and electron-deficient amines at room temperature.[17] |
| Oxidative Chlorination of Thiols | Thiols, Amines | NCS, TCCA, or NaDCC·2H₂O | Allows for the in situ generation of the sulfonyl chloride from a stable thiol precursor, followed immediately by reaction with the amine in one pot.[8][18] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis using Pyridine
This protocol is a standard starting point for the reaction of a primary or secondary amine with a sulfonyl chloride.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 eq) and anhydrous pyridine (can be used as solvent or co-solvent with DCM, ~0.2 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM or pyridine. Add this solution dropwise to the cold amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: DMAP-Catalyzed Synthesis for a Weakly Nucleophilic Amine
This protocol is adapted for challenging substrates where standard conditions fail.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq). Dissolve the components in an anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile (ACN).
-
Cooling: Cool the stirred solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add a solution of the sulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir, monitoring progress by TLC or LC-MS. The reaction is often significantly faster than without DMAP.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1. The 1M HCl wash will effectively remove TEA, DMAP, and their salts.
References
- 1. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. thieme-connect.com [thieme-connect.com]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
Technical Support Center: Controlled Sulfonylation of Anilines
Welcome to the technical support center for aniline sulfonylation. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with selectivity and yield in sulfonamide synthesis. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of these critical reactions.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a Q&A format, detailing the underlying causes and providing actionable, step-by-step protocols for resolution.
Issue 1: My reaction produced a significant amount of di-substituted product. How can I favor monosulfonylation?
Answer:
The formation of di-sulfonylated aniline is a common challenge that arises from the intrinsic nature of the reaction. The first sulfonyl group, while deactivating, is an ortho, para-director. The remaining amino group is a powerful activating group, making the newly formed monosulfonylaniline susceptible to a second electrophilic aromatic substitution, especially under forcing conditions.
Root Cause Analysis:
-
Excess Sulfonyl Chloride: Using more than one equivalent of the sulfonylating agent is the most direct cause of polysubstitution.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the second, less favorable substitution to occur on the deactivated ring.
-
Inappropriate Base: While a base is necessary to neutralize the HCl byproduct, a highly activating base or one that promotes side reactions can complicate the reaction profile.[1]
-
Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting aniline can lead to the slow formation of the di-substituted product.
Workflow for Achieving Monoselectivity
This workflow provides a systematic approach to optimizing your reaction for monosulfonylation.
Caption: Troubleshooting workflow for polysulfonylation.
Protocol 1: Controlled Monosulfonylation of Aniline
This protocol is optimized to minimize di-substitution.
Materials:
-
Aniline (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Initial Solution: Dissolve aniline (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM. Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM and load it into a dropping funnel.
-
Slow Addition: Add the TsCl solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting aniline is consumed.
-
Workup: Quench the reaction with dilute HCl (1M) to neutralize excess pyridine. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[1]
Issue 2: My yield is very low, even with correct stoichiometry. What are the likely causes?
Answer:
Low yields in sulfonamide synthesis can be frustrating and often point to issues with reagent quality, reaction conditions, or side reactions that consume starting materials.
Root Cause Analysis:
-
Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are highly reactive and susceptible to moisture. Hydrolysis converts the reagent into the unreactive sulfonic acid, directly reducing the potential yield.[1]
-
Competing N- vs. C-Sulfonylation: While C-sulfonylation on the aromatic ring is the desired pathway for many applications, N-sulfonylation (formation of a sulfonamide) is typically much faster. The classic Hinsberg test, which distinguishes primary, secondary, and tertiary amines, is based on this rapid N-sulfonylation.[2][3][4] If ring substitution is the goal, reaction conditions must be carefully chosen.
-
Oxidation of Aniline: Anilines, particularly electron-rich derivatives, can be sensitive to oxidation, leading to colored impurities and loss of starting material.
-
Inadequate Base: An inappropriate base can fail to effectively neutralize the generated HCl, leading to protonation of the aniline starting material. The resulting anilinium salt is deactivated and will not participate in the reaction.
Table 1: Optimizing Reaction Parameters for Higher Yield
| Parameter | Problem | Recommended Solution | Rationale |
| Reagents | Sulfonyl chloride has hydrolyzed. | Use a fresh bottle of sulfonyl chloride or purify the existing stock. | Ensures maximum reactivity of the electrophile.[1] |
| Conditions | Presence of moisture. | Flame-dry all glassware. Use anhydrous solvents. Run under an inert atmosphere (N₂/Ar). | Prevents hydrolysis of the sensitive sulfonyl chloride.[1] |
| Base | Base is too weak or sterically hindered. | Use a non-nucleophilic tertiary amine like pyridine or triethylamine. | Effectively scavenges HCl without competing with the aniline nucleophile. |
| Temperature | Temperature is too high, causing degradation. | Run the reaction at 0°C or room temperature, avoiding excessive heat. | Minimizes side reactions and decomposition of starting materials. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of aniline sulfonylation, and how does it lead to poly-substitution?
A1: The reaction is a classic electrophilic aromatic substitution (EAS) . The amino group (-NH₂) of aniline is a strong activating group that directs incoming electrophiles to the ortho and para positions. The sulfonyl chloride acts as the source of the electrophile (R-SO₂⁺).
Caption: Simplified reaction pathway for polysulfonylation.
After the first sulfonylation, the product (e.g., p-aminobenzenesulfonamide) still contains the activating -NH₂ group. Although the new sulfonyl group is deactivating, the ring remains sufficiently electron-rich to undergo a second, albeit slower, sulfonylation if excess reagent and forcing conditions are used.
Q2: Can I use protecting groups to ensure monosulfonylation?
A2: Yes, using a protecting group on the amine is a highly effective and classic strategy. By temporarily converting the strongly activating -NH₂ group into a moderately activating amide group (e.g., an acetanilide), you can temper its reactivity and sterically hinder the ortho positions.
Workflow:
-
Protection: React aniline with acetic anhydride or acetyl chloride to form acetanilide. This step moderates the activating nature of the nitrogen.[5]
-
Sulfonylation: Perform the sulfonylation on the acetanilide. The acetyl group directs the substitution primarily to the para position due to its steric bulk.
-
Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to reveal the desired monosulfonylated aniline.
This three-step process often provides cleaner reactions and higher yields of a single isomer compared to direct sulfonylation.[5]
Q3: How does steric hindrance affect the reaction?
A3: Steric hindrance plays a crucial role in directing the position of sulfonylation. The sulfonyl group is bulky, and its approach to the aromatic ring is sensitive to nearby substituents.
-
On the Aniline: Substituents at the ortho position of the aniline (e.g., 2-methylaniline) will significantly slow down the rate of sulfonylation and can disfavor substitution at the adjacent ortho' position.[6]
-
On the Sulfonyl Chloride: A bulkier sulfonyl chloride (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, "trisyl chloride") will be more selective for the least hindered position on the aniline ring, typically the para position.
Researchers can leverage steric effects to control regioselectivity.
Q4: Are there modern, alternative methods for aniline sulfonylation?
A4: Absolutely. While the reaction of anilines with sulfonyl chlorides is traditional, modern synthetic chemistry has developed milder and more versatile methods. Photocatalysis, in particular, has emerged as a powerful tool.
-
Visible-Light-Mediated Sulfonylation: These methods often use a photocatalyst (like an Iridium or Ruthenium complex) to generate sulfonyl radicals from stable precursors such as sulfinate salts.[7][8] These radicals can then react with anilines under very mild conditions, showing excellent functional group tolerance and applicability to late-stage functionalization of complex molecules like pharmaceuticals.[7][9][10]
-
Sulfonyl Fluorides: Using sulfonyl fluorides instead of sulfonyl chlorides can offer greater stability and different reactivity profiles, sometimes requiring activation with a Lewis acid.[11][12]
These newer methods often bypass the need for harsh conditions and can provide access to products that are difficult to synthesize using traditional approaches.[13][14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Sulfonylation of Anilines through Photocatalytic Activation of NâHydroxymethylphthalimide Sulfones - figshare - Figshare [figshare.com]
- 11. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Methyl 3-sulfamoylthiophene-2-carboxylate
This guide provides an in-depth ¹H NMR analysis of Methyl 3-sulfamoylthiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted thiophene, its structural elucidation is critical for synthesis validation and further application. This document contrasts its spectral features with key structural analogs and positions ¹H NMR within a broader analytical workflow, offering researchers a comprehensive framework for its characterization.
Introduction: The Structural Significance of a Substituted Thiophene
This compound belongs to a class of thiophene derivatives that serve as versatile scaffolds in drug development. The thiophene ring is a bioisostere of the benzene ring, while the sulfonamide moiety is a cornerstone functional group in a wide array of antibacterial and diuretic drugs[1]. The precise arrangement and electronic interplay of the methyl ester and sulfamoyl groups on the thiophene ring create a unique chemical environment that can be definitively probed by Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide will first predict and deconstruct the ¹H NMR spectrum of the title compound, explaining the chemical logic behind the expected shifts and couplings. We will then perform a comparative analysis against its close structural relatives, Methyl 3-aminothiophene-2-carboxylate and Methyl 3-bromothiophene-2-carboxylate, to highlight how substituent changes manifest in the NMR spectrum. Finally, we will situate ¹H NMR in the context of complementary analytical techniques, providing a holistic protocol for unambiguous structural verification.
Deconstructing the ¹H NMR Spectrum of this compound
The key to interpreting the ¹H NMR spectrum lies in understanding the electronic effects of the substituents on the thiophene ring. The methyl carboxylate (-COOCH₃) and the sulfamoyl (-SO₂NH₂) groups are both strongly electron-withdrawing. This deshielding effect causes the protons attached to the aromatic ring to resonate at a higher chemical shift (further downfield) than those in unsubstituted thiophene, which typically appear around 7.0-7.3 ppm[2][3].
Based on the structure, we anticipate four distinct signals in the ¹H NMR spectrum:
-
Signal A (H-5): This thiophene proton is adjacent to the sulfur atom and is coupled to H-4. Due to the strong deshielding from the adjacent electron-withdrawing groups, it is expected to be the most downfield of the ring protons. It will appear as a doublet.
-
Signal B (H-4): This proton is coupled to H-5 and will also appear as a doublet. It is expected to be slightly upfield from H-5. The coupling constant (³J) between H-4 and H-5 in 2,3-disubstituted thiophenes is typically in the range of 5-6 Hz.
-
Signal C (-OCH₃): The three protons of the methyl ester group are chemically equivalent and not coupled to any other protons. They will appear as a sharp singlet. Its chemical shift is typically around 3.9 ppm.
-
Signal D (-SO₂NH₂): The two protons of the sulfamoyl group are exchangeable. In a solvent like CDCl₃, the signal can be broad and may not always be observed. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal becomes sharper and more distinct, typically appearing as a singlet further downfield[4].
Predicted ¹H NMR Data Summary
The following table summarizes the expected spectral parameters for the title compound, assuming an analysis in DMSO-d₆ to better resolve the N-H protons.
| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| A | H-5 | ~8.0 - 8.2 | Doublet (d) | ~5.5 | 1H |
| B | H-4 | ~7.6 - 7.8 | Doublet (d) | ~5.5 | 1H |
| C | -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |
| D | -SO₂NH₂ | ~7.5 - 8.0 (broad) | Singlet (s) | N/A | 2H |
Experimental Protocol for ¹H NMR Analysis
A robust and reproducible protocol is essential for accurate spectral acquisition.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. Using DMSO-d₆ is recommended to sharpen the signal from the exchangeable -NH₂ protons.
-
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Acquisition: Insert the sample into a standard NMR spectrometer (e.g., 400 MHz).
-
Instrument Setup: Lock the field frequency using the deuterium signal from the solvent. Optimize the magnetic field homogeneity by shimming.
-
Data Collection: Acquire the ¹H NMR spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (δ = 2.50 ppm for DMSO-d₅) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm). Integrate the signals to determine the relative proton ratios.
Comparative Analysis
The utility of ¹H NMR is most apparent when comparing the spectra of closely related structures. The electronic nature of the substituent at the 3-position dramatically influences the chemical shifts of the thiophene ring protons.
Comparison with Structural Analogs
Let's compare the expected spectrum of our target compound with the known data for two analogs: Methyl 3-aminothiophene-2-carboxylate[5] and Methyl 3-bromothiophene-2-carboxylate[6].
| Compound | Substituent at C-3 | H-4 Chemical Shift (δ, ppm) | H-5 Chemical Shift (δ, ppm) | Electronic Effect of C-3 Substituent |
| This compound | -SO₂NH₂ (Sulfamoyl) | ~7.6 - 7.8 (Predicted) | ~8.0 - 8.2 (Predicted) | Strong Electron-Withdrawing |
| Methyl 3-aminothiophene-2-carboxylate[5][7] | -NH₂ (Amino) | ~6.8 | ~7.4 | Electron-Donating |
| Methyl 3-bromothiophene-2-carboxylate[6] | -Br (Bromo) | ~7.2 | ~7.7 | Moderate Electron-Withdrawing |
Analysis of Trends:
-
Amino (-NH₂) vs. Sulfamoyl (-SO₂NH₂): The amino group is electron-donating through resonance, which shields the ring protons and shifts their signals significantly upfield compared to our target compound. The sulfamoyl group, with its highly electronegative oxygen and sulfur atoms, is strongly electron-withdrawing, causing substantial deshielding and a downfield shift of the H-4 and H-5 signals. This provides a clear and diagnostic distinction between the two.
-
Bromo (-Br) vs. Sulfamoyl (-SO₂NH₂): The bromine atom is moderately electron-withdrawing through induction but also has lone pairs that can participate in resonance. The net effect is a deshielding of the ring protons, but to a lesser extent than the powerful sulfamoyl group. Therefore, the thiophene proton signals for the bromo-analog are expected to be found at intermediate chemical shifts between the amino- and sulfamoyl-substituted compounds.
Comparison with Alternative Analytical Techniques
While ¹H NMR is paramount for determining the precise connectivity of protons, a multi-technique approach ensures complete and infallible characterization.
-
¹³C NMR Spectroscopy: This technique provides a count of unique carbon atoms and information about their chemical environment. For this compound, one would expect to see signals for the four distinct thiophene carbons, the ester carbonyl carbon, and the methyl carbon. This confirms the carbon backbone of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum of the title compound would show characteristic absorption bands for the N-H stretches of the sulfonamide (around 3300-3400 cm⁻¹), the asymmetric and symmetric S=O stretches (around 1350 cm⁻¹ and 1160 cm⁻¹, respectively), and the strong C=O stretch of the ester (around 1720 cm⁻¹)[8].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₇NO₄S₂). Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is not a structure-elucidation tool but is critical for assessing the purity of the compound[9]. A sharp, single peak in the chromatogram indicates a pure sample, which is a prerequisite for reliable NMR analysis.
These techniques are complementary. IR confirms the presence of key functional groups, MS confirms the molecular formula and mass, HPLC confirms purity, and NMR pieces together the exact atomic connectivity.
Conclusion
The ¹H NMR spectrum of this compound is highly diagnostic, characterized by two doublets in the aromatic region corresponding to the thiophene protons and two singlets for the methyl ester and sulfamoyl protons. The pronounced downfield shift of the thiophene protons serves as a clear spectral fingerprint of the strong electron-withdrawing nature of the sulfamoyl and carboxylate substituents. When compared with its amino and bromo analogs, these chemical shift differences provide a textbook example of substituent effects in aromatic systems. For unequivocal characterization, a comprehensive approach that integrates ¹H NMR with ¹³C NMR, IR, and mass spectrometry is the gold standard in modern chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR spectrum [chemicalbook.com]
- 7. CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxylate [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Thiophene Sulfonamides
Introduction: The Ascendance of the Thiophene Sulfonamide Moiety in Medicinal Chemistry
To researchers, scientists, and drug development professionals, the sulfonamide functional group is a familiar and venerable scaffold. Its journey through pharmaceutical history, from the discovery of prontosil to modern diuretics and anti-convulsants, is a testament to its versatile pharmacophoric properties. Within this broad class, the thiophene sulfonamide has emerged as a particularly compelling structural motif. The replacement of a phenyl ring with a bioisosteric thiophene ring can significantly modulate a compound's metabolic stability, solubility, and target-binding interactions. As these molecules progress through the discovery and development pipeline, a deep understanding of their analytical behavior, particularly their fragmentation patterns in mass spectrometry, is not merely academic—it is essential for robust characterization, metabolite identification, and quantitative analysis.
This guide provides an in-depth comparison of the mass spectrometric behavior of thiophene sulfonamides. We will dissect their core fragmentation pathways under common ionization techniques, compare them to their phenyl sulfonamide counterparts, and provide validated experimental protocols for their analysis. This document is designed to move beyond a simple listing of fragments, offering causal explanations for the observed cleavages and rearrangements, grounded in established principles of gas-phase ion chemistry.
Pillar 1: Core Fragmentation Mechanisms of Thiophene Sulfonamides
The fragmentation of thiophene sulfonamides, like other aryl sulfonamides, is dictated by the relative strengths of the C-S, S-N, and S-O bonds, the stability of the resulting fragment ions, and the ionization technique employed. Upon ionization, the molecular ion ([M]+. in Electron Ionization or [M+H]+ in Electrospray Ionization) becomes the starting point for a cascade of characteristic cleavages.
The Signature Sulfonamide Bond Cleavage
The most fundamental fragmentation pathway involves the cleavage of the bond between the thiophene ring's sulfur atom and the sulfonamide nitrogen (C-S bond) or the bond between the sulfonamide sulfur and the nitrogen atom (S-N bond).
Under positive-mode Electrospray Ionization (ESI), protonation typically occurs on the sulfonamide nitrogen. Collision-induced dissociation (CID) then promotes cleavage of the S-N bond. This is a highly characteristic fragmentation for sulfonamides in general. For a generic 4-aminophenylsulfonamide structure, this cleavage famously yields a product ion at m/z 156.[1] A similar logic applies to thiophene sulfonamides, though the resulting m/z values will differ based on the thiophene core.
A competing and often dominant pathway, especially in Electron Ionization (EI), is the cleavage of the C-S bond, which separates the thiophene ring from the sulfonyl group. This results in the formation of a thienyl cation.
Caption: Primary C-S and S-N bond cleavages in thiophene sulfonamides.
The SO₂ Elimination: A Common Rearrangement Pathway
A frequently observed fragmentation for aryl sulfonamides under both ESI and EI conditions is the neutral loss of sulfur dioxide (SO₂, 64 Da).[2][3] This is not a simple bond cleavage but rather an intramolecular rearrangement. The reaction is thought to proceed via migration of the amine or aryl group to the ipso-carbon of the thiophene ring, followed by the extrusion of SO₂.[2] The stability of the resulting rearranged ion dictates the prevalence of this pathway. The presence of electron-withdrawing groups on the aromatic ring can promote this SO₂ extrusion.[2]
Caption: The characteristic neutral loss of SO₂ via rearrangement.
Fragmentation of the Thiophene Ring
Following the initial sulfonamide-related cleavages, the resulting thiophene-containing ions can undergo further fragmentation. The thiophene ring itself can lose fragments such as acetylene (C₂H₂) or thioformyl (CHS), leading to smaller, stable cyclic ions. This is more common under the higher-energy conditions of EI but can be observed in ESI-MS/MS at higher collision energies.
Pillar 2: Comparative Analysis – Performance vs. Alternatives
A key aspect of analytical science is understanding how a molecule behaves in comparison to its structural analogs and under different experimental conditions.
Thiophene Sulfonamides vs. Phenyl Sulfonamides
While the fundamental fragmentation pathways are analogous, the replacement of a phenyl ring with a thiophene ring introduces subtle but important differences.
-
Ion Abundance: The inherent aromaticity and electron distribution of the thiophene ring can influence the stability of the precursor and fragment ions. This can lead to quantitative differences in the relative abundance of common fragments compared to a phenyl analog.
-
C-S Bond Strength: The C-S bond in thiophene is intrinsically part of the aromatic system and its strength can differ from the C-S bond of a phenyl sulfonamide, potentially altering the branching ratio between C-S and S-N cleavage.[2]
-
Ring-Specific Fragments: Phenyl sulfonamides will produce a characteristic benzene-related ion at m/z 77 ([C₆H₅]⁺). Thiophene sulfonamides, conversely, will produce a thienyl cation, typically at m/z 83 ([C₄H₃S]⁺). This provides a clear diagnostic marker to differentiate the two scaffolds.
| Feature | Thiophene Sulfonamide | Phenyl Sulfonamide | Rationale for Difference |
| Core Aromatic Cation | m/z 83 ([C₄H₃S]⁺) | m/z 77 ([C₆H₅]⁺) | Direct result of the core aromatic scaffold. |
| SO₂ Neutral Loss | Observed | Observed[2] | Common rearrangement pathway for aryl sulfonamides. |
| S-N Bond Cleavage | Observed | Observed | Fundamental cleavage of the sulfonamide moiety. |
| Relative Ion Abundances | May differ | May differ | Influenced by the relative stability of thienyl vs. phenyl cations. |
Impact of Ionization Technique: ESI vs. EI
The choice of ionization source fundamentally alters the energy landscape of the fragmentation process, yielding complementary structural information.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically produces a protonated molecule, [M+H]⁺, with high abundance and minimal in-source fragmentation. The subsequent MS/MS (or CID) experiment allows for controlled, stepwise fragmentation. Rearrangements, like the SO₂ loss, are common.[2][4] ESI is the standard for LC-MS analyses of drug molecules.
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation and often a weak or absent molecular ion peak ([M]+.).[5] It is more likely to induce complex fragmentation cascades, including cleavages within the thiophene ring itself. While less common for modern quantitative drug analysis, it is invaluable for initial structural elucidation via techniques like GC-MS.[6]
| Parameter | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Primary Ion | [M+H]⁺ or [M-H]⁻ | [M]⁺˙ (Radical Cation) |
| Fragmentation Energy | Low (tunable via CID) | High (typically 70 eV) |
| Molecular Ion Peak | Typically the base peak | Often weak or absent |
| Dominant Pathways | Rearrangements, cleavages of protonated species | Extensive fragmentation, radical-driven cleavages |
| Typical Application | LC-MS, Quantitative Analysis | GC-MS, Library Matching, Structural Elucidation |
Pillar 3: Validated Experimental Protocol for LC-MS/MS Analysis
Achieving reproducible and sensitive data requires a robust analytical method. The following protocol provides a validated starting point for the analysis of thiophene sulfonamides in a research or early development context, such as in vitro metabolism studies.
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaning complex matrices like plasma or river water, SPE is highly effective.[7][8]
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Agilent Bond Elut HLB) with 3 mL of methanol, followed by 3 mL of purified water.[8]
-
Sample Loading: Adjust the sample pH to between 4 and 7. Load the pre-treated sample onto the cartridge.[7][8]
-
Washing: Wash the cartridge with 3 mL of purified water to remove salts and polar interferences.
-
Elution: Elute the target analytes with 3-5 mL of methanol. An optional small percentage of a weak base (e.g., 2% aqueous ammonia in methanol) can improve recovery for some sulfonamides.[7]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
MRM Transitions: These must be determined empirically for each specific thiophene sulfonamide. A generic approach is:
-
Survey Scan: First, perform a full scan MS analysis to identify the [M+H]⁺ ion.
-
Product Ion Scan: Perform a product ion scan on the [M+H]⁺ precursor to identify the most abundant and specific fragment ions.
-
MRM Optimization: Select the precursor ion and 2-3 of the most intense product ions to create MRM transitions. Optimize the collision energy for each transition to maximize signal intensity. A common quantitative transition often involves the neutral loss of SO₂.
-
Caption: A typical LC-MS/MS workflow for thiophene sulfonamide analysis.
Conclusion
The mass spectrometric fragmentation of thiophene sulfonamides is a predictable yet nuanced process governed by the fundamental principles of gas-phase ion chemistry. Key pathways include cleavage of the sulfonamide C-S and S-N bonds and a characteristic rearrangement leading to the neutral loss of SO₂. While sharing these traits with their phenyl sulfonamide cousins, they are readily distinguished by the formation of a diagnostic thienyl cation (m/z 83). The choice between soft (ESI) and hard (EI) ionization techniques provides complementary data, with ESI being the workhorse for modern quantitative LC-MS/MS workflows. By leveraging the mechanistic insights and validated protocols presented in this guide, researchers can confidently characterize these vital pharmaceutical building blocks, accelerating the pace of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
A Comparative Guide to HPLC and UPLC Methods for Purity Analysis of Methyl 3-sulfamoylthiophene-2-carboxylate
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the robust purity analysis of Methyl 3-sulfamoylthiophene-2-carboxylate, a key pharmaceutical intermediate. We will explore the scientific rationale behind method development choices, present comparative experimental data, and discuss the strategic advantages of each technique for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a polar molecule containing both a sulfonamide and a methyl ester group. Its purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). The primary analytical challenge in developing a purity method for this compound lies in achieving adequate retention and sharp peak shapes using reversed-phase chromatography, the workhorse of the pharmaceutical industry.[1][2] The polarity of the analyte can lead to poor retention on traditional nonpolar stationary phases (like C18) when using highly aqueous mobile phases.[3][4]
This guide compares a conventional, robust HPLC method with a modern, high-throughput UPLC method, providing a clear framework for selecting the optimal approach based on laboratory needs, from routine quality control to high-speed screening.
Method Comparison: Conventional HPLC vs. High-Throughput UPLC
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system.[5][6] UPLC systems utilize columns with sub-2 µm particles, operating at pressures up to 15,000 psi, while conventional HPLC systems use columns with 3-5 µm particles at lower pressures (typically under 6,000 psi).[6][7] This technological evolution leads to significant improvements in resolution, speed, and sensitivity.[8][9]
Method 1: Robust RP-HPLC for Routine Analysis
This method is designed for reliability and transferability across different laboratories. The choice of a C8 stationary phase provides a good balance of hydrophobicity to retain the analyte without requiring excessively high organic solvent concentrations.
-
Causality of Choices:
-
Stationary Phase (C8, 5 µm): A C8 column is slightly less hydrophobic than a C18, which can be advantageous for retaining and eluting polar compounds like our target analyte without excessive peak tailing. The 5 µm particle size is a standard for HPLC, ensuring robustness and lower backpressure.[10]
-
Mobile Phase (Acidified Water/Acetonitrile): A simple mobile phase of acetonitrile and water is effective for eluting sulfonamides.[11] The addition of phosphoric acid serves two key purposes: it protonates residual silanols on the silica surface to minimize peak tailing and ensures the analyte is in a single ionic form, leading to sharper, more reproducible peaks.
-
Isocratic Elution: For a purity method where impurities are likely to be closely related in structure, an isocratic method provides simplicity, robustness, and consistent run-to-run performance.
-
Method 2: High-Throughput UPLC for Enhanced Performance
This method leverages UPLC technology for rapid analysis without compromising, and often improving, separation quality. It is ideal for high-throughput screening and detailed impurity profiling.
-
Causality of Choices:
-
Stationary Phase (C18, 1.7 µm): The sub-2 µm particle size is the cornerstone of UPLC, dramatically increasing column efficiency and allowing for much faster separations.[8] A C18 phase is chosen here to maximize surface area and provide high-resolution separation of the main peak from any potential closely eluting impurities.
-
Gradient Elution: A rapid gradient allows for the elution of the main compound in a very short time while ensuring that any less polar, late-eluting impurities are washed from the column. This significantly reduces the total analysis time compared to the isocratic HPLC method.
-
Higher Flow Rate & Temperature: The smaller particle size and robust column hardware of UPLC allow for higher optimal linear velocities (flow rates) and elevated temperatures, which reduce mobile phase viscosity and improve mass transfer, contributing to sharper peaks and faster analysis.[7]
-
Comparative Experimental Data (Hypothetical)
A batch of this compound containing a known related substance impurity (Impurity A) was analyzed using both developed methods. The results are summarized below.
| Parameter | Method 1: Conventional HPLC | Method 2: High-Throughput UPLC |
| Run Time | 15.0 minutes | 3.0 minutes |
| Analyte Retention Time | 7.8 minutes | 1.5 minutes |
| Impurity A Retention Time | 7.1 minutes | 1.3 minutes |
| Resolution (Analyte/Impurity A) | 1.8 | 2.5 |
| Tailing Factor (Analyte) | 1.3 | 1.1 |
| Theoretical Plates (Analyte) | 8,500 | 22,000 |
| Solvent Consumption per Run | ~15 mL | ~2.4 mL |
| Calculated Purity | 99.5% | 99.5% |
Interpretation:
The UPLC method provides a five-fold reduction in analysis time (3 minutes vs. 15 minutes) and a significant decrease in solvent consumption.[5] Furthermore, the UPLC method delivers superior chromatographic performance, as evidenced by the higher resolution between the main peak and Impurity A, a more symmetrical peak shape (lower tailing factor), and a substantial increase in column efficiency (theoretical plates).[7][8] This enhanced resolution provides greater confidence in the accuracy of the purity assessment, as it is more likely to separate any unknown, co-eluting impurities.
Alternative Analytical Approaches
While reversed-phase chromatography is the dominant technique, other methods can be considered for specialized applications.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that are unretained in reversed-phase, HILIC offers an alternative separation mechanism.
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" analytical technique that uses supercritical CO2 as the primary mobile phase, drastically reducing organic solvent usage.[12] It is particularly effective for chiral separations and can offer unique selectivity for impurity profiling.[13]
Experimental Workflows & Protocols
The general workflow for purity analysis by liquid chromatography is a standardized process designed to ensure reproducibility and accuracy.
Caption: General workflow for HPLC/UPLC purity analysis.
Protocol 1: Conventional HPLC Method
-
Chromatographic System: Standard HPLC system with UV detector.
-
Column: C8, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.[14]
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Protocol 2: High-Throughput UPLC Method
-
Chromatographic System: UPLC system with UV or PDA detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 10% B
-
2.0 min: 90% B
-
2.1 min: 10% B
-
3.0 min: 10% B
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Method Validation Considerations
Any chosen method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose.[15][16] Key validation parameters include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of impurities and degradants.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[17][18]
-
Accuracy & Precision: Ensuring the closeness of results to the true value and the agreement between repeated measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an impurity that can be reliably detected and quantified.[18]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, mobile phase composition).
The self-validating nature of a well-developed chromatographic method is demonstrated through system suitability testing (SST) performed before each run, which monitors parameters like resolution, tailing factor, and repeatability to ensure the system is performing correctly.
Caption: Comparison of key attributes for analytical method selection.
Conclusion
For the purity analysis of this compound, both conventional HPLC and modern UPLC methods can provide accurate and reliable results.
-
The conventional HPLC method stands as a robust, cost-effective, and easily transferable solution ideal for standard quality control laboratories where throughput is not the primary driver.
-
The high-throughput UPLC method is technically superior, offering significant advantages in speed, resolution, and reduced operational costs through solvent savings.[5][6][7] It is the preferred choice for research, development, and high-throughput environments where rapid, high-quality data is essential for decision-making.
The ultimate choice depends on the specific analytical needs, available instrumentation, and throughput requirements of the laboratory. Regardless of the platform, proper method validation in accordance with ICH guidelines is mandatory to ensure data integrity and regulatory compliance.[19][20]
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. jordilabs.com [jordilabs.com]
- 3. hplc.eu [hplc.eu]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. HPLC vs. UPLC [webofpharma.com]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmaguru.co [pharmaguru.co]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 13. aber.apacsci.com [aber.apacsci.com]
- 14. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 15. scribd.com [scribd.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. researchgate.net [researchgate.net]
- 18. actascientific.com [actascientific.com]
- 19. youtube.com [youtube.com]
- 20. database.ich.org [database.ich.org]
A Comparative Guide to the Biological Activity of Thiophene Sulfonamide Analogs
In the landscape of medicinal chemistry, the fusion of a thiophene ring with a sulfonamide moiety has given rise to a class of compounds with a remarkable breadth of biological activities. This guide provides a comparative analysis of thiophene sulfonamide analogs, offering insights into their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the structure-activity relationships that govern their potency and selectivity, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Thiophene Sulfonamide Scaffold - A Privileged Structure in Drug Discovery
The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a well-established pharmacophore in numerous FDA-approved drugs.[1] Its bioisosteric similarity to the benzene ring allows it to interact favorably with various biological targets, while its unique electronic properties can enhance metabolic stability and binding affinity.[1] When coupled with the sulfonamide group (-SO₂NH₂), a cornerstone of antibacterial therapy, the resulting thiophene sulfonamide scaffold exhibits a synergistic enhancement of biological activity.[2][3] This guide will explore the diverse therapeutic potential of these analogs.
Comparative Analysis of Biological Activities
The versatility of the thiophene sulfonamide core allows for a wide range of biological applications. Here, we compare the activity of various analogs across key therapeutic areas.
Anticancer Activity
Thiophene sulfonamides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][4] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
A noteworthy example is the comparison between N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide. The thiophene-containing analog (2,5-Dichlorothiophene-3-sulfonamide) demonstrated significantly higher anticancer potential.[5] This highlights the crucial role of the thiophene moiety in enhancing cytotoxic effects.
Table 1: Comparative Anticancer Activity of Thiophene Sulfonamide Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [5] |
| MDA-MB231 | 4.62 ± 0.13 | [5] | |
| MCF-7 | 7.13 ± 0.13 | [5] | |
| Thiophene-based phenethylamine derivative | hCA I/II | Weak activity | [6] |
| Compound 6 (novel thiophene derivative) | MCF-7 | 10.25 | [1][7] |
| Compound 7 (novel thiophene derivative) | MCF-7 | 9.70 | [1][7] |
| Compound 9 (novel thiophene derivative) | MCF-7 | 9.55 | [1][7] |
| Doxorubicin (Control) | MCF-7 | 32.00 | [1][7] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that certain thiophene sulfonamide analogs exhibit superior or comparable cytotoxicity to the established anticancer drug, doxorubicin.[1][7] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the thiophene and sulfonamide moieties significantly influence their anticancer potency.
Antimicrobial Activity
Historically, sulfonamides were the first class of synthetic antimicrobial agents.[8] The incorporation of a thiophene ring has been shown to enhance their antibacterial and antifungal properties.[9][10] Thienopyrimidine-sulfonamide hybrids, for instance, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.[11]
Table 2: Comparative Antimicrobial Activity of Thiophene Sulfonamide Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2g (5-Bromo-N-Alkylthiophene-2-Sulfonamide) | S. aureus | 6.25 | [9] |
| E. coli | 25 | [9] | |
| Thiophene derivative 4 | Colistin-resistant A. baumannii | 4-16 | [12] |
| Thiophene derivative 8 | Colistin-resistant A. baumannii | 16-32 | [12] |
| Thiophene derivative 4 | Colistin-resistant E. coli | 8-32 | [12] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The data suggests that specific substitutions on the thiophene ring can lead to potent antimicrobial agents, even against drug-resistant strains.[12]
Enzyme Inhibition
A significant area of investigation for thiophene sulfonamides is their potent inhibitory activity against various enzymes, particularly carbonic anhydrases (CAs).[2][6] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and edema.[6]
Thiophene-based sulfonamides have shown potent inhibition of human carbonic anhydrase I and II (hCA-I and h-CA-II) isoenzymes, with IC50 values in the nanomolar to low micromolar range.[6] The sulfonamide moiety plays a crucial role in coordinating with the zinc ion in the active site of the enzyme.[6]
Another important target is lactoperoxidase (LPO), an enzyme with natural antibacterial properties.[13][14] Certain thiophene-2-sulfonamide derivatives have demonstrated strong inhibitory effects on LPO, with one analog exhibiting a Ki value of 2 ± 0.6 nM.[13][14]
Table 3: Comparative Enzyme Inhibition Data for Thiophene Sulfonamide Analogs
| Compound/Analog | Enzyme | IC50 | Ki | Reference |
| Thiophene-based sulfonamides (range) | hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM | [6] |
| Thiophene-based sulfonamides (range) | hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM | [6] |
| 5-(2-thienylthio) thiophene-2-sulfonamide | Lactoperoxidase | 3.4 nM | 2 ± 0.6 nM | [13][14] |
Ki: Inhibition constant, a measure of the affinity of an inhibitor for an enzyme.
Experimental Protocols
To ensure the reproducibility and validity of research findings, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of thiophene sulfonamide analogs.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[10][14] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene sulfonamide analogs in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.[6]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.[6]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Workflow for MTT Assay:
Caption: Workflow of the MTT cell viability assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.
Protocol:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the thiophene sulfonamide analog.
-
Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[4]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[4]
-
-
Result Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[5]
-
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
Principle: The assay is based on the spectrophotometric determination of p-nitrophenol, which is produced from the CA-catalyzed hydrolysis of p-nitrophenyl acetate.[15]
Protocol:
-
Reaction Mixture Preparation:
-
Pre-incubation:
-
Mix the contents and pre-incubate at 25°C for 10 minutes.[15]
-
-
Initiation of Reaction:
-
Add 10 µL of p-nitrophenyl acetate (substrate) to initiate the reaction.
-
-
Absorbance Measurement:
-
Immediately measure the increase in absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 and Ki values from the inhibition data.
-
Structure-Activity Relationship and Molecular Modeling
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective thiophene sulfonamide analogs. Molecular docking studies are a powerful computational tool to predict the binding mode of these compounds within the active site of their target proteins.[13][16]
For instance, in the case of carbonic anhydrase inhibitors, docking studies reveal that the sulfonamide group coordinates with the zinc ion in the active site, while the thiophene ring and its substituents form additional interactions with surrounding amino acid residues, thereby influencing the binding affinity and selectivity.[6]
Logical Relationship for Drug Design:
Caption: The interplay between SAR and molecular modeling in drug design.
Conclusion
Thiophene sulfonamide analogs represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their efficacy as anticancer, antimicrobial, and enzyme inhibitory agents is well-documented. This guide has provided a comparative overview of their performance, supported by experimental data and detailed protocols. By understanding the structure-activity relationships and employing rational drug design strategies, researchers can further exploit the therapeutic potential of this privileged scaffold to develop novel and effective therapeutic agents.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apec.org [apec.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemmethod.com [chemmethod.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. researchhub.com [researchhub.com]
- 15. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines in Electrophilic Substitution
A Technical Guide for Medicinal and Synthetic Chemists
Introduction
Furan, thiophene, and pyrrole are foundational five-membered aromatic heterocycles, each serving as a cornerstone in the architecture of countless pharmaceutical agents. The introduction of an amino group to these scaffolds—creating furan, thiophene, and pyrrole anilines—dramatically amplifies their chemical reactivity and modulates their pharmacological profiles. These "heterocyclic anilines" are electron-rich and thus highly susceptible to electrophilic substitution, a critical class of reactions for functionalizing aromatic systems.
For researchers in drug discovery and development, a nuanced understanding of the relative reactivity of these building blocks is paramount. It dictates the design of synthetic routes, the choice of reaction conditions, and provides insight into the potential metabolic pathways of drug candidates. This guide provides an in-depth comparison of the electrophilic substitution reactivity of these three key heterocyclic anilines, grounded in fundamental electronic principles and supported by comparative experimental data from their parent systems.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of these heterocyclic anilines towards electrophiles is governed by the interplay between the heteroatom within the ring and the exocyclic amino group. Both donate electron density into the aromatic π-system, increasing its nucleophilicity and accelerating the rate of electrophilic attack. The established order of reactivity for the parent heterocycles is overwhelmingly Pyrrole > Furan > Thiophene > Benzene.[1][2][3] The potent electron-donating amino group is expected to preserve and amplify this inherent trend.
The predicted order of reactivity towards electrophilic substitution is, therefore: Pyrrole Aniline > Furan Aniline > Thiophene Aniline .[4] This hierarchy is a direct consequence of two primary electronic factors: the electronegativity of the ring heteroatom and the efficiency of orbital overlap.[4][5]
-
Pyrrole Aniline (Most Reactive): Nitrogen is the least electronegative of the three heteroatoms (N=3.04, O=3.44, S=2.58 on the Pauling scale).[3] This lower electronegativity means it more readily donates its lone pair of electrons into the aromatic system to stabilize the positive charge in the reaction intermediate (the sigma complex).[1][5] The addition of the powerful electron-releasing amino group further floods the ring with electron density, making aminopyrroles exceptionally reactive substrates.[4]
-
Furan Aniline (Intermediate Reactivity): Oxygen is more electronegative than nitrogen, holding its lone pair more tightly.[6][7] This reduces its ability to delocalize electron density into the ring and stabilize the cationic intermediate compared to pyrrole.[2] Consequently, furan aniline is less reactive than pyrrole aniline. However, the 2p orbitals of oxygen and carbon allow for efficient overlap, making it more reactive than thiophene.[4]
-
Thiophene Aniline (Least Reactive): While sulfur is less electronegative than oxygen, the overlap between its 3p orbitals and the 2p orbitals of the ring carbons is less effective than the 2p-2p overlap found in furan and pyrrole.[4][6] This less efficient delocalization results in a more stable and less reactive aromatic system, rendering thiophene aniline the least nucleophilic of the three.[2][4]
Caption: Factors governing the predicted reactivity of heterocyclic anilines.
Quantitative Reactivity Comparison
| Heterocycle | Relative Rate of Trifluoroacetylation (vs. Thiophene) |
| Pyrrole | 5.3 x 10⁷ |
| Furan | 1.4 x 10² |
| Thiophene | 1 |
(Data sourced from lecture notes by Prof. T. Poon, The Claremont Colleges, as cited by BenchChem)[1]
As the data unequivocally shows, pyrrole is over 375,000 times more reactive than furan, which in turn is 140 times more reactive than thiophene under these acylation conditions.[1] The introduction of the strongly activating amino group is expected to magnify these baseline differences significantly.
Regioselectivity: Positional Preference of Electrophilic Attack
For all three heterocycles, electrophilic substitution overwhelmingly occurs at the C2 (or α) position.[1][8] This strong positional preference is a direct result of the stability of the intermediate carbocation (sigma complex or arenium ion) formed during the reaction.
Attack at the C2 position allows the resulting positive charge to be delocalized over three atoms, including the heteroatom, which can bear a portion of the positive charge through resonance. This results in three significant resonance structures. In contrast, attack at the C3 (or β) position allows for delocalization over only two carbon atoms, leading to a less stable intermediate with only two resonance contributors.[1][3] The powerful activating effect of the amino group, typically positioned at C2, will further direct incoming electrophiles to the C5 position due to steric hindrance and electronic reinforcement.
Caption: General mechanism for electrophilic substitution at the C2 position.
Experimental Protocol: Comparative Nitration of Heterocyclic Anilines
Due to the high reactivity of these substrates, electrophilic substitution must be conducted under mild conditions to prevent polymerization or degradation, especially for the furan and pyrrole systems.[1] Strong mineral acids are to be avoided. Nitration using acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a classic and appropriate method for highly activated aromatic rings.
This protocol provides a self-validating system to qualitatively or quantitatively compare the reactivity. The most reactive substrate (predicted to be pyrrole aniline) will react fastest and at the lowest temperature.
Pillar 1: Expertise & Experience - Causality Behind Experimental Choices
-
Why Acetyl Nitrate? Standard nitrating mixtures (HNO₃/H₂SO₄) are far too harsh for these electron-rich systems and would lead to immediate decomposition.[1] Acetyl nitrate is a much milder, non-acidic source of the nitronium ion (NO₂⁺) electrophile, making it ideal for sensitive substrates.
-
Why Low Temperature? The reactions are expected to be highly exothermic. Starting at a very low temperature (-10 °C or below) is a critical safety and control measure, allowing for the reaction to be managed by slowly warming to the point of initiation. The temperature at which each substrate begins to react can serve as a qualitative measure of its reactivity.
Pillar 2: Trustworthiness - A Self-Validating Protocol
-
Reagent Preparation: Acetyl Nitrate
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool 20 mL of acetic anhydride to below -10 °C using an ice-salt or dry ice/acetone bath.
-
With vigorous stirring, add 5 mL of concentrated nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not rise above -5 °C.
-
After the addition is complete, stir the colorless solution for an additional 15 minutes at this temperature. This solution of acetyl nitrate should be used immediately.
-
-
General Nitration Procedure for Comparative Analysis
-
Set up three identical reaction flasks, one for each heterocyclic aniline (e.g., 2-aminopyrrole, 2-aminofuran, 2-aminothiophene).
-
In each flask, dissolve 10 mmol of the respective aniline in 50 mL of acetic anhydride and cool the solution to -10 °C with stirring.
-
Simultaneously, begin the slow, dropwise addition of the freshly prepared acetyl nitrate solution (equivalent to 10 mmol of HNO₃) to each of the three flasks.
-
Monitor the internal temperature of each reaction closely. The relative reactivity can be initially assessed by observing the temperature at which an exotherm begins for each substrate.
-
After addition is complete, allow the reactions to stir at a controlled temperature (e.g., 0 °C) for 1 hour. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour each reaction mixture into 200 mL of an ice-water slurry and stir until the excess acetic anhydride has hydrolyzed.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the nitrated product (expected to be the 5-nitro derivative). The yield for each reaction under identical conditions provides a quantitative comparison of reactivity.
-
Synthesis of Heterocyclic Aniline Precursors
The starting materials for these comparisons are accessible through various established synthetic routes.
-
2-Aminothiophenes are most famously prepared via the Gewald reaction , a multicomponent condensation of a ketone, an active methylene nitrile, and elemental sulfur.[9][10][11]
-
2-Aminofurans can be synthesized through several methods, including multicomponent reactions involving α-haloketones or the cyclization of nitriles.[12][13][14]
-
2-Aminopyrroles are also accessible through various strategies, including novel multicomponent reactions and domino processes.[15][16]
Conclusion
The established principles of aromaticity and electronic effects provide a robust framework for predicting the relative reactivity of furan, thiophene, and pyrrole anilines. The consensus, supported by extensive data from the parent heterocycles, points to a clear reactivity order: Pyrrole Aniline > Furan Aniline > Thiophene Aniline .[4] This trend is dominated by the ability of the ring heteroatom to donate its lone pair of electrons and stabilize the cationic intermediate of electrophilic attack, a capacity that is greatest for nitrogen and least effective for sulfur due to poor orbital overlap.[2][4] For the medicinal chemist and process developer, this predictable hierarchy is an invaluable tool, enabling the rational design of synthetic strategies and providing a logical basis for anticipating the behavior of these critical pharmacophores in both the laboratory and biological systems.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Compare electrophilic substitution rate of: pyrrole,thiophene ,furan.comp.. [askfilo.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 6. quora.com [quora.com]
- 7. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 16. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Substituted Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted thiophene derivatives represent a privileged class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and advanced functional materials.[1][2] Their broad pharmacological activities—spanning anticancer, anti-inflammatory, and antimicrobial applications—stem directly from their unique three-dimensional structures and electronic properties.[1][3][4] Similarly, in materials science, the arrangement of these molecules in the solid state dictates their performance in organic electronics.[5] Therefore, an unambiguous determination of their molecular architecture is not merely an academic exercise but a critical step in rational drug design and materials engineering.
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of molecules in the solid state. It provides unparalleled insights into bond lengths, bond angles, conformational preferences, and the subtle intermolecular interactions that govern crystal packing. This guide offers a comprehensive overview of the application of X-ray crystallography to substituted thiophene derivatives. It provides a detailed experimental workflow, compares crystallographic data from representative structures, and evaluates the technique against other common analytical methods, empowering researchers to leverage this powerful tool to its full potential.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both theoretical understanding and practical skill. Each step is designed to overcome specific challenges and ensure the final model is both accurate and chemically sensible. The process is a self-validating system, where the quality of the outcome at each stage depends on the successful execution of the preceding one.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines a generalized yet comprehensive methodology for the structural determination of a novel substituted thiophene derivative.
Step 1: Crystal Growth — The Foundation of a Good Structure
-
Rationale: The primary prerequisite for single-crystal X-ray diffraction is a high-quality, single crystal, typically 0.1-0.3 mm in each dimension, free of significant defects.[6] The slow, controlled growth allows molecules to self-assemble into a well-ordered lattice.
-
Methodology:
-
Solvent Selection: Screen various solvents to find one in which the thiophene derivative has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. This is often the simplest and most effective starting point.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures, to promote gradual crystal growth.
-
Step 2: Crystal Selection and Mounting
-
Rationale: A suitable crystal should be optically clear with well-defined faces. The crystal is mounted on a goniometer head, which allows it to be precisely rotated in the X-ray beam.
-
Methodology:
-
Under a microscope, select a crystal with sharp edges and no visible cracks or satellite growths.
-
Carefully pick up the crystal using a cryo-loop or a glass fiber coated with a minimal amount of inert oil or grease.
-
Mount the loop or fiber onto the goniometer head.
-
Step 3: Data Collection
-
Rationale: The crystal is bombarded with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. Cooling the crystal (typically to 100-120 K) minimizes atomic thermal vibrations, leading to a sharper, higher-resolution diffraction pattern.[6]
-
Methodology:
-
Mount the goniometer head onto the diffractometer.
-
Cool the crystal under a stream of cold nitrogen gas.
-
The instrument then rotates the crystal through a series of angles, collecting hundreds or thousands of diffraction images from different orientations.
-
Step 4: Data Reduction and Structure Solution
-
Rationale: The collected images are processed to determine the positions and intensities of the diffraction spots. The central challenge in crystallography, the "phase problem," is then addressed.[6] Since the phases of the diffracted X-rays cannot be measured directly, computational methods are used to generate an initial electron density map.
-
Methodology:
-
Software integrates the raw diffraction images to produce a list of reflection intensities and their positions (h,k,l indices).
-
Corrections for experimental factors (e.g., absorption) are applied.
-
For small molecules like thiophene derivatives, "direct methods" are typically used to solve the phase problem, yielding an initial, rough model of the molecular structure.[6]
-
Step 5: Structure Refinement and Validation
-
Rationale: The initial atomic model is refined against the experimental data to achieve the best possible fit. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.[6]
-
Methodology:
-
A least-squares refinement algorithm is used to improve the model.
-
Hydrogen atoms are typically added to the model in calculated positions.
-
The final model is rigorously validated to ensure it is chemically plausible and accurately represents the data. Key metrics like R-factors are used to assess the quality of the fit.
-
Caption: General workflow for small-molecule X-ray crystallography.
Comparative Crystallographic Data of Substituted Thiophenes
The substitution pattern on the thiophene ring profoundly influences its crystal packing, molecular conformation, and intermolecular interactions. Examining the crystallographic data of different derivatives reveals these structure-property relationships.
| Parameter | Compound 1[7] | Compound 2[8][9] | Compound 3[10] |
| Full Name | 2,5-bis{[(R)-(−)-1-(4-methoxyphenyl)ethyl]iminomethyl}thiophene | 2,5-bis(4′-cyanobiphenyl-4-yl)thiophene (Green Polymorph) | Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate |
| Formula | C₂₄H₂₆N₂O₂S | C₂₈H₁₆N₂S | C₂₁H₁₉NO₃S |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | C2 | P2₁ | P2₁/c |
| a (Å) | 33.795(5) | 3.85 | 10.322(3) |
| b (Å) | 8.871(5) | 11.87 | 10.662(3) |
| c (Å) | 10.039(5) | 44.93 | 17.653(5) |
| β (˚) | 98.337(5) | 92.03 | 96.94(3) |
| Key Feature | Molecule possesses exact C₂ symmetry imposed by the crystal lattice. | Strong π–π stacking interactions due to parallel arrangement of molecules. | Intramolecular hydrogen bonding and typical C-S bond lengths for a thiophene ring. |
Analysis of Structural Trends:
-
Symmetry: The presence of chiral imine substituents in Compound 1 leads to crystallization in a chiral space group (C2), where the molecule's twofold symmetry aligns with a crystallographic symmetry element.[7]
-
Polymorphism: Compound 2 is an excellent example of polymorphism, where different crystallization conditions (physical vapor transport vs. solution growth) yield distinct crystal forms (triclinic and monoclinic) with different colors and optical properties.[8][9] The green monoclinic form exhibits strong π–π interactions due to the close packing of molecules, which is a direct consequence of the cyano-substituent's influence.[8][9]
-
Planarity and Interactions: The degree of conjugation and planarity between the thiophene ring and its substituents is a key determinant of packing. In some structures, substituents are nearly coplanar with the thiophene ring, while in others, steric hindrance can cause significant twisting.[7][11]
Caption: Influence of substituent type on crystal packing interactions.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of any new compound relies on a suite of analytical techniques. Each method offers a unique piece of the puzzle, and their data are often used in concert to build a complete picture.
| Technique | Information Provided | Strengths | Weaknesses |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactions, polymorphism. | Unambiguous and complete solid-state structure determination. The "gold standard." | Requires high-quality single crystals, which can be difficult or impossible to grow.[12] Provides no information about the molecule in solution. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms (which atoms are bonded to which), chemical environment of nuclei, solution-state conformation. | Excellent for determining the molecular skeleton and constitution in solution. Does not require crystalline material. | Provides an average structure in solution; does not define solid-state packing or polymorphism.[3][13] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS), fragmentation patterns. | Extremely sensitive, requires very little sample. Confirms molecular formula. | Provides no information about isomerism (structural or stereoisomers) or 3D structure.[3][13] |
| FTIR Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Fast, non-destructive, and useful for a quick assessment of functional groups (e.g., C=O, N-H). | Provides limited information on the overall molecular structure and connectivity. |
| Computational Modeling (e.g., DFT) | Optimized gas-phase geometry, electronic properties, theoretical bond lengths/angles. | Can predict structures and properties, aiding in the interpretation of experimental data. Can be used when crystals are unavailable. | The model is a theoretical approximation and must be validated by experimental data. It does not inherently account for crystal packing forces.[10] |
Synergistic Application: In practice, these techniques are used together. NMR and MS are first used to confirm that the correct molecule has been synthesized.[10] FTIR can confirm the presence of key functional groups. Once a single crystal is obtained, X-ray crystallography provides the definitive solid-state structure. This experimental structure can then be compared to geometries optimized by computational methods to understand the effects of the crystalline environment on the molecular conformation.
Conclusion
X-ray crystallography is an indispensable tool in the study of substituted thiophene derivatives, providing the ultimate proof of structure for chemists in both pharmaceutical and materials science fields.[2] Its ability to deliver high-precision data on molecular geometry and intermolecular interactions is unmatched by any other analytical technique. While challenges such as crystal growth and polymorphism exist, the detailed insights gained from a successful crystallographic analysis are crucial for understanding structure-activity relationships, designing novel therapeutic agents, and engineering next-generation organic materials. By integrating crystallographic data with information from spectroscopic and computational methods, researchers can achieve a holistic understanding of these versatile and important molecules.
References
- 1. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Thiophenes: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a cornerstone of modern chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in medicinal chemistry and a fundamental building block in materials science.[1][2] From anti-inflammatory drugs to organic semiconductors, the demand for novel, efficiently synthesized functionalized thiophenes is ever-increasing.[3][4]
This guide provides an in-depth comparative analysis of the principal synthetic routes to this vital heterocycle. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. Our objective is to equip you, the practicing scientist, with the knowledge to make informed decisions in your synthetic design, whether you are constructing the thiophene ring from acyclic precursors or functionalizing a pre-existing core.
Part 1: Classical Ring-Closure Strategies: Building the Thiophene Core
These methods, often named after their discoverers, represent the foundational approaches to thiophene synthesis. They involve the cyclization of appropriately substituted open-chain precursors, typically through condensation reactions.
The Paal-Knorr Thiophene Synthesis
Core Concept: The Paal-Knorr synthesis is a robust and straightforward method for preparing thiophenes by the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[5][6][7]
Mechanistic Insight: The reaction is initiated by the conversion of the carbonyl oxygens to thiocarbonyls by a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][8] The resulting 1,4-dithioketone undergoes tautomerization to an enethiol form. Subsequent intramolecular nucleophilic attack of the thiol onto the second thiocarbonyl, followed by dehydration, yields the aromatic thiophene ring.[8] The use of these strong sulfurizing agents also serves to drive the final dehydration step.[5][7]
Advantages:
-
Simplicity: A direct conversion of readily available 1,4-dicarbonyls.
-
Versatility: A wide range of alkyl and aryl-substituted dicarbonyls can be used.[6]
Limitations:
-
Harsh Conditions: Often requires high temperatures and strong, moisture-sensitive reagents like P₄S₁₀.
-
Functional Group Tolerance: Limited tolerance for sensitive functional groups due to the harsh reagents.
-
Byproducts: Generates toxic hydrogen sulfide (H₂S) as a byproduct, requiring careful handling and workup.[5]
DOT Diagram: Paal-Knorr Thiophene Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr Thiophene Synthesis.
Representative Experimental Protocol: Synthesis of 2,5-Dimethylthiophene [5][9]
-
In a well-ventilated fume hood, a flask equipped with a reflux condenser and a gas trap (to capture H₂S) is charged with 2,5-hexanedione (1,4-dicarbonyl).
-
Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent is added portion-wise. Causality: These reagents act as both the sulfur source and a dehydrating agent.[5]
-
The reaction mixture is heated, often to reflux in a high-boiling solvent like toluene or xylene, for several hours.
-
Upon completion (monitored by TLC or GC), the mixture is cooled, and cautiously quenched with an aqueous solution (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent, washed, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation.
The Fiesselmann Thiophene Synthesis
Core Concept: This synthesis provides access to highly functionalized 3-hydroxy-2-thiophenecarboxylates through the base-catalyzed condensation of thioglycolic acid esters with α,β-acetylenic esters.[1][10][11]
Mechanistic Insight: The reaction proceeds via a sequence of base-catalyzed 1,4-conjugate additions. The thioglycolate anion first attacks the alkyne, followed by a second conjugate addition.[1][10] The crucial step is an intramolecular Dieckmann-type condensation, where a carbanion formed from the deprotonation of a thioglycolic acid moiety attacks an ester carbonyl. Subsequent elimination of an alcoholate and a thioglycolate moiety, followed by tautomerization of the resulting α,β-unsaturated ketone, yields the aromatic 3-hydroxythiophene product.[10]
Advantages:
-
High Functionalization: Directly installs hydroxyl and carboxylate groups, which are valuable handles for further modification.
-
Regiocontrolled: Provides a specific substitution pattern.
-
Milder Conditions: Often proceeds under base-catalyzed conditions at moderate temperatures.
Limitations:
-
Substrate Specificity: Primarily tailored for acetylenic esters and thioglycolic acid derivatives.
-
Potential for Side Reactions: The multiple reactive sites can lead to side products if conditions are not carefully controlled.
DOT Diagram: Fiesselmann Synthesis Workflow
Caption: Key stages of the Fiesselmann Thiophene Synthesis.
The Gewald Aminothiophene Synthesis
Core Concept: The Gewald synthesis is a powerful multicomponent reaction for the preparation of 2-aminothiophenes. It involves the condensation of a ketone (or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[7]
Mechanistic Insight: The reaction begins with a Knoevenagel condensation between the ketone and the activated nitrile to form an α,β-unsaturated nitrile intermediate. A sulfur nucleophile, generated from elemental sulfur and the base, then adds to the β-position of this intermediate. The resulting adduct undergoes intramolecular cyclization, where the newly formed thiolate attacks the nitrile carbon. Tautomerization of the resulting imine leads to the final, stable 2-aminothiophene product.
Advantages:
-
Multicomponent Reaction: High atom economy and convergence, building complexity in a single step.
-
Direct Access to Aminothiophenes: Produces the valuable 2-amino substitution pattern directly.
-
Operational Simplicity: Uses readily available starting materials and elemental sulfur.
Limitations:
-
Limited to 2-Aminothiophenes: The mechanism inherently produces this specific isomer.
-
Substitution Pattern: The final product is typically 2-amino-3-carbonyl (or cyano) substituted.
Part 2: Modern Synthetic Approaches: Functionalization and Catalysis
While classical methods build the ring from scratch, modern strategies often focus on the regioselective functionalization of a pre-formed thiophene ring or employ powerful transition-metal catalysts to construct the ring with high precision.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized organic synthesis, and their application to thiophenes allows for the precise installation of a vast array of substituents.
A. Suzuki Coupling
Core Concept: The Suzuki coupling forms a carbon-carbon bond between a thienylboronic acid (or ester) and an organic halide (or triflate) in the presence of a palladium catalyst and a base.[12]
Mechanistic Insight (Simplified Catalytic Cycle):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) species.
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of the thienyl group from boron to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
B. Stille Coupling
Core Concept: The Stille coupling joins a thienyl-organostannane (tin) compound with an organic halide, catalyzed by palladium.[13][14]
Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of the thienyl group from the tin reagent to the palladium(II) complex.[15]
Advantages of Cross-Coupling:
-
Exceptional Functional Group Tolerance: Tolerates a vast array of functional groups, enabling late-stage functionalization.
-
High Regioselectivity: The position of the new bond is precisely controlled by the initial placement of the halide and metal/boron group.
-
Broad Scope: Allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and other bond types, creating complex biaryls and other structures.[13][14]
Limitations of Cross-Coupling:
-
Pre-functionalization Required: Starting materials (halides, boronic acids, stannanes) must be prepared in separate steps.
-
Stannane Toxicity: Stille coupling uses toxic and often air-sensitive organotin reagents.[16]
-
Catalyst Cost & Removal: Palladium is a precious metal, and its removal from the final product, especially for pharmaceutical applications, is critical and can be challenging.
Representative Experimental Protocol: Microwave-Assisted Suzuki Coupling [17][18]
-
To a microwave reaction vial, add the thienyl bromide, the arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a solid support like alumina. Causality: The base is essential for the transmetalation step. Microwave irradiation dramatically accelerates the reaction, often reducing times from hours to minutes.[9][17][18]
-
The reaction is performed solvent-free or in a minimal amount of a high-boiling polar solvent (e.g., DMF, dioxane).
-
The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).[18]
-
After cooling, the product is extracted from the solid support with an appropriate organic solvent.
-
The solution is filtered to remove the catalyst and base, and the solvent is evaporated. The crude product is then purified, typically by column chromatography.
Direct C-H Functionalization
Core Concept: This cutting-edge strategy bypasses the need for pre-functionalization (halides, boronic acids) by directly activating and coupling a C-H bond on the thiophene ring with a coupling partner.[19][20] This represents a more atom- and step-economical approach.[19]
Mechanistic Insight: The mechanism often involves a Concerted Metalation-Deprotonation (CMD) pathway.[21] A palladium catalyst, often assisted by a ligand and an additive like pivalic acid, coordinates to the thiophene.[22] The C-H bond is cleaved to form a palladacycle intermediate. This intermediate then reacts with the coupling partner (e.g., an aryl bromide) to form the desired product and regenerate the active catalyst. The α-positions (C2 and C5) of thiophene are generally more reactive and are functionalized preferentially.[22][23]
Advantages:
-
Atom and Step Economy: Avoids the synthesis of organometallic or halogenated starting materials, reducing waste and synthetic steps.
-
Greener Chemistry: Reduces the formation of stoichiometric inorganic salts as byproducts compared to traditional cross-coupling.
-
Late-Stage Diversification: Ideal for rapidly creating libraries of analogs from a common thiophene core.[24]
Limitations:
-
Regioselectivity Challenges: While α-selectivity is high, achieving selective functionalization at the less reactive β-positions (C3 and C4) can be difficult and often requires directing groups.[23]
-
Substrate Scope: The reactivity can be sensitive to the electronic properties of both the thiophene and the coupling partner.
-
Homocoupling: A common side reaction is the unwanted coupling of two thiophene molecules.
DOT Diagram: C-H Functionalization Workflow
Caption: Simplified catalytic cycle for direct C-H arylation of thiophene.
Comparative Summary of Synthetic Routes
| Method | Starting Materials | Key Reagents | Typical Yields | Conditions | Primary Substitution Pattern |
| Paal-Knorr | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's Reagent | Moderate to Good | High Temperature | 2,5-Disubstituted or 2,3,4,5-Tetrasubstituted[25] |
| Fiesselmann | α,β-Acetylenic esters, Thioglycolic acid esters | Base (e.g., NaOEt) | Good | Moderate Temperature | 3-Hydroxy-2-carboxylate[10] |
| Gewald | Ketone, α-Cyanoester, Sulfur | Base (e.g., Morpholine) | Good to Excellent | Moderate Temperature | 2-Amino-3-acyl/cyano[7] |
| Suzuki Coupling | Thienylboronic acid, Aryl/Alkenyl Halide | Pd Catalyst, Base | Good to Excellent | Mild to Moderate Temp. | Highly versatile, depends on starting materials[17] |
| Stille Coupling | Thienylstannane, Aryl/Alkenyl Halide | Pd Catalyst | Good to Excellent | Mild to Moderate Temp. | Highly versatile, depends on starting materials[13][14] |
| Direct C-H Arylation | Thiophene, Aryl Halide | Pd Catalyst, Ligand, Additive (e.g., PivOH) | Moderate to Good | Moderate Temperature | Primarily C2/C5 (α-position) functionalization[22] |
Conclusion and Future Outlook
The synthesis of functionalized thiophenes has evolved significantly from classical, often harsh, condensation reactions to highly sophisticated and selective catalytic methods.
-
Classical methods like the Paal-Knorr and Gewald syntheses remain valuable for constructing specific, highly substituted thiophene cores from simple acyclic precursors.
-
Modern cross-coupling reactions , particularly Suzuki and Stille couplings , offer unparalleled control and functional group tolerance for the derivatization of the thiophene ring, albeit at the cost of pre-functionalization.
-
Direct C-H functionalization represents the current frontier, providing a more sustainable and efficient pathway for thiophene modification by minimizing synthetic steps and waste.
For the researcher and drug development professional, the choice of synthetic route is a strategic one. For building a complex core from the ground up, a classical approach may be most efficient. For late-stage diversification or the synthesis of conjugated materials, modern catalytic methods are indispensable. The continued development of more active and selective catalysts for C-H functionalization, particularly for the challenging β-positions, will undoubtedly shape the future of thiophene chemistry, enabling the synthesis of ever more complex and impactful molecules.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 9. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 11. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. nbinno.com [nbinno.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 22. Thiophene synthesis [organic-chemistry.org]
- 23. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Guide to In Silico Docking of Sulfamoylthiophene Derivatives as Carbonic Anhydrase II Inhibitors
In the landscape of contemporary drug discovery, the inhibition of carbonic anhydrases (CAs) has emerged as a critical therapeutic strategy for a spectrum of diseases, including glaucoma, epilepsy, and certain types of cancer.[1] Among the various classes of inhibitors, sulfamoylthiophene derivatives have garnered significant attention due to their potent and often selective inhibition of specific CA isoforms.[2] At the forefront of these isoforms is human carbonic anhydrase II (hCA II), a cytosolic enzyme whose inhibition is a cornerstone of glaucoma treatment.[3]
This guide provides an in-depth, comparative analysis of molecular docking studies for a selection of sulfamoylthiophene derivatives against hCA II. We will dissect the methodologies of two widely-used docking programs, AutoDock Vina and Schrödinger's Glide, providing a transparent and reproducible workflow. By juxtaposing the in silico predictions with experimental binding data, we aim to offer researchers and drug development professionals a robust framework for leveraging computational tools in the rational design of novel CA inhibitors.
The Target: Human Carbonic Anhydrase II (hCA II)
Human Carbonic Anhydrase II is a zinc-metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate.[1] Its active site features a zinc ion coordinated by three histidine residues and a water molecule or hydroxide ion, which is crucial for its catalytic activity. The sulfonamide group of inhibitors, a common feature of the compounds in this guide, coordinates directly with this zinc ion, forming the basis of their inhibitory action. For our study, we will utilize a high-resolution crystal structure of hca ii, for instance, the one available under the PDB ID: 1CA2, to ensure the anatomical accuracy of our docking simulations.[4]
The Ligands: A Trio of Thiophene-Based Inhibitors
To construct a meaningful comparative analysis, we have selected three compounds with experimentally determined inhibition constants (Ki) against hCA II:
-
Acetazolamide (Reference): A clinically used pan-CA inhibitor that serves as our benchmark. It has a reported Ki of approximately 12 nM against hCA II.[5]
-
Thiophene-2-sulfonamide: The foundational scaffold for many potent CA inhibitors. Compounds with this scaffold have been reported to be significantly more active than their benzenesulfonamide counterparts.[2]
-
5-(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide (Compound A): A representative from a series of highly potent 2-thiophene-sulfonamides with a reported Ki in the low nanomolar range (e.g., 2.2-7.7 nM) against hCA II.[6]
The 3D structures of these ligands can be readily obtained from chemical databases such as PubChem or ChemSpider.[4][7][8][9][10][11]
The Docking Workflow: A Step-by-Step Protocol
A successful docking study hinges on meticulous preparation of both the protein and the ligand, followed by a well-defined docking procedure and careful analysis of the results. The following workflow provides a comprehensive guide.
Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocols
Protein Preparation (General):
-
Download: Obtain the crystal structure of hCA II (e.g., PDB ID: 1CA2) from the Protein Data Bank.
-
Pre-processing: Remove all non-essential molecules, including water, co-crystallized ligands, and ions, except for the catalytic zinc ion.
-
Protonation: Add hydrogen atoms to the protein structure, ensuring correct ionization states for titratable residues at a physiological pH.
-
Charge Assignment: Assign partial charges to all atoms using a force field (e.g., AMBER).
-
Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation (General):
-
Acquisition: Download the 2D structures of the selected ligands from a chemical database like PubChem.
-
3D Conversion: Convert the 2D structures to 3D conformers.
-
Protonation and Charges: Add hydrogens and assign partial charges.
-
Format Conversion: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina, Maestro format for Glide).
Docking with AutoDock Vina:
-
Grid Box Generation: Define a grid box that encompasses the active site of hCA II. The center of the grid should be the catalytic zinc ion, and the dimensions should be sufficient to allow for rotational and translational freedom of the ligand.
-
Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the exhaustiveness of the search (a higher value increases the computational time but also the thoroughness of the search).
-
Execution: Run the docking simulation from the command line.
-
Output: AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Docking with Glide (Schrödinger Suite):
-
Receptor Grid Generation: In the Maestro interface, use the Receptor Grid Generation tool to define the binding site by selecting the co-crystallized ligand or specifying the catalytic zinc ion as the center.
-
Ligand Docking: Use the Ligand Docking panel to specify the prepared ligands and the generated grid file. Select the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP).
-
Execution: Launch the docking job.
-
Output: Glide will produce a project file containing the docked poses, GlideScores (a measure of binding affinity), and other relevant metrics.
Comparative Data Analysis
The primary outputs of a docking simulation are the predicted binding pose and a scoring function value that estimates the binding affinity. A lower binding energy or a more negative GlideScore generally indicates a more favorable binding interaction. The Root Mean Square Deviation (RMSD) between the docked pose and a known crystal structure pose (if available) is used to assess the accuracy of the docking protocol.
Table 1: Comparative Docking Results and Experimental Data
| Compound | Experimental Ki (nM) | AutoDock Vina Binding Affinity (kcal/mol) | GlideScore (XP) |
| Acetazolamide | 12.0[5] | -7.5 | -8.2 |
| Thiophene-2-sulfonamide | (Potent, specific value varies) | -6.8 | -7.1 |
| Compound A | ~5.0[6] | -8.9 | -9.5 |
Note: The docking scores presented are hypothetical and for illustrative purposes. Actual results may vary based on the precise docking parameters and force fields used.
Visualizing the Binding Interactions
A crucial aspect of docking analysis is the visualization of the predicted binding poses to understand the key molecular interactions driving ligand binding. The sulfonamide group of all three ligands is expected to coordinate with the active site zinc ion. Differences in their binding affinities can be attributed to other interactions, such as hydrogen bonds and hydrophobic contacts with active site residues.
Caption: A conceptual diagram of a sulfamoylthiophene inhibitor binding in the active site of hCA II.
Discussion and Conclusion
This guide has outlined a comprehensive and reproducible workflow for the comparative docking of sulfamoylthiophene derivatives against human carbonic anhydrase II. By employing both AutoDock Vina and Glide, researchers can gain a more holistic understanding of the potential binding modes and affinities of their compounds of interest.
The key to a successful in silico study is the careful preparation of both the protein and ligand structures and a thorough analysis of the docking results in the context of experimental data. While docking scores provide a valuable quantitative measure, the visual inspection of binding poses is indispensable for elucidating the structure-activity relationships that can guide the design of more potent and selective inhibitors.
It is imperative to remember that molecular docking is a computational model with inherent approximations. The results should be interpreted as predictive hypotheses that require experimental validation. Nevertheless, when integrated thoughtfully into a drug discovery pipeline, comparative docking studies, as detailed in this guide, can significantly accelerate the identification and optimization of promising therapeutic candidates.
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChemSpider | Dr. S. R. Lasker Library [lib.ewubd.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ChemSpider - Wikipedia [en.wikipedia.org]
- 9. PubChem - Wikipedia [en.wikipedia.org]
- 10. ChemSpider - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 11. emerald.com [emerald.com]
Safety Operating Guide
Navigating the Disposal of Methyl 3-sulfamoylthiophene-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Methyl 3-sulfamoylthiophene-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are synthesized from the known hazards of structurally similar sulfonamide and thiophene derivatives, adhering to a conservative and safety-first approach.
The core principle of this guide is to treat this compound as a hazardous chemical waste, necessitating a disposal route that is segregated, secure, and managed by certified professionals. This ensures the protection of laboratory personnel and the environment.
Part 1: Hazard Assessment and Waste Classification
Before any disposal procedures commence, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, such as Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate, this compound should be presumed to possess the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Eye Irritation: Causes serious eye irritation.
Given these characteristics, any waste containing this compound—including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions—must be classified and handled as hazardous chemical waste . Under no circumstances should this material be disposed of down the sanitary sewer or in regular trash[2][3].
Table 1: Hazard Profile and Incompatibility Summary
| Hazard Classification | Description | Incompatible Materials to Avoid During Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled. | Mixing with other reactive wastes should be avoided to prevent unknown hazardous reactions. |
| Serious Eye Irritant | Can cause significant, potentially damaging, eye irritation upon contact. | Avoid mixing with substances that could cause splashing or aerosolization. |
| Chemical Incompatibility | Based on thiophene and sulfonamide structures. | Strong Oxidizing Agents, Strong Acids, Strong Bases, Strong Reducing Agents[4]. |
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure the safe segregation, containment, and ultimate disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE before handling the chemical or its waste. This is the first line of defense against exposure.
-
Eye Protection: Tightly fitting safety goggles or a face shield[1].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, double-gloved).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols[1].
Step 2: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers[5][6].
-
Solid Waste:
-
Collect un-rinsed empty containers, contaminated weighing papers, spatulas, and disposable labware in a dedicated, robust, and clearly labeled hazardous waste container.
-
Contaminated PPE, such as gloves and absorbent pads, should be placed in a separate, clearly marked hazardous waste bag or container.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a dedicated, leak-proof, and shatter-resistant hazardous waste container (e.g., high-density polyethylene or coated glass).
-
Crucially, do not mix this waste stream with incompatible materials such as strong acids, bases, or oxidizing agents[4][5]. Maintain separate waste containers for acidic, basic, and organic solvent wastes.
-
Step 3: Containerization and Labeling
All waste must be collected in appropriate containers that are correctly labeled to ensure safety and compliance[3].
-
Container Selection: Use containers that are chemically compatible with the waste, in good condition, and have a secure, leak-proof screw-top cap[3][5].
-
Labeling: The container must be labeled clearly and immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate list of all components and their approximate percentages (including solvents).
-
The date of waste generation (the date the first drop of waste was added).
-
The name and contact information of the generating researcher or lab.
-
Step 4: On-site Storage (Satellite Accumulation Area)
Laboratories must have a designated area for the temporary storage of hazardous waste before it is collected.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[2].
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills[3].
-
Segregation: Ensure the SAA is organized to keep incompatible waste streams physically separated[5].
Step 5: Spill and Emergency Procedures
In the event of a spill, a prompt and safe response is critical.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or poses an inhalation hazard, evacuate the area.
-
Containment: For minor spills, and only if you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Step 6: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS office or an equivalent safety department[2]. They will coordinate with a licensed hazardous waste disposal contractor.
-
Do Not Transport: Laboratory personnel should never transport their own hazardous waste to a central collection facility[2].
Part 3: Visualization of the Disposal Workflow
To clarify the procedural flow, the following diagram outlines the critical decision points and steps in the disposal process.
Caption: Disposal workflow for this compound.
By adhering to this structured and cautious protocol, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing a culture of safety and scientific integrity.
References
A Researcher's Guide to the Safe Handling of Methyl 3-sulfamoylthiophene-2-carboxylate
As a novel compound with potential applications in drug development, Methyl 3-sulfamoylthiophene-2-carboxylate requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe operational procedures, and disposal plans tailored for researchers, scientists, and drug development professionals. By understanding the causality behind these recommendations, you can foster a culture of safety and scientific excellence in your laboratory.
Hazard Assessment: Understanding the Risks
The core structure contains a thiophene ring, a sulfamoyl group, and a methyl carboxylate. Thiophene-containing compounds can have varying toxicological profiles, with some being metabolized to reactive intermediates[2]. Sulfamoyl groups are common in pharmaceuticals and require careful handling. Therefore, a cautious approach is warranted, assuming the compound may possess similar or additional hazards.
Key Potential Hazards:
-
Acute Toxicity: Harmful if ingested, absorbed through the skin, or inhaled[1].
-
Eye Irritation: Potential to cause serious and lasting eye damage[1].
-
Skin Irritation: May cause skin irritation upon direct contact[3].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[4].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Protects against accidental splashes that can cause serious eye irritation or damage[1][4][5]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use and changed frequently. | Prevents skin contact, which can lead to irritation and systemic toxicity through dermal absorption[1][5][6]. |
| Body Protection | A flame-retardant lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemically resistant apron is also recommended. | Protects the skin and personal clothing from contamination[5][7][8]. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of harmful dust. | Minimizes the risk of respiratory tract irritation and systemic toxicity from inhaling the compound[1][3][7]. |
Safe Handling and Operational Workflow
Adherence to a stringent operational workflow is paramount for minimizing exposure and preventing accidents. The following step-by-step guide and accompanying workflow diagram provide a clear framework for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) of a similar compound and any available toxicological data.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably within a certified chemical fume hood, by ensuring it is clean and uncluttered.
-
Have spill cleanup materials readily accessible.
-
-
Compound Handling:
-
Wear all required PPE before handling the chemical container.
-
Handle the solid compound within a chemical fume hood to avoid the generation of airborne dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During the Experiment:
-
Post-Experiment Procedures:
-
Decontaminate all equipment and work surfaces thoroughly after use.
-
Properly label and store any remaining compound in a cool, dry, and well-ventilated area[1][5].
-
Dispose of waste according to the established disposal plan.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Experimental Workflow Diagram:
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: A Rapid and Effective Response
In the event of accidental exposure, a swift and appropriate response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1][4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Waste Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and labware, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge to sewer systems[1].
Disposal Decision Diagram:
Caption: Decision-Making Workflow for Waste Disposal.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues while upholding the principles of scientific integrity and responsibility.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
